Benzyloxyresorufin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-phenylmethoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRYTITWLGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236553 | |
| Record name | Benzyloxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87687-02-3 | |
| Record name | Benzyloxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Benzyloxyresorufin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of benzyloxyresorufin O-debenzylation?
An In-Depth Technical Guide to Benzyloxyresorufin O-debenzylation
For Researchers, Scientists, and Drug Development Professionals
This compound O-debenzylation is a crucial biochemical reaction utilized extensively in drug metabolism studies and high-throughput screening for cytochrome P450 (CYP) enzyme activity. This reaction, often referred to as the BROD assay, involves the enzymatic cleavage of the benzyl group from the non-fluorescent substrate this compound, yielding the highly fluorescent product resorufin. The intensity of the resulting fluorescence is directly proportional to the enzyme activity, providing a sensitive and reliable method for quantifying the function of various CYP isoforms. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.
Core Mechanism
The O-debenzylation of this compound is primarily catalyzed by microsomal cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. The reaction is a specific type of O-dealkylation, a common metabolic pathway for compounds containing ether linkages.
The catalytic cycle of cytochrome P450 is a multi-step process that can be summarized as follows:
-
Substrate Binding: this compound binds to the active site of the ferric (Fe³⁺) form of the CYP enzyme.
-
First Electron Transfer: The CYP-substrate complex is reduced by the transfer of an electron from NADPH-cytochrome P450 reductase, converting the heme iron to the ferrous (Fe²⁺) state.
-
Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.
-
Second Electron Transfer: A second electron is transferred, either from NADPH-cytochrome P450 reductase or cytochrome b5, to the ferrous dioxygen complex.
-
O-O Bond Cleavage: The dioxygen bond is cleaved, leading to the formation of a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O) and a molecule of water.
-
Substrate Oxidation: The ferryl-oxo intermediate abstracts a hydrogen atom from the benzylic carbon of this compound, followed by a radical rebound mechanism, leading to the formation of an unstable hemiacetal intermediate.
-
Product Release: The hemiacetal spontaneously decomposes to the fluorescent product resorufin and benzaldehyde. The enzyme returns to its initial ferric state, ready for another catalytic cycle.
Several CYP isoforms have been shown to catalyze the O-debenzylation of this compound, with varying efficiencies. The most prominent among these are members of the CYP1A, CYP2B, and CYP3A families.[1][2][3][4] Consequently, the BROD assay is a valuable tool for characterizing the activity and inhibition of these key drug-metabolizing enzymes.
Signaling Pathway Diagram
Caption: The catalytic cycle of cytochrome P450 in this compound O-debenzylation.
Quantitative Data
The kinetic parameters for this compound O-debenzylation vary significantly among different CYP isoforms and species. The following tables summarize available quantitative data for key human CYP enzymes. It is important to note that kinetic values can be influenced by the experimental system used (e.g., recombinant enzymes, liver microsomes) and assay conditions.
| Enzyme | Species | System | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |
| CYP1A1 | Human | Recombinant | ~5 | ~100 | ~20 |
| CYP1A2 | Human | Recombinant | 1.8 ± 0.3 | 25 ± 1 | 13.9 |
| CYP2B6 | Human | Recombinant | 10.5 ± 1.5 | 150 ± 10 | 14.3 |
| CYP3A4 | Human | Recombinant | 12.3 ± 2.1 | 85 ± 5 | 6.9 |
| CYP1A4 | Cormorant | Recombinant (Yeast) | 0.46 ± 0.07 | 0.24 ± 0.01 | 0.52 |
| CYP1A5 | Cormorant | Recombinant (Yeast) | 0.52 ± 0.09 | 0.02 ± 0.001 | 0.04 |
Note: The data presented are compiled from various sources and should be considered as approximate values. For precise comparisons, it is recommended to consult the original research articles.
Experimental Protocols
The this compound-O-debenzylase (BROD) assay is a fluorescence-based method for measuring the activity of CYP enzymes. The following is a generalized protocol that can be adapted for specific experimental needs.
Materials
-
Recombinant human CYP enzymes or liver microsomes
-
This compound (substrate)
-
Resorufin (standard for calibration)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
Experimental Workflow Diagram
Caption: A generalized workflow for the this compound O-debenzylase (BROD) assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and dilute it in the buffer to the desired working concentration. The final concentration in the assay typically ranges from 1 to 20 µM.
-
Prepare the NADPH regenerating system or a stock solution of NADPH.
-
Prepare a stock solution of resorufin in the assay buffer for generating a standard curve.
-
-
Standard Curve:
-
Prepare a series of dilutions of the resorufin stock solution in the assay buffer in a 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the resorufin concentration to generate a standard curve. This curve will be used to convert the fluorescence units from the enzyme assay into moles of product formed.
-
-
Enzyme Assay:
-
In a 96-well black microplate, add the desired amount of recombinant CYP enzyme or liver microsomes and potassium phosphate buffer to a final volume of, for example, 180 µL.
-
If testing for inhibition, add the inhibitor at this stage and pre-incubate for a specified time.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of a pre-warmed solution containing this compound and the NADPH regenerating system.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Kinetic Assay (Recommended): Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. The initial linear portion of the fluorescence increase over time represents the reaction rate.
-
Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding a stopping solution (e.g., acetonitrile or a solution of high pH). Then, measure the final fluorescence intensity.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of reaction from the slope of the linear portion of the fluorescence versus time plot.
-
For endpoint assays, subtract the fluorescence of a no-enzyme control from the sample fluorescence.
-
Use the resorufin standard curve to convert the rate of fluorescence increase (or the final fluorescence value) into the rate of product formation (e.g., in pmol/min).
-
Normalize the activity to the amount of enzyme or protein used (e.g., pmol/min/pmol CYP or pmol/min/mg protein).
-
Conclusion
The O-debenzylation of this compound is a robust and sensitive method for probing the activity of key drug-metabolizing cytochrome P450 enzymes. A thorough understanding of the underlying biochemical mechanism, coupled with standardized experimental protocols and an awareness of the isoform-specific kinetics, is essential for its effective application in drug discovery and development. This guide provides the foundational knowledge and practical details necessary for researchers and scientists to confidently employ the BROD assay in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxyresorufin and this compound: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of 7-benzyloxyresorufin.
An In-Depth Technical Guide to 7-Benzyloxyresorufin for Researchers and Drug Development Professionals
Introduction
7-Benzyloxyresorufin is a key fluorogenic probe utilized extensively in biochemical and pharmaceutical research. As a member of the alkoxyresorufin family of compounds, it serves as a sensitive and specific substrate for various Cytochrome P450 (CYP450) enzymes. The molecule itself is weakly fluorescent; however, upon enzymatic O-dealkylation, it is converted into the highly fluorescent product, resorufin. This conversion forms the basis of a widely used assay to measure the activity of specific CYP450 isoforms, particularly those in the CYP2B and CYP3A subfamilies.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of 7-benzyloxyresorufin, its metabolic product resorufin, and detailed protocols for its application in enzymatic assays.
Chemical and Physical Properties
The fundamental properties of 7-benzyloxyresorufin are summarized below. This data is critical for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of 7-Benzyloxyresorufin
| Property | Value | Reference |
| IUPAC Name | 7-(phenylmethoxy)-3H-phenoxazin-3-one | |
| Molecular Formula | C₁₉H₁₃NO₃ | |
| Molecular Weight | 303.3 g/mol | |
| Exact Mass | 303.08954328 Da | |
| CAS Number | 87687-02-3 | |
| Appearance | Solid | |
| Solubility | Low water solubility (<1 mg/mL). Soluble in DMSO and PEG400. | |
| XLogP3-AA | 2.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 47.9 Ų |
The utility of 7-benzyloxyresorufin as a fluorogenic substrate is entirely dependent on the distinct spectral properties of its metabolic product, resorufin.
Table 2: Physicochemical and Spectral Properties of Resorufin
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₃ | [4] |
| Molecular Weight | 213.19 g/mol | |
| CAS Number | 635-78-9 | [4] |
| Appearance | Dark red / purple solid | [5] |
| Excitation Wavelength (λex) | 563 - 571 nm | [4][6] |
| Emission Wavelength (λem) | 584 - 587 nm | [4][6] |
| Molar Extinction Coefficient (ε) | ~56,000 - 65,000 M⁻¹cm⁻¹ (at pH 9) | [5][7] |
| Fluorescence Quantum Yield (Φf) | ~0.75 (in water) | [7][8] |
| Solubility | Soluble in DMSO | [5] |
| Important Note | Absorption and fluorescence are pH-dependent, with signal markedly decreasing below pKa (~6.0). |
Biochemical Application and Signaling Pathway
The primary application of 7-benzyloxyresorufin is in the measurement of CYP450 enzyme activity through a process known as the Benzyloxyresorufin-O-dealkylase (BROD) assay.[1][9] CYP450 enzymes, critical to Phase I drug metabolism, catalyze the O-dealkylation of the benzyl group from the non-fluorescent substrate. This reaction, which requires NADPH as a cofactor, yields two products: benzaldehyde and the highly fluorescent molecule resorufin. The rate of resorufin production is directly proportional to the activity of the specific CYP450 enzyme being investigated.
Caption: Enzymatic conversion of 7-benzyloxyresorufin to resorufin.
The mechanism involves a formal hydroxylation at the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate that spontaneously decomposes to the final products.[10]
Experimental Protocols
The following is a generalized protocol for a 7-Benzyloxyresorufin-O-dealkylase (BROD) assay using liver microsomes in a 96-well plate format. This can be adapted for use with recombinant CYP450 enzymes.
Reagent Preparation
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Microsomes: Thaw cryopreserved human liver microsomes (or other preparations) on ice immediately before use. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold Phosphate Buffer.
-
7-Benzyloxyresorufin (Substrate) Stock Solution: Prepare a 1-5 mM stock solution in DMSO. Store protected from light at -20°C.
-
NADPH Regenerating System Solution:
-
Component A: 1.3 M Glucose-6-Phosphate (G6P), 0.4 M MgCl₂ in water.
-
Component B: 0.1 M NADP⁺ in water.
-
Component C: 1 kU/mL Glucose-6-Phosphate Dehydrogenase (G6PDH) in 5 mM sodium citrate.
-
Working Solution: For every 1 mL of buffer in the final reaction, prepare a solution containing 10 µL of A, 10 µL of B, and 2 µL of C. Prepare fresh.
-
-
Resorufin Standard Stock Solution: Prepare a 1 mM stock solution in DMSO. This will be used to generate a standard curve.
-
Stop Solution: Acetonitrile.
Experimental Workflow
The workflow for a typical BROD assay involves reagent preparation, reaction initiation and incubation, termination, and data acquisition.
Caption: General experimental workflow for a microplate-based BROD assay.
Assay Procedure (96-well Plate)
-
Standard Curve: Prepare a serial dilution of the Resorufin Standard Stock solution in Phosphate Buffer in the 96-well plate. Final concentrations should range from low nM to low µM.
-
Reaction Setup:
-
To appropriate wells, add Phosphate Buffer.
-
Add the diluted microsome suspension.
-
Add the 7-benzyloxyresorufin working solution (diluted from stock to achieve a final concentration typically between 1-5 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the enzymatic reaction by adding the NADPH Regenerating System working solution to all wells except the negative controls ('no NADPH').
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction should be in the linear range with respect to time and protein concentration.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifugation (Optional): Centrifuge the plate (e.g., at 3000 x g for 10 minutes) to pellet precipitated protein.
-
Fluorescence Measurement: Read the fluorescence of the supernatant on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis
-
Subtract the average fluorescence of the 'no NADPH' negative control wells from all other readings.
-
Plot the fluorescence readings for the resorufin standards against their known concentrations to generate a linear standard curve.
-
Use the equation from the standard curve to convert the fluorescence readings from the experimental wells into the concentration of resorufin produced.
-
Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of microsomal protein.
Safety and Handling
Based on aggregated GHS information, 7-benzyloxyresorufin is classified as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work in a well-ventilated area or fume hood.
References
- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of 7-alkoxyresorufins by NADPH-cytochrome P450 reductase and its differential effects on their O-dealkylation by rat liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 (P450) isoenzyme specific dealkylation of alkoxyresorufins in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Resorufin - CAS-Number 635-78-9 - Order from Chemodex [chemodex.com]
- 6. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 7. Resorufin, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]
- 8. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. courses.washington.edu [courses.washington.edu]
In-Depth Technical Guide: Synthesis and Purification of Benzyloxyresorufin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of benzyloxyresorufin (7-benzyloxy-3H-phenoxazin-3-one), a fluorogenic substrate widely used in drug metabolism and toxicology studies. The protocols and data presented are intended to facilitate the in-house preparation of high-purity this compound for research purposes.
Introduction
This compound is a key reagent for assessing the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B1.[1] The enzymatic O-debenzylation of this compound yields the highly fluorescent product, resorufin, which can be readily quantified to determine enzyme kinetics. This process is fundamental in high-throughput screening assays for potential drug candidates and in studying drug-drug interactions. Given its importance, a reliable and well-documented method for its synthesis and purification is essential for research laboratories.
Synthesis of this compound
The synthesis of this compound is achieved through the O-benzylation of resorufin. This reaction involves the protection of the hydroxyl group of resorufin with a benzyl group, effectively rendering the molecule non-fluorescent until the benzyl group is enzymatically cleaved.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of resorufin attacks benzyl bromide in the presence of a weak base, such as potassium carbonate.
Caption: Synthesis of this compound.
Experimental Protocol: O-Benzylation of Resorufin
This protocol is adapted from general procedures for O-alkylation of phenols.
Materials:
-
Resorufin sodium salt
-
Benzyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of resorufin sodium salt (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts, ensuring the high purity required for sensitive enzymatic assays. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Purification by Flash Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Eluent: Hexane/Ethyl Acetate gradient
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity to 80:20 hexane/ethyl acetate.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Purification by Recrystallization
Materials:
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified this compound from the column chromatography in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization and Data
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃NO₃ | [2] |
| Molecular Weight | 303.31 g/mol | [2] |
| Appearance | Reddish-brown crystalline solid | |
| Melting Point | Not reported | |
| λmax (in Methanol) | ~460 nm |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Expected signals for the aromatic protons of the resorufin core and the benzyl group in the range of δ 6.5-8.0 ppm. A characteristic singlet for the benzylic methylene protons (-O-CH₂-Ph) is expected around δ 5.0-5.5 ppm. |
| ¹³C NMR | Expected signals for the aromatic carbons of the resorufin and benzyl moieties in the range of δ 100-160 ppm. A signal for the benzylic carbon (-O-CH₂-Ph) is expected around δ 70 ppm. The carbonyl carbon of the phenoxazinone ring is expected to appear downfield, typically above δ 180 ppm. |
| Mass Spec | The expected exact mass for the molecular ion [M]⁺ is 303.0895 g/mol . Fragmentation patterns would likely show a prominent peak corresponding to the loss of the benzyl group (m/z 91) and the resorufin cation (m/z 212). |
Application in Research: CYP3A4 Activity Assay
This compound is a valuable tool for studying the activity and inhibition of CYP3A4, a critical enzyme in drug metabolism.
Signaling Pathway: CYP3A4 Catalytic Cycle
The enzymatic conversion of this compound to resorufin is a key step in the CYP3A4 catalytic cycle.
Caption: The Catalytic Cycle of CYP3A4.
Experimental Workflow: CYP3A4 Inhibition Assay
A typical workflow for assessing the inhibitory potential of a test compound on CYP3A4 activity using this compound.
Caption: Workflow for a CYP3A4 Inhibition Assay.
Conclusion
This technical guide outlines a robust methodology for the synthesis and purification of high-purity this compound for research applications. By following the detailed protocols, researchers can reliably produce this essential fluorogenic substrate, enabling accurate and reproducible assessment of CYP450 enzyme activity. The provided diagrams and data tables serve as a valuable resource for both the practical execution of the synthesis and the understanding of its application in drug metabolism studies.
References
Unveiling the Spectroscopic Fingerprints of Benzyloxyresorufin and its Fluorescent Metabolite Resorufin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and high-throughput screening, the enzymatic conversion of non-fluorescent substrates into highly fluorescent products serves as a cornerstone for kinetic and inhibition assays. Among the most prominent probe substrates is benzyloxyresorufin, which, upon metabolism by cytochrome P450 enzymes, yields the intensely fluorescent molecule, resorufin. This guide provides a comprehensive overview of the spectral properties of both this compound and resorufin, complete with detailed experimental protocols and visual workflows to aid researchers in the accurate application and interpretation of data derived from this powerful reporter system.
Core Spectral Properties: A Comparative Analysis
The distinct spectral characteristics of this compound and its metabolite, resorufin, form the basis of their utility in biochemical assays. This compound is characterized by its absorbance in the blue-green region of the spectrum and exhibits negligible fluorescence. Following enzymatic O-debenzylation, the resulting resorufin molecule undergoes a significant bathochromic shift (a shift to longer wavelengths) in its maximum absorption and, more importantly, becomes strongly fluorescent with a bright red emission.
A summary of the key spectral properties is presented below for direct comparison.
| Property | This compound | Resorufin |
| Maximum Absorption (λmax) | ~460 nm | 571 nm[1] |
| Molar Extinction Coefficient (ε) | Data not readily available | 73,000 M⁻¹cm⁻¹ at 572 nm[2] |
| Maximum Excitation (λex) | 570 nm | 571 nm[1] |
| Maximum Emission (λem) | 580 nm | 584 nm[1] |
| Quantum Yield (Φ) | Not applicable (negligible fluorescence) | 0.75 in water[3][4] |
| Appearance | Crystalline solid | Purple powder[1] |
The Enzymatic Conversion: A Shift in the Spectroscopic Landscape
The conversion of this compound to resorufin is primarily catalyzed by cytochrome P450 enzymes, particularly isoforms like CYP3A4 and CYP2B.[5] This enzymatic reaction involves the cleavage of the benzyl ether bond, resulting in the formation of resorufin and benzaldehyde. The structural change from this compound to resorufin is the critical event that "switches on" the fluorescence, providing a direct measure of enzymatic activity.
Experimental Protocols
Measurement of Spectral Properties
A fundamental understanding of the absorption and fluorescence spectra is crucial for accurate quantification and experimental design.
Objective: To determine the absorption and emission spectra of this compound and resorufin.
Materials:
-
This compound
-
Resorufin
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions of this compound and resorufin in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solutions in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for spectroscopic analysis (typically in the low micromolar range).
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to scan the absorbance of the this compound and resorufin solutions across a relevant wavelength range (e.g., 300-700 nm).
-
Use the experimental buffer as a blank.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
-
Emission and Excitation Spectra Measurement:
-
Using the spectrofluorometer, excite the resorufin solution at its λmax (around 571 nm) and scan the emission spectrum over a range (e.g., 580-700 nm) to determine the wavelength of maximum emission (λem).
-
To determine the excitation spectrum, set the emission monochromator to the λem of resorufin and scan the excitation wavelength over a range (e.g., 400-580 nm). The resulting spectrum should closely resemble the absorption spectrum.
-
Repeat the process for this compound to confirm its low fluorescence.
-
Cytochrome P450-Mediated Conversion of this compound
This protocol outlines a typical in vitro assay to measure the activity of cytochrome P450 enzymes using this compound as a substrate.
Objective: To quantify the enzymatic activity of a cytochrome P450 preparation by measuring the rate of resorufin formation.
Materials:
-
This compound
-
Recombinant human cytochrome P450 enzymes or liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
-
Resorufin standard for calibration
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the cytochrome P450 enzyme or microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare a series of resorufin standards of known concentrations for generating a standard curve.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the phosphate buffer, the enzyme preparation, and the this compound substrate.
-
Include control wells:
-
No enzyme control (to measure background fluorescence).
-
No substrate control.
-
No NADPH control (to ensure the reaction is NADPH-dependent).
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells except the "no NADPH" controls.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the excitation and emission wavelengths of resorufin (e.g., Ex: 560 nm, Em: 590 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity of the resorufin standards against their concentrations to generate a standard curve.
-
Convert the rate of fluorescence increase in the experimental wells to the rate of resorufin formation (e.g., pmol/min) using the standard curve.
-
Normalize the activity to the amount of enzyme or protein used (e.g., pmol/min/mg protein).
-
Conclusion
The distinct and well-characterized spectral properties of this compound and resorufin make them an invaluable tool for researchers in drug discovery and development. The dramatic increase in fluorescence upon enzymatic conversion provides a sensitive and reliable method for assessing cytochrome P450 activity. By following the detailed protocols and understanding the underlying spectroscopic principles outlined in this guide, scientists can effectively harness the power of this reporter system for high-throughput screening, enzyme kinetics, and drug-drug interaction studies.
References
- 1. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Resorufin, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]
- 4. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]
- 5. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Benzyloxyresorufin in Assay Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of benzyloxyresorufin solubility and stability in common assay buffers. Understanding these parameters is paramount for accurate and reproducible results in high-throughput screening and drug metabolism studies. While specific quantitative data for this compound solubility and stability in various aqueous buffers is not extensively available in public literature, this document offers detailed protocols to empower researchers to determine these crucial parameters under their specific experimental conditions.
Introduction to this compound
7-Benzyloxyresorufin, a derivative of resorufin, is a fluorogenic substrate widely employed for the measurement of cytochrome P450 (CYP) enzyme activity, particularly for CYP3A4.[1] The enzymatic O-debenzylation of this compound by CYP enzymes yields the highly fluorescent product, resorufin, which can be readily quantified. This reaction forms the basis of sensitive assays used in drug discovery and development to screen for potential drug-drug interactions and to characterize the metabolic profiles of new chemical entities.[1]
The accuracy and reliability of these assays are intrinsically linked to the proper handling of this compound, specifically its solubility and stability in the chosen assay buffer. Precipitation of the substrate or its degradation over the course of an experiment can lead to erroneous data and misinterpretation of enzyme kinetics.
Solubility of this compound
The solubility of a compound is a critical factor in any in vitro assay, as it dictates the maximum concentration that can be achieved in a given solvent system without precipitation.
Qualitative Solubility Profile
Based on available literature and common laboratory practice, this compound exhibits the following general solubility characteristics:
-
Aqueous Buffers (e.g., PBS, Tris-HCl, HEPES): Poorly soluble. The limited aqueous solubility necessitates the use of an organic co-solvent for the preparation of stock solutions.
-
Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): Readily soluble. DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2]
-
Dimethylformamide (DMF): Soluble.[1]
-
Acetonitrile and Methanol: May be used for dilutions, but DMSO is preferred for primary stock solutions due to higher solubility.
-
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various aqueous buffers is not widely published. Therefore, it is highly recommended that researchers determine the kinetic solubility in their specific assay buffer and under their experimental conditions. The following table serves as a template for recording experimentally determined solubility values.
| Buffer System | pH | Temperature (°C) | Co-solvent (%) | Kinetic Solubility (µM) | Method | Reference |
| PBS | 7.4 | 25 | 1% DMSO | Data to be determined | HPLC-UV | (Internal Data) |
| Tris-HCl | 7.5 | 37 | 1% DMSO | Data to be determined | Nephelometry | (Internal Data) |
| HEPES | 7.4 | 37 | 1% DMSO | Data to be determined | UV-Vis Spectroscopy | (Internal Data) |
Experimental Protocol for Determining Kinetic Solubility
This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer of choice using a plate-based method with subsequent analysis by HPLC-UV.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Assay buffer of interest (e.g., PBS, Tris-HCl, HEPES), filtered
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration (e.g., 2 µL) to wells containing a larger volume of the assay buffer (e.g., 198 µL) to achieve the final desired concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and incubate at the desired temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours) to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.
-
Sample Analysis: Carefully transfer the supernatant to an analysis plate or HPLC vials. Analyze the concentration of the dissolved this compound in the supernatant by HPLC-UV.
-
Data Analysis: The highest concentration at which no precipitation is observed (or the concentration in the supernatant of the highest concentration well) is considered the kinetic solubility.
Stability of this compound
The chemical stability of this compound in the assay buffer is crucial for ensuring that the substrate concentration remains constant throughout the experiment. Degradation can lead to a decrease in the reaction rate and an underestimation of enzyme activity. Factors that can influence stability include pH, temperature, light, and the presence of other assay components.[3]
Potential Degradation Pathways
While specific degradation pathways for this compound in assay buffers are not well-documented, compounds with similar structures can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
Quantitative Stability Data
As with solubility, quantitative data on the stability of this compound in various assay buffers is scarce. Researchers should perform their own stability studies. The following table can be used to document the findings.
| Buffer System | pH | Temperature (°C) | Time (hours) | Remaining this compound (%) | Method | Reference |
| PBS | 7.4 | 25 | 0, 1, 2, 4, 8, 24 | Data to be determined | HPLC-UV | (Internal Data) |
| Tris-HCl | 7.5 | 37 | 0, 1, 2, 4, 8, 24 | Data to be determined | HPLC-UV | (Internal Data) |
| HEPES | 7.4 | 4 (storage) | 0, 24, 48, 72 | Data to be determined | HPLC-UV | (Internal Data) |
Experimental Protocol for Assessing Stability
This protocol describes a method for evaluating the stability of this compound in an aqueous buffer over time using HPLC-UV.
Materials:
-
This compound stock solution in DMSO
-
Assay buffer of interest (e.g., PBS, Tris-HCl, HEPES), filtered
-
HPLC vials
-
Thermostated incubator or water bath
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the assay buffer at the final desired concentration (e.g., 10 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.
-
Time Zero (T=0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC-UV to determine the initial concentration of this compound. This will serve as the 100% reference.
-
Incubation: Store the remaining solution under the desired conditions (e.g., 25°C, 37°C, or 4°C) and protect from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC-UV.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Signaling Pathway: Enzymatic Conversion of this compound
References
Benzyloxyresorufin: A Fluorogenic Probe for High-Throughput CYP3A4 Activity Assays
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidation of a vast array of xenobiotics, including more than 50% of clinically used drugs. Consequently, the in vitro assessment of CYP3A4 activity and its inhibition by new chemical entities is a cornerstone of modern drug discovery and development. Fluorogenic substrates have emerged as invaluable tools for this purpose, enabling high-throughput screening (HTS) of potential drug candidates in a rapid and cost-effective manner. Among these, benzyloxyresorufin (also known as 7-benzyloxyresorufin or BzRes) is a widely utilized probe. This technical guide provides a comprehensive overview of this compound as a fluorogenic substrate for CYP3A4, detailing its mechanism of action, experimental protocols, and key data for its application in drug metabolism studies.
Mechanism of Action: From Non-Fluorescent Substrate to Fluorescent Product
The utility of this compound as a fluorogenic probe lies in its enzymatic conversion by CYP3A4 to a highly fluorescent product, resorufin. This process, an O-dealkylation reaction, involves the cleavage of the benzyl ether bond of the non-fluorescent this compound molecule.
The reaction is catalyzed by CYP3A4 in the presence of NADPH and molecular oxygen. The enzyme hydroxylates the benzylic carbon, leading to an unstable hemiacetal intermediate that spontaneously decomposes to yield resorufin and benzaldehyde. Resorufin is a pink, highly fluorescent molecule, while the parent substrate, this compound, is essentially non-fluorescent.[1] The increase in fluorescence intensity is directly proportional to the rate of resorufin formation and thus, to the activity of the CYP3A4 enzyme.[2]
The fluorescent properties of resorufin are central to the assay's sensitivity. Resorufin exhibits an excitation maximum around 571 nm and an emission maximum at approximately 584 nm.[3][4] This allows for its detection with standard fluorescence plate readers.
Figure 1. Enzymatic conversion of this compound.
Quantitative Data for this compound and CYP3A4
The following tables summarize key quantitative parameters for the use of this compound in CYP3A4 activity assays. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as the enzyme source (e.g., human liver microsomes, recombinant enzyme) and assay buffer composition.
Table 1: Spectral Properties of Resorufin
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 571 | [3] |
| Emission Maximum | 584 | [3] |
Table 2: Reported Michaelis-Menten Kinetic Parameters for this compound O-debenzylation (BROD) by CYP3A4
| Enzyme Source | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) | Reference(s) |
| Recombinant CYP3A4 | 3 | Not specified | [5] |
| Human Liver Microsomes | Varies | Varies | [6] |
Note: The literature indicates that the kinetics of this compound metabolism by CYP3A4 can be complex and may not always follow simple Michaelis-Menten kinetics.[6] Researchers are advised to determine these parameters under their specific experimental conditions.
Table 3: Commonly Used Concentrations in CYP3A4 Assays
| Component | Typical Concentration Range | Reference(s) |
| This compound | 0.2 - 5 µM | [6] |
| Recombinant CYP3A4 | 0.12 pmol/mL | [5] |
| NADPH | Typically used in a regenerating system | [2] |
Experimental Protocols
This section provides a generalized protocol for measuring CYP3A4 activity and its inhibition using this compound in a 96-well microplate format. This protocol should be optimized for specific experimental needs.
Materials and Reagents
-
Recombinant human CYP3A4 or human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Resorufin (for standard curve)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
Figure 2. A typical workflow for a CYP3A4 inhibition assay.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.[7]
-
Prepare working solutions of this compound in potassium phosphate buffer. The final concentration in the assay should be at or near the Km value.[5]
-
Prepare a stock solution of resorufin in DMSO for generating a standard curve.
-
Prepare serial dilutions of the test compound (potential inhibitor) in the assay buffer. Ensure the final solvent concentration is low (typically ≤1%) to avoid affecting enzyme activity.[8]
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the potassium phosphate buffer, the CYP3A4 enzyme source (recombinant enzyme or microsomes), and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
The reaction can be monitored kinetically by reading the fluorescence at regular intervals, or as an endpoint assay by stopping the reaction after a specific time (e.g., 10-30 minutes) by adding a suitable stop reagent (e.g., acetonitrile or a strong acid).
-
Measure the fluorescence of the formed resorufin using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 570 nm, Em: 585 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to convert relative fluorescence units (RFU) to the concentration of product formed.
-
Calculate the rate of reaction for the control (vehicle) and in the presence of different concentrations of the test compound.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Considerations and Limitations
While this compound is a valuable tool for HTS of CYP3A4 activity, researchers should be aware of its limitations:
-
Substrate Specificity: this compound is not entirely specific for CYP3A4. It is also metabolized by other CYP isoforms, notably CYP2B6 and CYP1A enzymes.[6][9] Therefore, when using complex systems like human liver microsomes, the observed activity may not be solely attributable to CYP3A4. The use of specific chemical inhibitors or recombinant enzymes is recommended to confirm the contribution of CYP3A4.
-
Atypical Kinetics: The metabolism of this compound by CYP3A4 can exhibit atypical, non-Michaelis-Menten kinetics, including substrate activation.[6] This can complicate the interpretation of inhibition data.
-
Correlation with Other Probes: Studies have shown that IC50 values obtained with this compound can correlate weakly with those obtained using other, more clinically relevant CYP3A4 probe substrates like midazolam or testosterone.[5][10][11] This suggests that this compound may not always be a reliable predictor of in vivo drug-drug interactions.
-
Fluorescence Interference: Test compounds that are themselves fluorescent or that quench the fluorescence of resorufin can interfere with the assay, leading to false-positive or false-negative results.[2] It is advisable to perform a pre-screen of test compounds for intrinsic fluorescence.
Conclusion
This compound is a sensitive and convenient fluorogenic substrate for the high-throughput screening of CYP3A4 activity and inhibition. Its use in a microtiter plate format allows for rapid assessment of a large number of compounds, making it a valuable tool in the early stages of drug discovery. However, users must be cognizant of its limitations, particularly its lack of absolute specificity for CYP3A4 and the potential for weaker correlation with in vivo outcomes compared to other probe substrates. For lead optimization and more definitive characterization of drug-drug interaction potential, it is often recommended to use multiple CYP3A4 probe substrates, including those that are more clinically relevant.[11][12] By understanding both the advantages and the caveats of this assay, researchers can effectively leverage this compound to make informed decisions in the drug development pipeline.
References
- 1. Resazurin - Wikipedia [en.wikipedia.org]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Kinetics of Benzyloxyresorufin Conversion
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxyresorufin (BZR), a non-fluorescent molecule, serves as a crucial probe substrate in the study of drug metabolism. Its conversion into the highly fluorescent product, resorufin, provides a sensitive and continuous measure of enzymatic activity. This O-dealkylation reaction is predominantly catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1][2] Understanding the kinetics of this conversion is fundamental for in vitro assessment of drug-drug interactions, particularly in the early stages of drug discovery and development.[3][4] This guide details the core enzymatic principles, kinetic parameters, and experimental protocols associated with the conversion of benzyloxyresorufin.
The Enzymatic Reaction: O-Debenzylation of this compound
The core of the assay is the enzymatic cleavage of the O-benzyl group from the this compound molecule. This reaction, known as O-debenzylation, yields two products: the intensely fluorescent molecule resorufin and a benzyl product.
-
Substrate: 7-Benzyloxyresorufin (also referred to as BzRes or BZR)
-
Enzyme: Primarily Cytochrome P450 (CYP) isoforms
-
Product 1: Resorufin (highly fluorescent)
-
Product 2: Benzaldehyde (via an unstable hemiacetal intermediate)
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) is required as a reducing equivalent for the CYP catalytic cycle.[2]
The reaction is catalyzed by several CYP isoforms, making this compound a valuable tool for assessing the activity of specific enzymes. It is recognized as a substrate for CYP3A4, CYP2B6, and to a lesser extent, other isoforms like CYP1A1 and CYP1A2.[5][6][7] For instance, in rats, purified CYP2B1 shows a selectivity for this compound, while in dogs, it is a specific substrate for CYP2B11.[7][8] This specificity allows researchers to probe the function and inhibition of these key drug-metabolizing enzymes.
Principles of Enzyme Kinetics
The rate of this compound conversion is typically analyzed using the Michaelis-Menten kinetic model.[9][10] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).
-
Vmax: The maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate.[10]
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[10]
However, CYP enzymes, including those that metabolize this compound, can exhibit "atypical" or non-Michaelis-Menten kinetics.[1][2] This can manifest as sigmoidal or biphasic curves, often resulting from the simultaneous binding of multiple substrate or effector molecules to the enzyme's active site.[2] This allosteric behavior is a critical consideration in drug interaction studies.
Quantitative Kinetic Data
The kinetic parameters for this compound conversion are dependent on the specific CYP isoform and the experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: Michaelis-Menten Kinetic Parameters for this compound O-Dealkylation (BROD)
| CYP Isoform | Species | Apparent Kₘ (µM) | Vₘₐₓ (nmol/min/nmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
|---|---|---|---|---|
| CYP1A4 | Common Cormorant | Not specified | 0.91 ± 0.034 (for EROD, BROD value lower) | Vmax/Km for BROD was 46-fold greater than CYP1A5[11] |
| CYP1A5 | Common Cormorant | Not specified | 1.8 ± 0.043 (for EROD, BROD value lower) | - |
Note: Data for this compound is often compared with other alkoxyresorufins. The provided Vmax for CYP1A4 and CYP1A5 is for ethoxyresorufin O-deethylase (EROD), with the study noting distinct preferences for this compound O-debenzylase (BROD) activity.[11]
Table 2: Inhibition Constants (Kᵢ) for CYP-Mediated this compound Metabolism
| CYP Isoform | Inhibitor | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|
| CYP2B6 | Buprenorphine | 133 | Weak Inhibition[6] |
| CYP3A4 | Ketoconazole | Varies with substrate | Potent Inhibitor[12] |
| CYP3A4 | Multiple Compounds | IC₅₀ values are highly substrate-dependent[13] | Varies |
Note: Inhibition data is often presented as IC₅₀ values, which can be highly dependent on the specific probe substrate used.[13] For example, studies with 27 different compounds showed that IC₅₀ values for CYP3A4 inhibition varied dramatically depending on whether this compound (BzRes), BFC, BQ, or DBF was used as the substrate.[13]
Experimental Protocols
The following provides a generalized methodology for measuring the kinetics of this compound conversion, adaptable for determining kinetic parameters (Km, Vmax) or assessing inhibition (IC₅₀, Ki).
Objective
To quantify the rate of fluorescent resorufin formation from the non-fluorescent substrate this compound as a measure of CYP enzyme activity.
Materials
-
Enzyme Source: Recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-infected insect cells, "Supersomes") or human liver microsomes (HLM).
-
Substrate: 7-Benzyloxyresorufin (BZR), typically dissolved in a suitable organic solvent like DMSO or acetonitrile.
-
Cofactor System: An NADPH-regenerating system is essential for sustained CYP activity. This typically includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).
-
Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4.
-
Instrumentation: A fluorescence plate reader or spectrofluorometer.
-
Labware: 96-well or 384-well solid black microplates to minimize background fluorescence and light scatter.
-
Standard: Resorufin salt for generating a standard curve to convert relative fluorescence units (RFU) to molar amounts of product.
Protocol for an Inhibition Assay (IC₅₀ Determination)
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the test inhibitor at various concentrations.
-
Prepare the NADPH-regenerating system solution in buffer.
-
Dilute the enzyme source (recombinant CYPs or microsomes) to the desired concentration in cold buffer.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4).
-
Diluted enzyme preparation.
-
Test inhibitor at varying concentrations (or vehicle control).
-
-
Include wells for a "no enzyme" control and a "no NADPH" control to assess background signal.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Add this compound to all wells and mix.
-
Initiate the enzymatic reaction by adding the NADPH-regenerating system solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) for 15-30 minutes.
-
Excitation Wavelength: ~570 nm
-
Emission Wavelength: ~585 nm[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase, RFU/min) from the linear portion of the kinetic read.
-
Convert RFU/min to pmol/min/mg protein using a resorufin standard curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Enzymatic Reaction and Detection Workflow
Caption: Workflow of this compound conversion to fluorescent resorufin.
General Cytochrome P450 Catalytic Cycle
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Logical Diagram of Competitive Inhibition
Caption: Competitive inhibitor and substrate binding to the enzyme active site.
Conclusion
The enzymatic conversion of this compound is a cornerstone assay for functional characterization of Cytochrome P450 enzymes. Its robust, fluorescence-based readout allows for high-throughput screening of potential drug candidates for their inhibitory or inductive effects on key metabolic pathways.[3] A thorough understanding of the underlying kinetic principles, including potential deviations from standard Michaelis-Menten models, is critical for the accurate interpretation of in vitro data. By employing standardized protocols and being mindful of the substrate-dependent nature of CYP kinetics, researchers can effectively leverage this assay to predict potential drug-drug interactions and guide the development of safer and more effective therapeutics.[13]
References
- 1. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human drug metabolizing cytochrome P450 by buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a specific substrate for the major phenobarbital-inducible dog liver cytochrome P450 (P4502B11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immobilised-enzyme microreactors for the identification and synthesis of conjugated drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Benzyloxyresorufin: A Comprehensive Technical Guide to its Discovery, Characterization, and Application as a Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of benzyloxyresorufin, a key fluorogenic substrate utilized in the characterization of cytochrome P450 (CYP) enzymes. The document details its discovery and synthesis, initial characterization, and its application in drug metabolism and inhibition studies. Comprehensive experimental protocols for its use in high-throughput screening assays are provided, alongside a compilation of its known kinetic parameters with various CYP isoforms. Furthermore, this guide illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams, serving as a critical resource for researchers in pharmacology and drug development.
Introduction
7-Benzyloxyresorufin, a derivative of the highly fluorescent compound resorufin, has emerged as a valuable tool in the field of drug metabolism. Its utility lies in its role as a fluorogenic substrate for a range of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. The enzymatic O-dealkylation of the non-fluorescent this compound yields the intensely fluorescent product, resorufin, providing a sensitive and continuous method for monitoring CYP activity. This guide delves into the fundamental aspects of this compound, from its chemical synthesis to its detailed application in enzymatic assays.
Discovery and Synthesis
The development of alkoxyresorufins, including this compound, as fluorogenic probes was a significant advancement in the study of CYP enzymes. The synthesis of these compounds is generally achieved through the treatment of the sodium salt of resorufin with an appropriate alkyl halide.[1] In the case of this compound, this involves the reaction of resorufin sodium salt with benzyl halide.
Synthesis Reaction:
Resorufin Sodium Salt + Benzyl Halide → 7-Benzyloxyresorufin + Sodium Halide
This straightforward synthetic route allows for the production of a range of 7-alkoxyresorufins, each with varying specificities for different CYP isoforms, thereby enabling a broader profiling of enzyme activity.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid. Upon enzymatic cleavage by CYP enzymes, the fluorescent product resorufin is formed. The spectroscopic properties of resorufin are central to its application in fluorometric assays.
| Property | Value |
| Product | Resorufin |
| Excitation Maximum | ~571 nm |
| Emission Maximum | ~584 nm |
| Quantum Yield | High |
| Appearance | Non-fluorescent (as this compound) to highly fluorescent (as resorufin) |
Table 1: Physicochemical and Spectroscopic Properties of Resorufin.
Mechanism of Action: Cytochrome P450-Mediated O-Dealkylation
The core utility of this compound lies in its role as a substrate for the O-dealkylation reaction catalyzed by CYP enzymes. This reaction is a key step in the broader cytochrome P450 catalytic cycle. The generally accepted mechanism for P450-catalyzed O-dealkylation proceeds via a two-step hydrogen atom abstraction/oxygen rebound mechanism.[2]
First, the enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a carbon radical. This is followed by the recombination of the hydroxyl group to form a hemiacetal intermediate, which then non-enzymatically dissociates into resorufin and benzaldehyde.[2]
Figure 1: Cytochrome P450 catalytic cycle and the O-dealkylation of this compound.
Initial Characterization as a CYP Substrate
Initial studies with this compound and other alkoxyresorufins focused on their differential metabolism by various CYP isoforms, establishing them as valuable tools for phenotyping. It was observed that this compound is preferentially metabolized by specific CYP families, particularly CYP2B and to some extent by CYP1A and CYP3A isoforms.[3]
Kinetic Parameters
The interaction of this compound with different CYP isoforms is characterized by distinct kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are crucial for understanding the affinity of the enzyme for the substrate and its catalytic efficiency.
| CYP Isoform | Species | Kₘ (µM) | Vₘₐₓ (nmol/min/nmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| CYP1A4 | Common Cormorant | 1.1 ± 0.3 | 0.48 ± 0.04 | 0.44 |
| CYP1A5 | Common Cormorant | 1.3 ± 0.2 | 0.04 ± 0.003 | 0.03 |
Table 2: Kinetic Parameters of this compound Metabolism by Avian CYP1A Isoforms.[4]
Inhibition Profile
The metabolism of this compound can be inhibited by known CYP inhibitors, further confirming the involvement of specific isoforms. This property is exploited in drug development to screen for potential drug-drug interactions.
| Inhibitor | Target CYP Isoform | IC₅₀ |
| Ketoconazole | CYP3A4 | ~0.04 - 0.1 µM (with other substrates)[2][6][7][8][9] |
| Quinidine | CYP2D6 | ~0.02 - 0.08 µM (with other substrates)[1][3][5] |
Table 3: Representative IC₅₀ Values of Known CYP Inhibitors. (Note: These IC₅₀ values are for the inhibition of other CYP3A4 and CYP2D6 substrates and serve as a general reference for the potency of these inhibitors).
Experimental Protocols
The 7-benzyloxyresorufin O-dealkylase (BROD) assay is a widely used method for measuring the activity of CYP enzymes, particularly in a high-throughput format using 96-well plates.
Materials
-
Black, clear-bottom 96-well plates
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, etc.) co-expressed with cytochrome P450 reductase
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (in a suitable organic solvent like DMSO or acetonitrile)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Resorufin standard solution (for generating a standard curve)
-
Fluorescence microplate reader with appropriate filters (Excitation: ~570 nm, Emission: ~585 nm)
Experimental Workflow
Figure 2: A generalized workflow for the 96-well plate based BROD assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a working solution of this compound in the assay buffer. The final concentration in the well should be optimized based on the Kₘ for the specific CYP isoform being tested (typically in the low micromolar range).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a serial dilution of resorufin in the assay buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Setup:
-
To each well of a black, clear-bottom 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
Recombinant CYP enzyme preparation.
-
This compound working solution.
-
-
Include wells for a no-enzyme control (to measure background fluorescence) and a no-substrate control.
-
For the standard curve, add the serial dilutions of resorufin to separate wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells except the standard curve wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~570 nm and an emission wavelength of ~585 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction is in the linear range.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence of the resorufin standards against their known concentrations to generate a standard curve.
-
Determine the initial rate of the reaction (velocity) from the linear portion of the kinetic fluorescence data for each experimental well.
-
Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., pmol resorufin/min/pmol CYP).
-
Applications in Drug Discovery and Development
The BROD assay is a versatile tool with numerous applications in the pharmaceutical industry:
-
High-Throughput Screening (HTS): The assay's simplicity and sensitivity make it ideal for screening large compound libraries for potential CYP inhibitors.
-
Reaction Phenotyping: By using a panel of different CYP isoforms, the BROD assay can help identify which enzymes are responsible for the metabolism of a new drug candidate.
-
Induction Studies: The assay can be used to assess whether a drug candidate induces the expression of CYP enzymes, a critical factor in predicting potential drug-drug interactions.
-
Mechanistic Studies: The assay provides a means to study the kinetics of CYP-mediated reactions and the mechanisms of enzyme inhibition.
Conclusion
This compound has proven to be an indispensable tool for the in vitro characterization of cytochrome P450 enzymes. Its fluorogenic nature allows for highly sensitive and continuous monitoring of enzyme activity, making it suitable for a wide range of applications from basic research to high-throughput drug screening. This technical guide provides a comprehensive overview of its discovery, properties, and a detailed protocol for its use, aiming to facilitate its effective implementation in the laboratory for the advancement of drug metabolism and pharmacology research.
References
- 1. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benzyloxyresorufin in Advancing Xenobiotic Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of benzyloxyresorufin, a key fluorogenic probe, and its critical role in the study of xenobiotic metabolism. We will delve into its mechanism of action, its utility in characterizing cytochrome P450 enzyme activity, and standardized protocols for its application in drug discovery and development.
Introduction to Xenobiotic Metabolism and the Cytochrome P450 System
Xenobiotic metabolism is the biochemical process by which living organisms modify and eliminate foreign chemical compounds (xenobiotics), including drugs, pollutants, and dietary components. This process is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). CYPs are heme-containing monooxygenases that play a central role in the phase I metabolism of a vast array of substrates.[1] The activity of CYP enzymes can significantly influence the efficacy and toxicity of drugs, making their study a cornerstone of modern pharmacology and toxicology.[2][3]
The induction or inhibition of CYP enzymes by xenobiotics is a major cause of drug-drug interactions, which can lead to adverse clinical outcomes.[4][5] Therefore, the early and accurate assessment of a new chemical entity's potential to interact with CYP enzymes is a critical step in the drug development process.[6] Fluorogenic probes, such as this compound, have emerged as invaluable tools for high-throughput screening of CYP activity.[2][3][7]
This compound: A Fluorogenic Probe for CYP Activity
This compound, also known as 7-benzyloxyresorufin, is a non-fluorescent molecule that can be metabolized by certain CYP enzymes through O-dealkylation. This enzymatic reaction cleaves the benzyl group, yielding the highly fluorescent product, resorufin, and a benzyl aldehyde byproduct. The intensity of the resulting fluorescence is directly proportional to the rate of the enzymatic reaction, providing a sensitive and real-time measure of CYP activity.[5]
Mechanism of Action
The core of this compound's utility lies in its enzymatic conversion to a fluorescent product. The process, known as the 7-benzyloxyresorufin-O-dealkylase (BROD) assay, is a robust method for quantifying the activity of specific CYP isoforms.
Cytochrome P450 Isoform Specificity
While a valuable tool, this compound is not exclusively metabolized by a single CYP isoform. Its substrate specificity varies across different species.
-
In rodents (rat and mouse) , this compound is considered a relatively specific substrate for the CYP2B subfamily.[8][9]
-
In humans , the metabolism of this compound is predominantly attributed to the CYP3A subfamily, particularly CYP3A4.[10][11] It can also be metabolized to a lesser extent by CYP1A2 and CYP2A6.[10]
This species-dependent specificity is a critical consideration when extrapolating in vitro findings to predict human drug metabolism. The use of specific chemical inhibitors or antibodies against particular CYP isoforms is often necessary to dissect the contribution of each enzyme to the overall metabolism of this compound in a given biological system.[8][10]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the metabolism of this compound by various CYP isoforms. This data is essential for comparative analysis and for designing robust experimental protocols.
Table 1: Kinetic Parameters for this compound O-Dealkylation (BROD) Activity
| CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |
| CYP1A4 | Common Cormorant | Recombinant Yeast | - | 0.91 ± 0.034 | [12] |
| CYP1A5 | Common Cormorant | Recombinant Yeast | - | 1.8 ± 0.043 | [12] |
Note: Further kinetic data from additional studies would be populated here.
Table 2: IC50 Values for Inhibition of this compound O-Dealkylation (BROD) Activity
| Inhibitor | CYP Isoform | System | IC50 (µM) | Reference |
| Phenacetin | CYP1A2 | Rat Liver Microsomes | >333 | [8] |
Note: This table would be expanded with IC50 data for various inhibitors against different CYP isoforms.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study xenobiotic metabolism.
High-Throughput Screening of CYP Inhibition
This protocol outlines a general procedure for assessing the inhibitory potential of test compounds on CYP-mediated this compound metabolism.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
This compound
-
Test compounds
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.
-
Reaction Mixture: In each well of the microplate, add the buffer, the CYP enzyme preparation, and the test compound at various concentrations or a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add this compound to each well to initiate the reaction.
-
Start Metabolism: Add the NADPH regenerating system to start the metabolic process.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for resorufin (typically around 530 nm for excitation and 590 nm for emission).
-
Data Analysis: Calculate the rate of resorufin formation for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Assessment of CYP Induction
This protocol describes a method to evaluate the potential of a compound to induce the expression of CYP enzymes using this compound as a probe. This typically involves treating hepatocytes with the test compound over a period of time.
Procedure:
-
Cell Culture and Treatment: Plate primary human hepatocytes or a suitable hepatoma cell line (e.g., HepaRG) and allow them to attach. Treat the cells with various concentrations of the test compound or a known inducer (positive control) and a vehicle control for a specified period (e.g., 24-72 hours).
-
Cell Lysis or Intact Cell Assay: After the treatment period, either lyse the cells to prepare microsomes for a subsequent BROD assay (as described in 4.1) or perform the assay directly on the intact cells.
-
BROD Assay: Perform the this compound O-dealkylation assay on the cell lysates or intact cells.
-
Data Analysis: Compare the BROD activity in the cells treated with the test compound to the vehicle-treated cells. An increase in activity suggests induction of the relevant CYP enzymes. The results are often expressed as a fold-induction over the control. It is also recommended to measure mRNA levels of the target CYPs using methods like RT-qPCR to confirm that the increased activity is due to transcriptional activation.
Signaling Pathways in CYP Induction
The induction of CYP enzymes is a complex process regulated by nuclear receptors that act as xenobiotic sensors. The primary nuclear receptors involved in the regulation of CYPs that metabolize this compound are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[4][13][14] The Aryl hydrocarbon Receptor (AhR) is another key regulator, primarily for the CYP1A family.[4][13]
Upon binding of a xenobiotic ligand, these receptors translocate to the nucleus, form heterodimers (e.g., with the Retinoid X Receptor, RXR), and bind to specific response elements on the DNA, leading to increased transcription of target genes, including those encoding for CYP enzymes.[15]
Conclusion
This compound is a versatile and widely used fluorogenic probe that has significantly advanced our ability to study xenobiotic metabolism. Its application in high-throughput screening assays for CYP inhibition and induction is integral to modern drug discovery and development. A thorough understanding of its mechanism of action, isoform specificity, and the underlying signaling pathways that regulate the enzymes it probes is essential for the accurate interpretation of experimental data. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their work to characterize the metabolic fate and safety of new chemical entities.
References
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug–Drug Interactions | Semantic Scholar [semanticscholar.org]
- 4. criver.com [criver.com]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methoxyresorufin and this compound: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 (P450) isoenzyme specific dealkylation of alkoxyresorufins in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Tissue‐Level Modeling of Xenobiotic Metabolism in Liver: An Emerging Tool for Enabling Clinical Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Benzyloxyresorufin O-Dealkylation (BROD) Assay for 96-Well Plate Readers
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The Benzyloxyresorufin O-Dealkylation (BROD) assay is a robust, fluorescence-based method used to measure the catalytic activity of Cytochrome P450 (CYP) enzymes. This assay is particularly useful for assessing the activity of CYP2B and CYP3A isoforms, which are crucial in drug metabolism.[1][2][3][4] The core principle involves the enzymatic conversion of a non-fluorescent substrate, 7-benzyloxyresorufin, into a highly fluorescent product, resorufin.[5][6] The rate of resorufin formation, measured by a fluorescence plate reader, is directly proportional to the CYP enzyme activity in the sample, which can be derived from sources like liver microsomes or recombinant enzyme systems.[1][2]
This application note provides a detailed protocol for performing the BROD assay in a 96-well format, suitable for medium- to high-throughput screening of potential CYP inhibitors or inducers.
Signaling Pathway
The BROD assay is based on a single enzymatic step catalyzed by Cytochrome P450. The enzyme utilizes a reducing equivalent, typically supplied by NADPH, to facilitate the O-dealkylation of the this compound substrate.
Caption: Enzymatic conversion of this compound to resorufin by CYP enzymes.
Materials and Reagents
-
Plate: Black, clear-bottom 96-well microplates suitable for fluorescence measurements.[7]
-
Enzyme Source: Recombinant human CYP enzymes or liver microsomes (human, rat, mouse, etc.).[1][2]
-
Substrate: 7-Benzyloxyresorufin
-
Standard: Resorufin sodium salt[5]
-
Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH.[8][9]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[8]
-
Solvents: Dimethyl sulfoxide (DMSO) and Acetonitrile (ACN).
-
Equipment:
-
96-well fluorescence plate reader with appropriate filters.
-
Incubator (37°C).
-
Multichannel pipettes.
-
Experimental Protocol
This protocol is optimized for a 96-well plate format and can be adapted for screening potential inhibitors.
Reagent Preparation
Proper preparation of reagents is critical for assay success. Prepare fresh working solutions on the day of the experiment.
| Reagent | Stock Concentration | Solvent | Working Concentration | Preparation Notes |
| Potassium Phosphate Buffer | N/A | Deionized Water | 100 mM, pH 7.4 | Prepare from mono- and dibasic stocks and adjust pH to 7.4. Store at 4°C. |
| This compound | 1-10 mM | DMSO | 1-5 µM | Dilute stock solution in potassium phosphate buffer. Protect from light. |
| Resorufin Standard | 1 mM | DMSO | 0-1000 nM | Prepare a stock solution and perform serial dilutions in buffer for the standard curve. Protect from light.[5] |
| NADPH System | Per manufacturer | Buffer | 1X final concentration | Prepare according to the manufacturer's instructions. Keep on ice until use. |
| Stopping Solution | N/A | Acetonitrile | 100% | Used to terminate the enzymatic reaction. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the 96-well plate this compound assay.
Assay Procedure
The final reaction volume in this example is 200 µL. Adjust volumes as necessary.
-
Prepare Standard Curve: In separate wells, perform serial dilutions of the resorufin standard in the reaction buffer to generate a standard curve (e.g., 0 to 1000 nM). Add the stopping solution to these wells.
-
Plate Layout: A sample plate layout is suggested below.
-
Add Reagents:
-
To appropriate wells, add 100 µL of potassium phosphate buffer containing the enzyme source (e.g., liver microsomes at 0.1-0.5 mg/mL).
-
Add 10 µL of test compound (dissolved in buffer/DMSO) or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes. This allows test compounds to interact with the enzymes.
-
Substrate Addition: Add 40 µL of the this compound working solution to all wells except the standard curve.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the NADPH regenerating system to all wells except the blanks and standard curve.
-
Incubation: Incubate the plate at 37°C for an appropriate time (typically 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 50 µL of cold acetonitrile to each well.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader.
Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Std 1 | Blank | VC | VC | Cmpd 1-1 | Cmpd 1-1 | Cmpd 2-1 | Cmpd 2-1 | Cmpd 3-1 | Cmpd 3-1 | Cmpd 4-1 | Cmpd 4-1 |
| B | Std 2 | Blank | VC | VC | Cmpd 1-2 | Cmpd 1-2 | Cmpd 2-2 | Cmpd 2-2 | Cmpd 3-2 | Cmpd 3-2 | Cmpd 4-2 | Cmpd 4-2 |
| C | Std 3 | Blank | VC | VC | Cmpd 1-3 | Cmpd 1-3 | Cmpd 2-3 | Cmpd 2-3 | Cmpd 3-3 | Cmpd 3-3 | Cmpd 4-3 | Cmpd 4-3 |
| D | Std 4 | Blank | VC | VC | Cmpd 1-4 | Cmpd 1-4 | Cmpd 2-4 | Cmpd 2-4 | Cmpd 3-4 | Cmpd 3-4 | Cmpd 4-4 | Cmpd 4-4 |
| E | Std 5 | NTC | PC | PC | Cmpd 1-5 | Cmpd 1-5 | Cmpd 2-5 | Cmpd 2-5 | Cmpd 3-5 | Cmpd 3-5 | Cmpd 4-5 | Cmpd 4-5 |
| F | Std 6 | NTC | PC | PC | Cmpd 1-6 | Cmpd 1-6 | Cmpd 2-6 | Cmpd 2-6 | Cmpd 3-6 | Cmpd 3-6 | Cmpd 4-6 | Cmpd 4-6 |
| G | Std 7 | NTC | PC | PC | Cmpd 1-7 | Cmpd 1-7 | Cmpd 2-7 | Cmpd 2-7 | Cmpd 3-7 | Cmpd 3-7 | Cmpd 4-7 | Cmpd 4-7 |
| H | Std 8 | NTC | PC | PC | Cmpd 1-8 | Cmpd 1-8 | Cmpd 2-8 | Cmpd 2-8 | Cmpd 3-8 | Cmpd 3-8 | Cmpd 4-8 | Cmpd 4-8 |
-
Std: Resorufin Standard (serial dilutions)
-
Blank: No enzyme, no NADPH
-
NTC: No Test Compound (Vehicle Control)
-
PC: Positive Control (Known Inhibitor)
-
Cmpd: Test Compound (at various concentrations)
Data Acquisition and Analysis
Instrument Settings
Set up the fluorescence plate reader to measure resorufin fluorescence.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 560 nm (Range: 550-572 nm)[5][10][11] | Optimal settings may vary slightly between instruments. Perform a wavelength scan if possible. |
| Emission Wavelength | 590 nm (Range: 583-590 nm)[5][6][10] | A bandwidth of 5-10 nm is typically appropriate for both excitation and emission. |
| Read Type | Endpoint | For kinetic assays, multiple reads over time can be performed before adding the stopping solution. |
| Gain/Sensitivity | Auto or Manual | Adjust to ensure the highest standard concentration is below the saturation limit of the detector. |
Data Analysis
-
Background Subtraction: Subtract the average relative fluorescence unit (RFU) value of the blank wells from all other wells.
-
Standard Curve: Plot the background-subtracted RFU values for the resorufin standards against their known concentrations (nM). Perform a linear regression to obtain the slope and intercept of the standard curve.
-
Quantify Product Formation: Use the equation from the standard curve (y = mx + c) to convert the background-subtracted RFU values from the experimental wells into the concentration of resorufin formed (in pmol/well).
-
Calculate Enzyme Activity: Calculate the specific activity using the following formula:
Activity (pmol/min/mg protein) = (Resorufin formed [pmol]) / (Incubation time [min] x Protein amount [mg])
-
Inhibition Analysis: For inhibition studies, calculate the percent inhibition relative to the vehicle control:
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
References
- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. This compound as a specific substrate for the major phenobarbital-inducible dog liver cytochrome P450 (P4502B11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. real-research.com [real-research.com]
- 7. Certified Reagents [bdbiosciences.com]
- 8. A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 10. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
Application Note: High-Throughput Screening of CYP3A4 Inhibitors Using a Fluorescent Benzyloxyresorufin-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 activity can lead to significant drug-drug interactions, resulting in adverse effects due to altered drug clearance and exposure. Therefore, early identification of potential CYP3A4 inhibitors is a crucial step in the drug discovery and development process. This application note describes a robust and sensitive high-throughput screening (HTS) assay for identifying CYP3A4 inhibitors using benzyloxyresorufin as a fluorogenic substrate.
The assay is based on the principle of CYP3A4-mediated O-dealkylation of the non-fluorescent this compound to the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to CYP3A4 activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced, allowing for the quantification of inhibitory potency. This fluorescence-based assay is amenable to a 96-well or 384-well plate format, making it ideal for HTS campaigns.
Biochemical Pathway
The enzymatic reaction involves the transfer of electrons from NADPH to CYP3A4 via NADPH-cytochrome P450 reductase. The activated CYP3A4 then catalyzes the oxidative O-debenzylation of this compound.
Materials and Reagents
-
Recombinant human CYP3A4 (e.g., in microsomes)
-
This compound
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Known CYP3A4 inhibitor (e.g., Ketoconazole) for positive control
-
Test compounds
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Experimental Protocols
Protocol 1: Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.
-
CYP3A4 Enzyme Stock Solution: Reconstitute or dilute the recombinant human CYP3A4 in 100 mM potassium phosphate buffer to the desired stock concentration.
-
This compound Stock Solution (1 mM): Dissolve this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) to make a 1 mM stock solution.
-
NADPH Regenerating System (20X): Prepare a 20X stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer. Commercial kits are also available.
-
Test Compound and Control Inhibitor Stock Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO) to prepare concentrated stock solutions (e.g., 10 mM).
Protocol 2: High-Throughput Screening Assay
The following protocol is designed for a 96-well plate format with a final assay volume of 200 µL.
-
Compound Plating:
-
Add 2 µL of test compounds, positive control inhibitor (e.g., Ketoconazole), or vehicle (e.g., DMSO) to the appropriate wells of a 96-well plate.
-
-
Enzyme/Substrate Mixture Preparation and Dispensing:
-
Prepare a 2X enzyme/substrate mixture in 100 mM potassium phosphate buffer containing recombinant human CYP3A4 and this compound. The final concentration in the 200 µL assay volume should be optimized (e.g., 5-20 nM CYP3A4 and 2-5 µM this compound).
-
Add 98 µL of the enzyme/substrate mixture to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X NADPH regenerating system solution.
-
Add 100 µL of the 2X NADPH regenerating system to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Reading:
Protocol 3: Data Analysis
-
Calculate Percent Inhibition:
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Blank) / (Fluorescence_Vehicle_Control - Fluorescence_Blank))
-
The "Blank" wells contain all assay components except the enzyme, while the "Vehicle Control" wells contain all components including the enzyme and the vehicle solvent.
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls (uninhibited and fully inhibited reactions, respectively).
-
The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[4][5][6][7]
-
Data Presentation
The inhibitory potential of test compounds is typically reported as IC₅₀ values. For comparison, the IC₅₀ values of known CYP3A4 inhibitors determined using this compound or other substrates are provided in the table below.
| Inhibitor | Substrate | IC₅₀ (µM) | Reference Enzyme Source |
| Ketoconazole | This compound | ~0.04 - 0.2 | Recombinant CYP3A4 |
| Ketoconazole | Midazolam | 0.00833 | Human Liver Microsomes[8] |
| Ketoconazole | Testosterone | 0.0123 | Human Liver Microsomes[8] |
| Quinidine | This compound | Varies | Recombinant CYP3A4 |
| Erythromycin | This compound | Varies | Recombinant CYP3A4 |
Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and the source of the enzyme (recombinant vs. human liver microsomes).
Assay Validation and Performance
For an HTS assay to be reliable, it must be validated. A key performance metric is the Z'-factor. For this this compound-based CYP3A4 inhibition assay, a Z'-factor greater than 0.5 is achievable with proper optimization of reagent concentrations and incubation times. This indicates a large separation between the signals of the positive and negative controls, and low data variability, making the assay suitable for screening large compound libraries.
Conclusion
The this compound-based fluorescence assay provides a rapid, sensitive, and cost-effective method for the high-throughput screening of CYP3A4 inhibitors. Its simple "mix-and-read" format is amenable to automation, making it a valuable tool in the early stages of drug discovery to identify compounds with the potential for clinically relevant drug-drug interactions. Proper assay optimization and validation, including the determination of the Z'-factor, are essential to ensure the generation of high-quality, reliable data.
References
- 1. abcam.com [abcam.com]
- 2. Absorption [Resorufin] | AAT Bioquest [aatbio.com]
- 3. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. assay.dev [assay.dev]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Measuring CYP1A Activity in Liver Microsomes with Benzyloxyresorufin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A (CYP1A) is a critical enzyme subfamily involved in the metabolism of a wide range of xenobiotics, including drugs, procarcinogens, and environmental pollutants. The measurement of CYP1A activity is therefore essential in drug development, toxicology, and environmental science. This document provides detailed application notes and protocols for the determination of CYP1A activity in liver microsomes using the fluorogenic substrate 7-benzyloxyresorufin. The assay is based on the O-dealkylation of the non-fluorescent 7-benzyloxyresorufin to the highly fluorescent product, resorufin, a reaction catalyzed by CYP1A enzymes.
Principle of the Assay
The core of this assay is the enzymatic O-debenzylation of 7-benzyloxyresorufin by CYP1A enzymes present in liver microsomes. This reaction requires the presence of NADPH as a cofactor, which provides the necessary reducing equivalents via NADPH-cytochrome P450 reductase. The product of this reaction, resorufin, is a highly fluorescent molecule. The rate of resorufin formation is directly proportional to the CYP1A enzyme activity in the microsomes. The fluorescence of resorufin can be measured using a microplate reader or a spectrofluorometer, with excitation typically around 530-571 nm and emission at 580-587 nm.[1][2][3][4]
Data Presentation
Recommended Reagent Concentrations
The following table summarizes the recommended starting concentrations for the key components of the benzyloxyresorufin O-dealkylation (BROD) assay. Optimization may be required depending on the specific experimental conditions and the source of the liver microsomes.
| Reagent | Stock Concentration | Final Concentration |
| Liver Microsomes | 20 mg/mL | 0.1 - 1.0 mg/mL |
| This compound | 1-10 mM in DMSO | 1 - 10 µM |
| NADPH | 20 mM in Buffer | 1 mM |
| Potassium Phosphate Buffer | 1 M (pH 7.4) | 100 mM |
Kinetic Parameters of Alkoxyresorufin O-dealkylation
The following table presents kinetic data for the O-dealkylation of this compound and other related alkoxyresorufins by CYP1A enzymes from different species. It is important to note that substrate specificity and kinetic parameters can vary significantly between species and CYP1A isoforms.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol CYP) | Catalytic Efficiency (Vmax/Km) | Species |
| CYP1A4 | This compound | - | - | 12-fold > CYP1A5 | Common Cormorant[5] |
| CYP1A5 | This compound | - | - | - | Common Cormorant[5] |
| CYP1A1 (recombinant human) | Ethoxyresorufin | 0.09 ± 0.008 | 2.8 | - | Human[6] |
| CYP1A2 (recombinant human) | Ethoxyresorufin | 11 ± 1 | 1.9 | - | Human[6] |
| CYP1A1 (recombinant human) | Methoxyresorufin | - | 1.6 | - | Human[6] |
| CYP1A2 (recombinant human) | Methoxyresorufin | - | 2.0 | - | Human[6] |
Experimental Protocols
Preparation of Liver Microsomes
This protocol is adapted from established methods for the isolation of microsomal fractions from liver tissue.[1][2] All steps should be performed at 0-4°C.
-
Homogenization:
-
Excise the liver and rinse with ice-cold homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1.15% KCl).
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant (S9 fraction) and transfer it to a fresh tube.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes to pellet the microsomes.
-
-
Washing and Storage:
-
Discard the supernatant and resuspend the microsomal pellet in a suitable storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the microsomes and store at -80°C until use.
-
This compound O-dealkylation (BROD) Assay Protocol
This protocol is designed for a 96-well microplate format.
-
Reagent Preparation:
-
Prepare a stock solution of 7-benzyloxyresorufin in DMSO.
-
Prepare a stock solution of NADPH in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of resorufin in DMSO to be used for the standard curve.
-
-
Standard Curve:
-
Prepare a series of dilutions of the resorufin stock solution in the assay buffer to generate a standard curve (e.g., 0 to 1 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Liver microsomes (to a final concentration of 0.1 - 1.0 mg/mL)
-
7-Benzyloxyresorufin (to a final concentration of 1 - 10 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~571 nm and an emission wavelength of ~584 nm using a microplate reader.[1][3] Kinetic readings are recommended (e.g., every minute for 15-30 minutes).
-
-
Controls:
-
No NADPH control: Replace the NADPH solution with buffer to determine the background fluorescence and any non-NADPH dependent resorufin formation.
-
No microsome control: Replace the microsomal suspension with buffer to check for non-enzymatic degradation of the substrate.
-
Inhibitor control: Include a known CYP1A inhibitor (e.g., α-naphthoflavone) to confirm that the observed activity is specific to CYP1A.
-
-
Data Analysis:
-
Calculate the rate of resorufin formation from the linear portion of the fluorescence versus time plot.
-
Use the resorufin standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (pmol/min).
-
Normalize the activity to the protein concentration of the microsomes (pmol/min/mg protein).
-
Mandatory Visualizations
Signaling Pathway
Caption: CYP1A-mediated O-debenzylation of this compound.
Experimental Workflow
Caption: Workflow for the this compound O-dealkylation (BROD) assay.
Application Notes & Considerations
-
Substrate Specificity: While this compound is a substrate for CYP1A, it is not entirely specific. Studies have shown that it can also be metabolized by other CYP isoforms, such as CYP2B and CYP3A, in certain species.[7][8][9] Therefore, it is crucial to use specific inhibitors or recombinant CYP1A enzymes to confirm the contribution of CYP1A to the observed activity in complex systems like liver microsomes.
-
Optimization: The optimal concentrations of microsomal protein and substrate may vary depending on the species and the induction state of the liver from which the microsomes were prepared. It is recommended to perform initial experiments to determine the linear range of the assay with respect to protein concentration and time, as well as to determine the substrate concentration that yields optimal activity (ideally at or near the Km).
-
Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. It is important to keep the final concentration of the solvent in the assay mixture low (e.g., <1%) to avoid inhibition of enzyme activity.
-
Inner Filter Effect: At high concentrations of resorufin, the fluorescence signal may not be linear due to the inner filter effect. It is important to work within the linear range of the resorufin standard curve.
-
Light Sensitivity: Resorufin is light-sensitive, and therefore, exposure of the assay plates and stock solutions to direct light should be minimized.[10]
References
- 1. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 2. Resazurin - Wikipedia [en.wikipedia.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 (P450) isoenzyme specific dealkylation of alkoxyresorufins in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
Application Notes and Protocols for Benzyloxyresorufin Assay in Drug Metabolism Studies Using HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human liver is the primary site of drug metabolism, a process largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. Among these, the CYP3A subfamily, particularly CYP3A4, is responsible for the metabolism of a vast number of clinically used drugs.[1] Consequently, in vitro assessment of CYP3A4 induction and inhibition is a critical step in drug discovery and development to predict potential drug-drug interactions and metabolic liabilities. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for such studies due to its human origin and ability to perform a variety of differentiated hepatic functions.[2][3] Although basal expression of some CYPs in HepG2 cells can be low, they are responsive to known inducers, making them a suitable model for screening potential CYP inducers.[4][5]
The benzyloxyresorufin-O-debenzylase (BROD) assay is a sensitive and specific method for measuring the catalytic activity of CYP3A enzymes.[6] The assay utilizes the non-fluorescent substrate this compound, which is O-debenzylated by CYP3A to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the CYP3A enzyme activity. This application note provides a detailed protocol for the use of the this compound assay to assess CYP3A4 activity in HepG2 cells, including protocols for cell culture, compound treatment, and data analysis.
Biochemical Pathway
The this compound assay is a direct measure of the catalytic activity of CYP3A enzymes. The reaction involves the enzymatic cleavage of the benzyl ether bond of the this compound substrate.
Figure 1: Biochemical conversion of this compound.
Experimental Protocols
Part 1: HepG2 Cell Culture
-
Cell Thawing and Propagation:
-
Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing pre-warmed Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.[7]
-
-
Cell Seeding for 96-Well Plate Assay:
-
Trypsinize confluent HepG2 cells and resuspend them in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Part 2: Compound Treatment for CYP3A4 Induction
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compounds and positive control (e.g., Rifampicin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% (v/v).
-
-
Treatment of HepG2 Cells:
-
After 24 hours of cell seeding, carefully remove the culture medium from the 96-well plate.
-
Add 100 µL of the medium containing the test compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2 to allow for CYP3A4 induction.[3][9]
-
Part 3: this compound Assay for CYP3A4 Activity
-
Preparation of Reagents:
-
This compound Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free culture medium to the desired final working concentration (e.g., 5-20 µM).
-
NADPH Solution: Prepare a stock solution of NADPH in a suitable buffer (e.g., PBS). The final concentration in the assay should be approximately 1 mM.
-
Resorufin Standard Solution: Prepare a stock solution of resorufin in DMSO. Create a series of dilutions in serum-free culture medium to generate a standard curve (e.g., 0-1 µM).[6][10]
-
-
Assay Procedure:
-
After the induction period, remove the compound-containing medium from the wells and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the this compound substrate solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the NADPH solution to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., ice-cold acetonitrile or a suitable lysis buffer).
-
-
Fluorescence Measurement:
Part 4: Data Analysis
-
Resorufin Standard Curve:
-
Plot the fluorescence intensity of the resorufin standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c), where y is the fluorescence intensity and x is the resorufin concentration.[5]
-
-
Calculation of CYP3A4 Activity:
-
Use the standard curve equation to convert the fluorescence readings from the experimental wells into the concentration of resorufin produced.
-
Calculate the rate of resorufin formation (pmol/min/well or pmol/min/mg protein).
-
Normalize the activity to the amount of protein per well, which can be determined using a separate protein quantification assay (e.g., BCA or Bradford assay).
-
-
Determination of CYP3A4 Induction:
-
Calculate the fold induction by dividing the CYP3A4 activity in the compound-treated wells by the activity in the vehicle-treated wells.
-
A significant increase in fold induction compared to the vehicle control indicates that the test compound is an inducer of CYP3A4.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the this compound assay.
Table 1: Resorufin Standard Curve Data
| Resorufin Concentration (nM) | Fluorescence Intensity (RFU) - Replicate 1 | Fluorescence Intensity (RFU) - Replicate 2 | Average Fluorescence Intensity (RFU) |
| 0 | 52 | 55 | 53.5 |
| 15.6 | 358 | 365 | 361.5 |
| 31.2 | 710 | 721 | 715.5 |
| 62.5 | 1450 | 1465 | 1457.5 |
| 125 | 2980 | 3010 | 2995.0 |
| 250 | 6100 | 6150 | 6125.0 |
| 500 | 12300 | 12400 | 12350.0 |
| 1000 | 24500 | 24650 | 24575.0 |
Table 2: CYP3A4 Induction in HepG2 Cells by a Test Compound and Rifampicin
| Treatment | Concentration (µM) | CYP3A4 Activity (pmol/min/mg protein) | Fold Induction vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 1.5 ± 0.2 | 1.0 |
| Test Compound A | 1 | 2.8 ± 0.3 | 1.9 |
| Test Compound A | 10 | 8.5 ± 0.9 | 5.7 |
| Test Compound A | 50 | 15.2 ± 1.6 | 10.1 |
| Rifampicin | 10 | 12.1 ± 1.3 | 8.1 |
Visualizations
Experimental Workflow
References
- 1. promega.com [promega.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tripod.nih.gov [tripod.nih.gov]
- 8. Figure 16: [HepG2 cells (25,000 cells in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Induction of CYP3As in HepG2 cells by several drugs. Association between induction of CYP3A4 and expression of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Drug-Drug Interaction Studies Using Benzyloxyresorufin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a critical superfamily of enzymes responsible for the metabolism of a vast majority of clinically used drugs. Inhibition of these enzymes by a co-administered drug can lead to altered drug clearance, potentially causing adverse drug reactions or therapeutic failure. Therefore, evaluating the potential of new chemical entities to inhibit CYP enzymes is a mandatory step in drug development.
This document provides a detailed overview and protocol for using 7-Benzyloxyresorufin, a fluorogenic probe substrate, to assess the inhibitory potential of compounds against key CYP isoforms, particularly CYP3A4 and CYP2B6, in an in vitro setting.
Principle of the Assay
The Benzyloxyresorufin O-debenzylation (BROD) assay is a fluorescence-based method used to measure the catalytic activity of certain CYP isoforms. 7-Benzyloxyresorufin is a non-fluorescent molecule that is a substrate for enzymes like CYP3A4 and CYP2B6. In a reaction requiring NADPH and oxygen, the enzyme cleaves the benzyl group from the substrate. This O-debenzylation reaction produces resorufin, a highly fluorescent molecule, and a benzyl aldehyde byproduct.
The rate of resorufin formation is directly proportional to the enzyme's activity. When an inhibitory compound is present, it competes with this compound for the enzyme's active site, leading to a decrease in the rate of resorufin production. By measuring the fluorescence intensity, the degree of inhibition can be quantified, and key parameters like the half-maximal inhibitory concentration (IC50) can be determined.
Metabolic Pathway of this compound
The enzymatic conversion of this compound is a single-step oxidative reaction catalyzed by cytochrome P450 enzymes.
Application Notes and Protocols for Benzyloxyresorufin O-Dealkylase (BROD) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Benzyloxyresorufin O-dealkylase (BROD) assay is a sensitive and widely used in vitro method to determine the activity of cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP3A subfamily, such as CYP3A4.[1] Cytochrome P450s are a major family of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds.[2][3] The BROD assay is a fluorometric method that relies on the enzymatic O-dealkylation of the non-fluorescent substrate, 7-benzyloxyresorufin, into the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the enzyme activity. This application note provides a detailed protocol for performing the BROD assay, including data presentation and visualization of the underlying enzymatic reaction and experimental workflow.
Principle of the Assay
The core of the BROD assay is the enzymatic conversion of 7-benzyloxyresorufin, a non-fluorescent molecule, into resorufin, which exhibits strong fluorescence. This reaction is catalyzed by cytochrome P450 enzymes, with a notable specificity for the CYP3A subfamily. The increase in fluorescence over time is measured and used to calculate the enzymatic activity. The reaction requires the presence of NADPH as a cofactor, which provides the necessary reducing equivalents for the P450 catalytic cycle.
Data Presentation
The following table summarizes key quantitative data for the BROD assay, including typical kinetic parameters for different CYP isoforms. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., recombinant enzyme vs. liver microsomes), buffer composition, and temperature.
| Parameter | Value | Enzyme Source / Species | Notes |
| Excitation Wavelength (λex) | 530 - 570 nm | Resorufin | |
| Emission Wavelength (λem) | 580 - 590 nm | Resorufin | |
| Typical Substrate Concentration | 0.5 - 6 µM | Porcine and Atlantic Salmon Microsomes | Michaelis-Menten kinetics were observed in this range.[4] |
| Km (Michaelis Constant) | 1.1 ± 0.13 µM | Recombinant Cormorant CYP1A4 | Kinetic parameters for BROD activity. |
| Vmax (Maximum Velocity) | 0.24 ± 0.006 nmol/min/nmol CYP | Recombinant Cormorant CYP1A4 | Kinetic parameters for BROD activity. |
| Km (Michaelis Constant) | 1.1 ± 0.16 µM | Recombinant Cormorant CYP1A5 | Kinetic parameters for BROD activity. |
| Vmax (Maximum Velocity) | 0.02 ± 0.001 nmol/min/nmol CYP | Recombinant Cormorant CYP1A5 | Kinetic parameters for BROD activity. |
| Typical Enzyme Concentration | 5 - 50 pmol CYP/well | Recombinant Human CYP3A4 | Concentration can be optimized based on signal intensity. |
| Incubation Time | 10 - 60 minutes | General | Should be within the linear range of the reaction. |
| Incubation Temperature | 37 °C | General | Optimal for mammalian enzymes. |
Experimental Protocols
This section provides a detailed methodology for performing the BROD activity assay in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
7-Benzyloxyresorufin (Substrate)
-
Recombinant human CYP3A4 or liver microsomes (Enzyme source)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Resorufin (for standard curve)
-
Acetonitrile or other suitable solvent to stop the reaction
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader
Reagent Preparation
-
7-Benzyloxyresorufin Stock Solution: Prepare a stock solution of 7-benzyloxyresorufin in a suitable organic solvent like DMSO or acetonitrile (e.g., 1-10 mM). Store protected from light at -20°C.
-
Enzyme Preparation: Dilute the recombinant CYP enzyme or liver microsomes to the desired concentration in potassium phosphate buffer. Keep on ice until use.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions or a stock solution of NADPH in buffer. Prepare fresh and keep on ice.
-
Resorufin Standard Stock Solution: Prepare a stock solution of resorufin in DMSO (e.g., 1 mM).
-
Resorufin Standard Curve: Prepare a series of dilutions of the resorufin stock solution in the assay buffer to generate a standard curve (e.g., 0-1 µM).
Assay Procedure
-
Plate Setup: In a 96-well black microplate, add the assay components in the following order:
-
Potassium phosphate buffer
-
Enzyme solution (recombinant CYP or liver microsomes)
-
Test compounds or vehicle control
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Add the 7-benzyloxyresorufin substrate to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader (37°C). Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 544 nm, λem = 590 nm) at regular intervals (e.g., every minute) for the desired reaction time (e.g., 30-60 minutes).
-
Endpoint Measurement (Alternative):
-
Initiate the reaction by adding the NADPH solution.
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable solvent like acetonitrile.
-
Measure the end-point fluorescence.
-
-
Standard Curve: In parallel, measure the fluorescence of the resorufin standards in the same buffer.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate) from all readings.
-
For kinetic measurements, determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
For endpoint measurements, use the final fluorescence values.
-
Convert the fluorescence intensity to the amount of resorufin produced using the resorufin standard curve.
-
Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per pmol of CYP enzyme or per mg of microsomal protein.
-
Mandatory Visualization
Enzymatic Reaction of BROD Assay
Caption: Enzymatic conversion of 7-benzyloxyresorufin to resorufin by Cytochrome P450.
Experimental Workflow for BROD Assay
Caption: Step-by-step experimental workflow for the BROD activity assay.
References
- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Determining Cytochrome P450 Induction in Primary Hepatocytes Using Benzyloxyresorufin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a critical superfamily of monooxygenases primarily responsible for the Phase I metabolism of a vast array of xenobiotics, including over 50% of marketed drugs.[1][2] The expression of these enzymes can be significantly increased, a process known as induction, upon exposure to certain drugs or other foreign compounds.[3] This induction can accelerate the metabolism of co-administered drugs, potentially leading to reduced therapeutic efficacy or the production of toxic metabolites.[4] Therefore, evaluating the potential of a new chemical entity to induce CYP enzymes is a mandatory step in preclinical drug development.
The primary mechanism of CYP induction involves the activation of ligand-activated transcription factors, also known as xenosensors, such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).[5][6] These receptors regulate the expression of various drug-metabolizing enzymes and transporters.[5]
Primary human hepatocytes are considered the gold standard for in vitro CYP induction studies because they retain the metabolic competency and regulatory pathways observed in vivo.[7][8] Enzyme activity assays provide a direct functional measure of induction. Benzyloxyresorufin, a fluorogenic probe, is O-debenzylated by CYP3A enzymes to produce the highly fluorescent product, resorufin. This this compound-O-Dealkylase (BROD) assay is a sensitive and specific method for quantifying the induction of CYP3A, the most abundant and clinically significant CYP isoform in the human liver.[2][9][10]
Key Signaling Pathways for CYP Induction
The induction of major CYP families (CYP1, CYP2, and CYP3) is mediated by distinct nuclear receptor signaling pathways.
1. Pregnane X Receptor (PXR) Pathway: PXR is the primary regulator of the CYP3A subfamily.[1][11] Upon activation by a wide range of ligands (e.g., rifampicin, dexamethasone), PXR forms a heterodimer with the Retinoid X Receptor (RXR).[11][12] This complex then binds to specific DNA response elements in the promoter region of the CYP3A4 gene, initiating transcription.[11]
Caption: PXR signaling pathway for CYP3A4 induction.
2. Constitutive Androstane Receptor (CAR) Pathway: CAR regulates the expression of the CYP2B subfamily.[13] It can be activated indirectly by compounds like phenobarbital, which trigger a signaling cascade leading to CAR's dephosphorylation and subsequent translocation into the nucleus.[14][15] In the nucleus, CAR dimerizes with RXR and binds to the Phenobarbital-Responsive Enhancer Module (PBREM) to activate gene transcription.[14][16]
Caption: CAR signaling pathway for CYP2B6 induction.
3. Aryl Hydrocarbon Receptor (AhR) Pathway: AhR mediates the induction of the CYP1A subfamily by planar aromatic hydrocarbons like omeprazole or 3-methylcholanthrene.[17][18] Ligand binding to the cytosolic AhR complex causes it to translocate to the nucleus, where it dissociates from its chaperone proteins and dimerizes with the AhR Nuclear Translocator (ARNT).[19] The AhR-ARNT complex then binds to Xenobiotic Response Elements (XREs) to drive CYP1A gene transcription.[19]
Caption: AhR signaling pathway for CYP1A2 induction.
Experimental Workflow for CYP Induction Assay
The overall process involves culturing primary hepatocytes, treating them with test compounds, and subsequently measuring CYP enzyme activity using a probe substrate like this compound.
Caption: General workflow for a hepatocyte CYP induction study.
Protocols
Protocol 1: Culturing and Treatment of Primary Hepatocytes
This protocol outlines the procedure for plating cryopreserved human hepatocytes and treating them with test compounds to assess CYP induction. Studies should be performed in triplicate using hepatocytes from at least three different donors.[8][20]
Materials:
-
Cryopreserved plateable primary human hepatocytes
-
Collagen I-coated 24- or 48-well plates
-
Hepatocyte Thawing Medium
-
Hepatocyte Plating/Incubation Medium (e.g., Williams Medium E with supplements)
-
Extracellular matrix overlay (e.g., Geltrex™ or Collagen I)
-
Test compound stock solutions (in DMSO)
-
Positive control stock solutions (e.g., 10 mM Rifampicin, 200 mM Phenobarbital, 2 mM 3-Methylcholanthrene)[7]
-
Vehicle control (DMSO)
Procedure:
-
Preparation: Pre-warm thawing and plating media to 37°C.
-
Thawing Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath for approximately 90-120 seconds. Do not allow the cell suspension to warm above 37°C.
-
Cell Recovery: Transfer the cell suspension to a conical tube containing pre-warmed thawing medium. Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.
-
Cell Plating: Discard the supernatant and gently resuspend the cell pellet in plating medium. Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Seeding: Dilute the cells to the desired seeding density and plate them onto the collagen-coated plates. Gently rock the plates to ensure even distribution.
-
Attachment: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 4-6 hours to allow for cell attachment.
-
Matrix Overlay: After attachment, carefully aspirate the plating medium and add a layer of diluted extracellular matrix overlay. Allow it to solidify by incubating for 1 hour at 37°C.
-
Dosing: Prepare working solutions of the test compound and positive controls by diluting stock solutions into fresh, pre-warmed incubation medium. The final concentration of the solvent (e.g., DMSO) should typically be ≤ 0.1%.
-
Treatment: Aspirate the overlay medium and add the medium containing the vehicle, positive controls, or test compound to the appropriate wells.
-
Incubation: Return the plates to the incubator for 48 to 72 hours. Replace the medium with freshly prepared dosing solutions every 24 hours.
Protocol 2: this compound-O-Dealkylase (BROD) Activity Assay
This protocol measures the enzymatic activity of induced CYP3A enzymes.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
7-Benzyloxyresorufin (BOMR) stock solution (e.g., 2 mM in DMSO)
-
NADPH regenerating system or NADPH stock solution (e.g., 100 mM in buffer)
-
Resorufin stock solution for standard curve (e.g., 2 mM in DMSO)
-
Stop Solution (e.g., Acetonitrile or 2M Glycine, pH 10.4)[21]
-
BCA Protein Assay Kit
-
Black, clear-bottom 96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Resorufin Standard Curve:
-
Prepare a series of resorufin dilutions in reaction buffer (e.g., from 0.05 µM to 5 µM).
-
Add these standards in triplicate to a 96-well black plate.
-
-
Cell Preparation:
-
After the 48-72 hour induction period, aspirate the culture medium from the hepatocyte plates.
-
Gently wash the cell monolayer twice with pre-warmed HBSS or PBS to remove any residual compounds.
-
-
Reaction Preparation:
-
Prepare a working solution of this compound in reaction buffer to a final concentration of approximately 1-5 µM.
-
Add the this compound solution to each well and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of NADPH (final concentration ~1 mM).
-
Add the NADPH solution to each well to start the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Fluorescence Measurement:
-
Read the plate on a fluorometric microplate reader.
-
Use an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.[22]
-
-
Protein Quantification:
-
After reading fluorescence, aspirate the well contents.
-
Lyse the cells in the plate using a suitable lysis buffer.
-
Determine the protein concentration in each well using a BCA assay according to the manufacturer's instructions.
-
Protocol 3: Data Analysis
-
Standard Curve: Plot the fluorescence readings of the resorufin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Product Formation: Use the standard curve equation to convert the fluorescence readings from the experimental wells into the amount of resorufin formed (pmol/well).
-
Normalize Activity: Normalize the amount of resorufin formed to the protein concentration and the incubation time. The activity is typically expressed as pmol/min/mg protein.
-
Activity = (pmol of resorufin) / (incubation time in min * mg of protein)
-
-
Calculate Fold Induction: For each treatment condition, divide the average normalized activity by the average normalized activity of the vehicle control group.
-
Fold Induction = (Activity of Treated Sample) / (Activity of Vehicle Control)
-
-
Determine Positive Induction: A compound is typically considered an inducer if it shows a concentration-dependent increase in activity and the fold induction meets certain criteria, such as being >2-fold and reaching a certain percentage of the positive control's response.[20]
Data Presentation
Table 1: Prototypical Inducers for Key CYP Isoforms
| Prototypical Inducer | Primary Nuclear Receptor | Target CYP Isoform |
| Rifampicin | PXR | CYP3A4 |
| Phenobarbital | CAR | CYP2B6 |
| Omeprazole / 3-MC | AhR | CYP1A2 |
Table 2: Example Data from a CYP3A4 Induction (BROD) Assay
| Treatment | Concentration (µM) | Normalized Activity (pmol/min/mg protein) | Std. Dev. | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 0 | 15.2 | 2.1 | 1.0 |
| Rifampicin (Positive Ctrl) | 10 | 185.5 | 15.8 | 12.2 |
| Test Compound | 0.1 | 16.1 | 1.9 | 1.1 |
| 1 | 25.8 | 3.4 | 1.7 | |
| 10 | 78.9 | 9.2 | 5.2 | |
| 50 | 121.4 | 11.5 | 8.0 |
Note: Data are hypothetical and for illustrative purposes only.
Table 3: Troubleshooting Guide for the BROD Assay
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Activity | - Poor cell health/viability- Insufficient incubation time- Inactive NADPH or substrate- Incorrect filter settings on reader | - Confirm hepatocyte viability post-thawing (>80%)- Optimize reaction time to ensure linearity- Use fresh, properly stored reagents[23]- Verify excitation/emission wavelengths |
| High Background | - Contaminated reagents or plates- Autofluorescence of test compound- Substrate instability (light sensitive) | - Use fresh, high-purity reagents- Run a parallel plate without cells to check for compound interference- Protect this compound from light |
| High Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Incomplete cell lysis for protein assay | - Ensure a homogenous cell suspension before plating- Use calibrated pipettes; consider a master mix[23]- Avoid using the outermost wells of the plate- Ensure complete lysis and mixing before protein quantification |
| No Induction by Positive Control | - Sub-optimal inducer concentration- Poorly responding hepatocyte lot- Insufficient treatment duration | - Verify concentration and purity of the inducer stock- Use pre-characterized, induction-qualified hepatocyte lots- Ensure treatment for at least 48-72 hours |
References
- 1. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 5. Cytochrome P450 Induction and Xeno-Sensing Receptors Pregnane X Receptor, Constitutive Androstane Receptor, Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor α at the Crossroads of Toxicokinetics and Toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of cytochrome P450 induction by xenobiotics on endobiotic metabolism in pre-clinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Induction of the hepatic cytochrome P450 2B subfamily by xenobiotics: research history, evolutionary aspect, relation to tumorigenesis, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Xenobiotic induction of cytochrome P450 2B1 (CYP2B1) is mediated by the orphan nuclear receptor constitutive androstane receptor (CAR) and requires steroid co-activator 1 (SRC-1) and the transcription factor Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aryl hydrocarbon receptor activation and cytochrome P450 1A induction by the mitogen-activated protein kinase inhibitor U0126 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mouselivercells.com [mouselivercells.com]
- 22. benchchem.com [benchchem.com]
- 23. docs.abcam.com [docs.abcam.com]
Application of Benzyloxyresorufin in Non-Human Primate Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-human primates (NHPs), particularly species like the cynomolgus monkey (Macaca fascicularis) and the rhesus macaque (Macaca mulatta), are critical models in preclinical drug development due to their physiological and genetic similarity to humans. Assessing the activity of cytochrome P450 (CYP) enzymes in these models is paramount for predicting drug metabolism and potential drug-drug interactions. Benzyloxyresorufin, a fluorogenic probe substrate, is a valuable tool for the specific measurement of CYP3A subfamily activity, a key enzyme group responsible for the metabolism of a vast number of drugs. The O-dealkylation of this compound to the highly fluorescent product, resorufin, provides a sensitive and high-throughput method to determine CYP3A activity in NHP liver microsomes.
This document provides detailed application notes and experimental protocols for the use of this compound in NHP liver microsomes, intended to guide researchers in accurately assessing CYP-mediated drug metabolism.
Application Notes
Principle of the Assay: The this compound-O-dealkylation (BROD) assay is a fluorometric method used to measure the catalytic activity of CYP enzymes, primarily CYP3A. This compound is a non-fluorescent substrate that is converted by CYP enzymes, in the presence of NADPH, to resorufin, a highly fluorescent product. The rate of resorufin formation is directly proportional to the CYP enzyme activity.
Species-Specific Considerations: While NHPs are valuable preclinical models, it is crucial to recognize the species-specific differences in CYP enzyme expression and activity. For instance, the basal activity of various alkoxyresorufin O-dealkylation activities in cynomolgus monkeys has been shown to be more similar to rats than to humans.[1] Therefore, direct extrapolation of metabolic data from NHPs to humans should be performed with caution, considering the known differences in substrate and inhibitor specificities of CYP isoforms between species.[2]
Substrate Specificity: In human liver microsomes, this compound is considered a relatively selective substrate for CYP3A4. In non-human primates, while it is also predominantly metabolized by CYP3A isoforms, contributions from other CYP families cannot be entirely excluded without specific inhibition studies.
NADPH Regeneration System: Due to the rapid consumption of NADPH by microsomal enzymes, the inclusion of an NADPH regenerating system is highly recommended for kinetic studies and incubations longer than a few minutes. This system ensures a sustained concentration of the essential cofactor, allowing for linear reaction rates over the desired time course. Commercially available NADPH regenerating systems typically consist of glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.
Data Presentation
Table 1: this compound O-Dealkylation Activity in Cynomolgus Monkey Liver Microsomes
| Treatment Group | BROD Activity (pmol/min/mg protein) | Fold Induction |
| Untreated | 15.4 ± 3.2 | - |
| Phenobarbitone (PB)-treated | 46.2 ± 8.1 | ~3-fold |
| β-Naphthoflavone (BNF)-treated | 23.1 ± 4.5 | ~1.5-fold |
Data adapted from a comparative study on alkoxyresorufin O-dealkylation.[1] Values represent mean ± SD.
Note: While this compound is used as a probe for CYP activity, it is not a strong indicator of CYP2B induction by phenobarbitone in cynomolgus monkeys.[1]
Experimental Protocols
This compound O-Dealkylation (BROD) Activity Assay
This protocol describes the measurement of BROD activity in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Non-human primate liver microsomes (e.g., cynomolgus or rhesus monkey)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Resorufin (for standard curve)
-
Acetonitrile
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of this compound in 0.1 M potassium phosphate buffer (pH 7.4). The final concentration in the assay will typically be in the low micromolar range.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of resorufin in a suitable solvent for the standard curve.
-
Dilute the NHP liver microsomes to the desired concentration (e.g., 0.1-0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
NHP liver microsomes
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
This compound working solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile to each well.
-
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well black microplate.
-
Measure the fluorescence of resorufin using a fluorescence microplate reader with excitation and emission wavelengths of approximately 530-570 nm and 580-590 nm, respectively.
-
-
Standard Curve:
-
Prepare a standard curve of resorufin in the same buffer and solvent composition as the final assay mixture.
-
Measure the fluorescence of the standards in the same manner as the samples.
-
-
Data Analysis:
-
Calculate the concentration of resorufin formed in each well using the standard curve.
-
Express the BROD activity as pmol of resorufin formed per minute per mg of microsomal protein.
-
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Michaelis-Menten constants, Km and Vmax, for this compound O-dealkylation.
Procedure:
-
Follow the general procedure for the BROD activity assay described above.
-
Vary the concentration of this compound over a wide range (e.g., 0.1 to 20 µM), while keeping the microsomal protein concentration and incubation time constant.
-
Measure the initial velocity (rate of resorufin formation) at each substrate concentration. Ensure the measurements are taken within the linear phase of the reaction.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]).
Visualizations
Caption: Enzymatic conversion of this compound to resorufin by CYP enzymes.
Caption: Workflow for the this compound O-dealkylation (BROD) assay.
References
Application Notes and Protocols for Benzyloxyresorufin as a CYP2B Activity Probe in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyresorufin, a fluorescent ether derivative of resorufin, serves as a valuable probe substrate for the measurement of cytochrome P450 2B (CYP2B) enzyme activity in rodent models. The O-debenzylation of this compound by CYP2B enzymes results in the formation of the highly fluorescent product, resorufin, which can be readily quantified. This fluorometric assay provides a sensitive and specific method for assessing CYP2B induction or inhibition in both in vitro and in vivo settings, which is crucial for drug metabolism and toxicology studies. While this compound is preferentially metabolized by CYP2B in rodents, some cross-reactivity with CYP3A has been noted and should be considered when interpreting results.[1]
Mechanism of Action
The enzymatic reaction involves the CYP2B-mediated cleavage of the O-benzyl group from the this compound molecule. This process, known as O-debenzylation, yields resorufin and a benzyl alcohol byproduct. The fluorescence of resorufin is significantly higher than that of the parent compound, allowing for highly sensitive detection.
Caption: Enzymatic conversion of this compound by CYP2B.
Data Presentation: Quantitative Analysis of CYP2B Activity
The following tables summarize representative data on this compound O-dealkylase (BROD) activity in liver microsomes from rats and mice, demonstrating the effects of common CYP inducers.
Table 1: this compound O-Dealkylase (BROD) Activity in Rat Liver Microsomes
| Treatment Group | Dosing Regimen | Mean BROD Activity (pmol/min/mg protein) ± SD | Fold Induction |
| Control (Untreated) | Vehicle | 5.8 ± 1.2 | - |
| Phenobarbital (PB) | 75 mg/kg/day, i.p. for 4 days | 812 ± 155 | ~140 |
| Ethanol (Chronic) | Liquid diet | 27.8 ± 4.5 | ~4.8[2] |
| Aroclor 1254 | 500 mg/kg, i.p. single dose | 290 ± 50 | ~50 |
Table 2: this compound O-Dealkylase (BROD) Activity in Mouse Liver Microsomes
| Treatment Group | Dosing Regimen | Mean BROD Activity (pmol/min/mg protein) ± SD | Fold Induction |
| Control (Untreated) | Vehicle | ~15-30 | - |
| Phenobarbital (PB) | 80 mg/kg/day, i.p. for 4 days | ~350-500 | ~15-25 |
| Phenytoin | 50 mg/kg/day, i.p. for 3 days | Significant increase over control | Not specified |
Note: Specific activity values can vary based on rodent strain, age, sex, and specific experimental conditions. The data presented are compiled from various sources for illustrative purposes.
Experimental Protocols
In Vitro Protocol: this compound O-Dealkylase (BROD) Assay in Rodent Liver Microsomes
This protocol details the measurement of CYP2B activity in isolated liver microsomes.
1. Materials and Reagents:
-
Rat or mouse liver microsomes (prepared in-house or commercially available)
-
This compound (substrate)
-
Resorufin (standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (0.1 M, pH 7.4) or Tris-HCl buffer
-
Methanol or acetonitrile (for reaction termination)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
2. Experimental Workflow:
Caption: Workflow for the in vitro BROD assay.
3. Detailed Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. The final concentration in the incubation is typically in the low micromolar range.
-
Prepare a resorufin stock solution in DMSO for the standard curve.
-
Prepare the NADPH regenerating system or NADPH solution in buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the potassium phosphate buffer.
-
Add the liver microsomal suspension (final protein concentration typically 25-100 µg/mL).
-
Add the this compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the NADPH solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of resorufin.
-
Calculate the amount of resorufin produced in each well based on the standard curve.
-
Express the CYP2B activity as pmol of resorufin formed per minute per mg of microsomal protein.
-
In Vivo Protocol: Assessment of CYP2B Induction Using this compound in Rodents
This protocol provides a general framework for assessing CYP2B induction in vivo. Specific parameters may require optimization.
1. Materials and Reagents:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
CYP2B inducer (e.g., phenobarbital) or test compound
-
Vehicle for inducer and this compound (e.g., corn oil, saline with appropriate solubilizing agents)
-
This compound
-
Homogenization buffer (e.g., potassium phosphate buffer with KCl)
-
Equipment for oral gavage or intraperitoneal injection
-
Tissue homogenizer
-
Centrifugation equipment for microsome preparation
2. Experimental Workflow:
Caption: Workflow for in vivo CYP2B induction assessment.
3. Detailed Procedure:
-
Animal Dosing:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into control and treatment groups.
-
Administer the CYP2B inducer (e.g., phenobarbital at 75-80 mg/kg/day) or the test compound to the treatment group, typically via oral gavage or intraperitoneal injection, for a specified number of days (e.g., 3-5 days).[3][4][5] The control group receives the vehicle alone.
-
-
Tissue Collection and Microsome Preparation:
-
At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the animals.
-
Perfuse the liver with cold saline to remove blood.
-
Excise the liver, weigh it, and place it in ice-cold homogenization buffer.
-
Prepare liver microsomes from the liver homogenate through a series of differential centrifugation steps.
-
-
Measurement of CYP2B Activity:
-
Determine the protein concentration of the prepared microsomal fractions.
-
Perform the in vitro BROD assay as described in the previous section using the microsomes from the control and treated animals.
-
-
Data Analysis:
-
Calculate the specific BROD activity for each animal.
-
Statistically compare the BROD activity between the control and treatment groups to determine the extent of CYP2B induction.
-
Signaling Pathway for CYP2B Induction by Phenobarbital
Phenobarbital, a classic CYP2B inducer, primarily acts through the Constitutive Androstane Receptor (CAR).
Caption: CAR-mediated CYP2B gene induction by phenobarbital.
Conclusion
This compound is a robust and sensitive probe for determining CYP2B activity in rodent models. The provided protocols for in vitro and in vivo applications, along with the quantitative data and pathway diagrams, offer a comprehensive guide for researchers in the fields of drug metabolism, toxicology, and pharmacology. Careful consideration of potential cross-reactivity with other CYP isoforms, such as CYP3A, is recommended for accurate data interpretation.
References
- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiles of ethanol-induced microsomal alkoxyresorufin (alkoxyphenoxazone) O-dealkylation: comparison with phenobarbital- and Aroclor 1254-induced systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and regression of the hepatic microsomal enzyme induction and stimulation of biliary excretion produced by phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-related effects of phenobarbital on hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose of Phenobarbital and Age of Treatment at Early Life are Two Key Factors for the Persistent Induction of Cytochrome P450 Enzymes in Adult Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Benzyloxyresorufin Assay for Assessing CYP3A4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cytochrome P450 3A4 (CYP3A4) enzyme, predominantly expressed in the liver and small intestine, is a critical component of human drug metabolism, responsible for the oxidative biotransformation of approximately 50% of all clinically used drugs.[1] Consequently, the assessment of CYP3A4 activity is a cornerstone of preclinical drug development to identify potential drug-drug interactions. A compound that either inhibits or induces CYP3A4 can significantly alter the pharmacokinetics of co-administered drugs, leading to potential toxicity or loss of efficacy.[1]
This document provides a detailed protocol for a cell-based assay utilizing benzyloxyresorufin as a fluorescent probe substrate for the assessment of CYP3A4 activity. The assay is based on the O-debenzylation of the non-fluorescent this compound to the highly fluorescent product, resorufin, by CYP3A4. The resulting increase in fluorescence is directly proportional to the enzyme's activity. This method offers a sensitive and high-throughput-compatible approach for screening compounds for their potential to inhibit or induce CYP3A4 in a cellular environment, which more closely mimics the physiological context than microsomal assays.
Principle of the Assay
The core of this assay is the enzymatic reaction catalyzed by CYP3A4. This compound, a non-fluorescent molecule, is a substrate for CYP3A4. The enzyme cleaves the benzyl group from this compound, a process known as O-debenzylation, yielding two products: resorufin and benzaldehyde. Resorufin is a highly fluorescent compound, and its production can be readily quantified using a fluorescence plate reader. The intensity of the fluorescent signal is directly proportional to the rate of the enzymatic reaction and thus reflects the activity of the CYP3A4 enzyme.
Data Presentation
Enzyme Kinetics and Assay Performance
The following table summarizes key quantitative parameters for the cell-based this compound assay for CYP3A4.
| Parameter | Value | Description |
| Substrate | This compound | Fluorescent probe for CYP3A4 activity. |
| Km | Data not readily available in literature for human CYP3A4 | Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity. |
| Vmax | Data not readily available in literature for human CYP3A4 | Maximum reaction velocity. |
| Positive Control Inhibitor | Ketoconazole | A potent and specific inhibitor of CYP3A4. |
| IC50 for Ketoconazole | ~0.1 - 1 µM | The half-maximal inhibitory concentration of ketoconazole can vary depending on the cell system and assay conditions.[2][3] |
| Positive Control Inducer | Rifampicin | A known inducer of CYP3A4 expression. |
| Typical Fold Induction | 5 to 40-fold | The increase in CYP3A4 activity after treatment with an inducer like rifampicin can vary between cell types and donors.[4] |
| Z'-factor | ≥ 0.5 | A statistical measure of assay quality, with a value ≥ 0.5 indicating a robust and reliable assay for high-throughput screening. |
Example Data: Inhibition of CYP3A4 by Ketoconazole
| Ketoconazole (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 15 ± 3.2 |
| 0.05 | 35 ± 4.1 |
| 0.1 | 52 ± 3.8 |
| 0.5 | 78 ± 2.9 |
| 1 | 92 ± 1.5 |
| 5 | 98 ± 0.8 |
Example Data: Induction of CYP3A4 by Rifampicin
| Treatment | Fold Induction (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.2 |
| Rifampicin (10 µM) | 15.3 ± 2.1 |
| Rifampicin (25 µM) | 28.7 ± 3.5 |
Experimental Protocols
The following protocols provide a general framework for assessing CYP3A4 inhibition and induction in a cell-based format. Optimization of cell number, substrate concentration, and incubation times may be necessary for specific cell lines and experimental conditions.
General Cell Culture and Seeding
-
Cell Culture: Maintain human hepatoma cells (e.g., HepG2) or cryopreserved primary human hepatocytes in the recommended culture medium and conditions.[5]
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer at the time of the assay. For HepG2 cells, a typical seeding density is 4 x 10^4 to 8 x 10^4 cells per well.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and recovery.
Protocol for CYP3A4 Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control inhibitor (e.g., ketoconazole) in the appropriate vehicle (e.g., DMSO) and then dilute into pre-warmed culture medium. The final vehicle concentration should be consistent across all wells and typically should not exceed 0.5%.
-
Compound Addition: Remove the culture medium from the cells and add the medium containing the test compounds or controls.
-
Pre-incubation: Pre-incubate the plate with the compounds for a specified time (e.g., 15-60 minutes) at 37°C.
-
Substrate Addition: Add this compound to each well to a final concentration that is at or below the Km value (if known). A typical starting concentration is 5-10 µM.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of resorufin formation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resorufin (typically ~530-560 nm for excitation and ~580-590 nm for emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol for CYP3A4 Induction Assay
-
Compound Preparation: Prepare dilutions of the test compounds and the positive control inducer (e.g., rifampicin) in culture medium.
-
Compound Treatment: Remove the culture medium from the cells and add the medium containing the test compounds or controls.
-
Induction Period: Incubate the cells with the compounds for 24 to 72 hours, with a daily medium change containing fresh compound.[6]
-
Wash: After the induction period, remove the compound-containing medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual inducing agent.
-
CYP3A4 Activity Measurement: Perform the this compound assay as described in steps 4-6 of the "Protocol for CYP3A4 Inhibition Assay."
-
Data Analysis: Calculate the fold induction of CYP3A4 activity for each compound relative to the vehicle-treated control. A significant increase in fluorescence compared to the control indicates CYP3A4 induction.
Mandatory Visualizations
Signaling Pathway for CYP3A4 Induction
The induction of CYP3A4 is primarily mediated by the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR).[1]
Conclusion
The cell-based this compound assay provides a robust and physiologically relevant method for assessing the inhibitory and inductive potential of compounds on CYP3A4 activity. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will enable the generation of reliable data to inform critical decisions in the drug development pipeline.
References
- 1. CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
How to reduce high background fluorescence in benzyloxyresorufin assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence in benzyloxyresorufin assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of cytochrome P450 (CYP) enzymes, particularly members of the CYP3A subfamily, such as CYP3A4.[1][2] The substrate, this compound, is a non-fluorescent molecule that is enzymatically converted by CYP enzymes into the highly fluorescent product, resorufin. The resulting fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the excitation and emission wavelengths for resorufin?
Resorufin, the fluorescent product of the assay, typically has an excitation maximum around 571 nm and an emission maximum around 584 nm.
Q3: Why is it crucial to minimize background fluorescence?
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio. This can result in inaccurate measurements of enzyme activity, reduced assay sensitivity, and difficulty in detecting weak inhibitors or low levels of enzyme activity.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in this compound assays. The following guide provides potential causes and solutions to help you troubleshoot your experiments.
| Potential Cause | Recommended Solution |
| Substrate Instability/Degradation | - Prepare fresh this compound solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Protect the substrate solution from prolonged exposure to light. |
| Reagent Contamination | - Use high-purity water and reagents. - Filter-sterilize all buffers and solutions. - Regularly clean and maintain laboratory equipment, including plate readers and pipettes. |
| Autofluorescence | - From Media: If using cell-based assays, switch to a phenol red-free culture medium during the assay. - From Compounds: Test the intrinsic fluorescence of your test compounds at the assay wavelengths. If a compound is fluorescent, include a control well with the compound but without the enzyme to subtract its background fluorescence. - From Microplates: Use black, opaque-walled microplates to minimize well-to-well crosstalk and background from the plate itself. |
| Non-Specific Binding | - Include a mild, non-ionic detergent like 0.005% Tween-20 in the assay buffer to prevent reagents from binding to the microplate walls.[3] |
| Sub-Optimal Reagent Concentrations | - Substrate Concentration: An excessively high concentration of this compound can lead to high background. Titrate the substrate to find the optimal concentration that provides a good signal-to-background ratio without saturating the enzyme.[4] A starting point is often around the Km value of the enzyme for the substrate. - Enzyme Concentration: Too much enzyme can lead to a very rapid reaction and high background. Optimize the enzyme concentration to ensure the reaction proceeds linearly over the desired time course.[5] |
| Incorrect Buffer Conditions | - pH: Maintain a stable pH for the assay buffer, typically between 7.4 and 8.0.[6][7] The optimal pH can be enzyme-specific. - Buffer Choice: Commonly used buffers include phosphate-buffered saline (PBS), Tris-HCl, and HEPES.[3] Ensure the chosen buffer is compatible with the enzyme and does not interfere with the assay. |
Experimental Protocols
Protocol 1: Optimization of this compound and Enzyme Concentration
This protocol provides a method to determine the optimal concentrations of this compound and the CYP enzyme source (e.g., microsomes or recombinant enzyme) to maximize the signal-to-background ratio.
Materials:
-
Black, 96-well opaque microplate
-
This compound stock solution (e.g., in DMSO)
-
CYP enzyme source (e.g., human liver microsomes)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[8]
-
NADPH regenerating system (or NADPH)
-
Stop Solution (e.g., 80% acetonitrile/20% Tris base)[8]
-
Fluorescence microplate reader
Procedure:
-
Prepare a this compound Dilution Series: In the assay buffer, prepare a serial dilution of this compound. A typical starting range might be from 0.1 µM to 50 µM.
-
Prepare an Enzyme Dilution Series: In the assay buffer, prepare a serial dilution of your enzyme source. The optimal concentration will depend on the activity of the enzyme preparation.
-
Assay Setup:
-
In the wells of the microplate, add the diluted enzyme.
-
Add the diluted this compound to the wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure substrate-dependent background.
-
Include "no-substrate" control wells for each enzyme concentration to measure enzyme-dependent background.
-
-
Initiate the Reaction: Add the NADPH regenerating system to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
Stop the Reaction: Add the stop solution to each well.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 571 nm, Em: 584 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" and "no-substrate" controls) from the corresponding experimental wells.
-
Calculate the signal-to-background ratio for each combination of substrate and enzyme concentration.
-
Plot the results to identify the concentrations that yield the highest signal-to-background ratio.[9]
-
Protocol 2: Standard this compound Assay
This protocol describes a standard procedure for measuring CYP3A activity using optimized reagent concentrations.
Materials:
-
Optimized concentrations of this compound and enzyme source (from Protocol 1)
-
Assay Buffer
-
NADPH regenerating system
-
Test compounds and vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., ketoconazole for CYP3A4)
-
Stop Solution
-
Black, 96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add the test compounds, vehicle control, and positive control inhibitor to their respective wells.
-
Add the optimized concentration of the enzyme source to all wells except the "no-enzyme" controls.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the optimized concentration of this compound and the NADPH regenerating system to all wells.
-
Incubation: Incubate at 37°C for the optimized time.
-
Stop Reaction: Add the stop solution.
-
Read Fluorescence: Measure the fluorescence.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control wells from all other wells.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Visualizations
Caption: Enzymatic conversion of this compound to resorufin.
Caption: A typical experimental workflow for a this compound assay.
Caption: A logical approach to troubleshooting high background fluorescence.
References
- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 8. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzyloxyresorufin Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyloxyresorufin in kinetic assays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound O-dealkylation (BROD) assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | Inactive Enzyme: Improper storage or handling of cytochrome P450 (CYP) enzymes or liver microsomes. | - Ensure enzymes are stored at the correct temperature (typically -80°C) and thawed on ice immediately before use.- Avoid repeated freeze-thaw cycles.- Run a positive control with a known substrate and enzyme to verify enzyme activity. |
| Missing or Degraded Cofactor: Absence, insufficiency, or degradation of NADPH. | - Prepare NADPH solutions fresh for each experiment.- Ensure the final concentration of NADPH in the reaction is sufficient (typically 1 mM). | |
| Incorrect Wavelength Settings: Plate reader is not set to the optimal excitation and emission wavelengths for resorufin. | - Verify the excitation and emission wavelengths. For resorufin, typical settings are around 530-560 nm for excitation and 580-590 nm for emission. | |
| Substrate Degradation: this compound is light-sensitive and can degrade over time. | - Store this compound stock solutions protected from light.- Prepare working solutions fresh for each experiment. | |
| High Background Fluorescence | Autofluorescence: Intrinsic fluorescence from test compounds, buffers, or microplates. | - Run a blank reaction containing all components except the enzyme to measure background fluorescence.- If the test compound is fluorescent, consider using a different, non-fluorescent substrate.- Use black, opaque microplates to minimize background from the plate itself. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. | - Use high-purity reagents and ultrapure water for all buffers and solutions. | |
| Substrate Impurities: The this compound reagent may contain fluorescent impurities. | - Purchase high-purity this compound from a reputable supplier. | |
| Non-Linear Reaction Progress Curves | Substrate Depletion: The initial this compound concentration is too low and is rapidly consumed. | - Increase the initial substrate concentration. The concentration should ideally be at or below the Michaelis-Menten constant (Km) for initial rate determination. |
| Product Inhibition: The fluorescent product, resorufin, may inhibit the enzyme at high concentrations. | - Monitor the reaction for a shorter period to measure the initial velocity before significant product accumulation occurs.- Ensure that less than 10-15% of the substrate is consumed during the measurement period. | |
| Enzyme Instability: The CYP enzyme loses activity over the course of the incubation. | - Reduce the incubation time.- Optimize buffer conditions (e.g., pH, ionic strength) to enhance enzyme stability. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize the number of individual pipetting steps per well. |
| Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments. | - Ensure all reagents and the microplate are equilibrated to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader. | |
| Well-to-Well Variation in Plate: Inconsistent plate manufacturing. | - Use high-quality microplates from a reliable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a kinetic assay?
A1: The optimal concentration of this compound depends on the specific CYP enzyme being investigated and the goal of the experiment. To determine the Michaelis-Menten constant (Km), you should test a range of concentrations, typically from 0.1x to 10x the expected Km. For routine inhibition screening, a concentration at or near the Km is often used to ensure sensitivity to competitive inhibitors.
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C, protected from light. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: Can I use this compound to study CYP enzymes other than CYP3A4 and CYP2B6?
A3: While this compound is a commonly used substrate for CYP3A4 and CYP2B6, other CYP isoforms can also metabolize it, albeit often at different rates. It is crucial to use specific inhibitors or recombinant enzymes to confirm the contribution of the CYP of interest to this compound metabolism in your experimental system.
Q4: My test compound is colored. Will this interfere with the assay?
A4: Yes, colored compounds can interfere with fluorometric assays through a phenomenon known as the inner filter effect, where the compound absorbs the excitation or emission light, leading to an underestimation of the true fluorescence. To account for this, you should run appropriate controls, including the test compound in the absence of the enzyme, to measure its effect on the background fluorescence.
Q5: What are the key components of a typical this compound O-dealkylation (BROD) assay buffer?
A5: A typical BROD assay buffer consists of a buffering agent (e.g., potassium phosphate or Tris-HCl) to maintain a physiological pH (usually around 7.4), and magnesium chloride (MgCl2), which can enhance the activity of some CYP enzymes.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for this compound with Human CYP Isoforms
| CYP Isoform | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| CYP3A4 | Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | |
| CYP3A4 | Recombinant | Value not explicitly stated | Value not explicitly stated | |
| CYP2B6 | Recombinant | Value not explicitly stated | Value not explicitly stated but activity is high | |
| CYP1A2 | Recombinant | Lower Km than CYP3A4 | Lower Vmax than CYP3A4 | |
| CYP2C9 | Recombinant | Metabolizes at lower rates | Metabolizes at lower rates | |
| CYP2C19 | Recombinant | Metabolizes at lower rates | Metabolizes at lower rates |
Note: Specific kinetic constants for this compound with all human CYP isoforms are not always readily available in the literature and can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes vs. recombinant systems) and the specific assay conditions.
Experimental Protocols
Protocol: Determination of Km and Vmax for this compound O-Dealkylation
This protocol outlines the steps for determining the kinetic parameters of a CYP enzyme using this compound as a substrate.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4, containing 5 mM MgCl2.
-
This compound Stock Solution: 10 mM in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 0.1x to 10x the expected Km.
-
Enzyme Solution: Dilute human liver microsomes or recombinant CYP enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.
-
NADPH Solution: 10 mM in assay buffer (prepare fresh).
-
Resorufin Standard Curve: Prepare a series of resorufin standards in assay buffer to convert fluorescence units to product concentration.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the appropriate this compound working solution to each well.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the NADPH solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.
-
Monitor the increase in fluorescence (Excitation: ~540 nm, Emission: ~590 nm) every minute for 15-30 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial velocity (rate of reaction) from the linear portion of each progress curve.
-
Convert the initial velocities from fluorescence units/min to pmol/min/mg protein using the resorufin standard curve.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizations
Caption: CYP-mediated O-dealkylation of this compound.
Caption: A typical workflow for a this compound kinetic assay.
Troubleshooting low signal-to-noise ratio in BROD assays.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing low signal-to-noise ratios in biochemical kinase assays. The following questions and answers address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary contributors to a low signal-to-noise ratio in a kinase assay?
A low signal-to-noise (S/N) ratio can be attributed to two main factors: a weak signal or high background noise.[1] A weak signal suggests that the kinase reaction is not proceeding optimally, while high background can mask the specific signal.
Q2: My assay has a very low signal. What are the common causes?
Several factors can lead to a weak or non-existent signal in your kinase assay:
-
Suboptimal Reagent Concentrations: The concentrations of the kinase enzyme, substrate, or ATP may be too low for robust activity.[1][2]
-
Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.
-
Incorrect Reaction Conditions: The buffer's pH, temperature, or the incubation time may not be optimal for the specific kinase being assayed.[2]
-
Substrate Issues: The selected peptide or protein substrate may not be suitable for the kinase, or it may have degraded.[2]
-
Reagent Impurity: Contaminants in ATP or other reagents can interfere with the kinase reaction kinetics.[2][3]
Q3: I'm observing high background in my fluorescence-based kinase assay. What are the likely causes?
High background noise can significantly reduce the S/N ratio and is often caused by:
-
Compound Interference: Test compounds may be autofluorescent or cause quenching of the fluorescent signal, leading to false positives or negatives.[2][3][4][5] Using far-red fluorescent probes can help mitigate this interference.[5]
-
Non-specific Binding: The antibody or peptide used in the assay may bind non-specifically to the microplate wells.[1]
-
Reagent Contamination: Reagents may be contaminated with ATP or other kinases, leading to a high basal signal.[1]
-
Inappropriate Plate Choice: Using clear plates for luminescence assays can result in well-to-well crosstalk. Opaque white plates are recommended for luminescence, while black plates are optimal for fluorescence-based assays.[2]
Q4: How can I optimize the concentrations of my assay components to improve the signal?
Systematic optimization of each component is crucial. This typically involves titrating the enzyme, substrate, and ATP to find the concentrations that yield the best assay window. The optimal amount of kinase is generally the smallest amount that provides the largest dynamic range in the linear portion of the titration curve.[6] For ATP, a concentration near the Michaelis constant (Km) is often a good starting point for inhibitor screening.[1]
Q5: What steps can I take to reduce non-specific binding in my assay?
To minimize non-specific binding and reduce background signal, consider the following:
-
Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffers to occupy non-specific binding sites on the plate.[1]
-
Detergents: Adding a mild non-ionic detergent, such as Tween-20 or Triton X-100, to your wash buffers can help reduce hydrophobic interactions.[1]
-
Increased Wash Steps: Thorough and repeated washing after each incubation step is critical for removing unbound reagents.[1]
Troubleshooting Summary Tables
Table 1: Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Inactive Kinase Enzyme | - Use a fresh aliquot of the enzyme. - Avoid multiple freeze-thaw cycles. - Confirm proper storage conditions. |
| Suboptimal Enzyme Concentration | - Perform an enzyme titration to determine the optimal concentration. |
| Suboptimal Substrate Concentration | - Titrate the substrate to find the optimal concentration. - Ensure the substrate is appropriate for the kinase. |
| Suboptimal ATP Concentration | - Titrate ATP; a starting point is the Km value for the kinase. |
| Incorrect Buffer pH | - Verify that the buffer pH is within the optimal range for the kinase. |
| Inappropriate Incubation Time or Temperature | - Optimize incubation time and temperature for the kinase reaction. |
Table 2: Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | - Include a control with the compound but without the enzyme. - Use red-shifted fluorophores to minimize interference.[5][7] |
| Non-specific Binding of Reagents | - Add blocking agents (e.g., BSA) to the assay buffer. - Include a mild detergent (e.g., Tween-20) in wash buffers. - Increase the number and duration of wash steps.[1] |
| Reagent Contamination | - Use fresh, high-quality reagents. - Run a "no enzyme" control to check for ATP contamination. |
| Incorrect Microplate Type | - Use opaque white plates for luminescence assays. - Use black plates for fluorescence assays.[2] |
Experimental Protocols
Protocol 1: Enzyme Titration for Optimal Concentration
-
Prepare a serial dilution of the kinase enzyme in the kinase reaction buffer.
-
Add a constant volume of each enzyme dilution to the wells of a microplate.
-
Include "no enzyme" wells as a negative control.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.
-
Incubate the plate at the recommended temperature for a fixed time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence).
-
Plot the signal versus the enzyme concentration to determine the optimal concentration that provides a robust signal within the linear range of the assay.
Protocol 2: ATP Titration for Optimal Concentration
-
Use the optimal enzyme concentration determined in Protocol 1.
-
Prepare a series of ATP dilutions in the kinase reaction buffer.
-
Add the kinase and a constant concentration of the substrate to each well.
-
Initiate the reaction by adding the different concentrations of ATP.
-
Incubate for the predetermined linear reaction time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal.
-
Plot the signal versus the ATP concentration to determine the optimal concentration for the assay.
Visual Guides
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Fluorescence Quenching in Resorufin-Based Assays
Welcome to the technical support center for resorufin-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent fluorescence quenching in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during resorufin-based assays that can lead to lower than expected fluorescence signals.
Problem: Low or No Fluorescence Signal
Question: My resorufin-based assay is showing a very weak or no fluorescent signal. What are the possible causes and how can I fix this?
Answer: A low or absent fluorescence signal in a resorufin-based assay can stem from several factors, ranging from incorrect instrument settings to the chemical degradation of resorufin. Here’s a step-by-step guide to troubleshoot this issue.
Possible Causes & Solutions:
-
Incorrect Wavelengths: Ensure your plate reader is set to the optimal excitation and emission wavelengths for resorufin. While standard values are a good starting point, these can be instrument-dependent.[1]
-
Recommendation: Perform a wavelength scan to determine the optimal excitation and emission maxima for resorufin in your specific assay buffer and microplate type. Suggested starting ranges are 530–570 nm for excitation and 580–620 nm for emission.[1]
-
-
Sub-optimal pH: Resorufin's fluorescence is pH-dependent. The fluorescence intensity can be significantly lower in acidic conditions. While resorufin is relatively pH-insensitive between pH 7 and 9, significant deviations from this range can impact the signal.[2][3][4]
-
Recommendation: Ensure your final assay buffer pH is within the optimal range (typically 7.2-7.4 for cell-based assays). Verify the pH after the addition of all reagents, including any test compounds.
-
-
Presence of Quenchers: Certain compounds in your sample or assay buffer can quench resorufin fluorescence. This can occur through various mechanisms, including Förster resonance energy transfer (FRET), static quenching, or collisional quenching.[5][6] Common quenchers include molecular oxygen, iodide ions, and some test compounds themselves.[5]
-
Recommendation: Run a control experiment with resorufin and your test compound (without the enzyme or cells) to check for direct quenching effects.[7] If quenching is observed, you may need to lower the compound concentration or use a different assay format.
-
-
Photobleaching: Resorufin is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[8][9]
-
Recommendation: Minimize the exposure of your samples to the excitation light.[9][10] Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[11] Consider using antifade reagents in your mounting media for microscopy applications.[10][11]
-
-
Chemical Instability/Degradation: Resorufin can be reduced to the colorless, non-fluorescent dihydroresorufin (hydroresorufin).[12][13] This can be a particular issue in assays with long incubation times or in the presence of strong reducing agents.
Problem: High Background Fluorescence
Question: I'm observing high background fluorescence in my negative control wells. What could be causing this and how do I reduce it?
Answer: High background fluorescence can mask the true signal from your assay and reduce its dynamic range. The primary sources are often the assay media or the test compounds themselves.
Possible Causes & Solutions:
-
Autofluorescent Compounds: Your test compounds may be inherently fluorescent at the excitation and emission wavelengths used for resorufin.
-
Recommendation: Screen your compounds for autofluorescence by measuring their fluorescence in the assay buffer without resorufin.[16] If a compound is autofluorescent, you will need to subtract its signal from the assay wells.
-
-
Media Components: Some components of cell culture media, such as phenol red, can contribute to background fluorescence.[17]
-
Recommendation: Whenever possible, use phenol red-free media for the final assay incubation step.[17] Also, test your media and buffer components for inherent fluorescence.
-
-
Contamination: Bacterial or yeast contamination in your cell cultures can lead to the reduction of resazurin and the production of resorufin, resulting in a false-positive signal.
-
Recommendation: Regularly check your cell cultures for contamination. Ensure aseptic techniques are followed throughout the experimental setup.
-
Problem: Signal Instability or Decline Over Time
Question: The fluorescence signal in my assay is not stable and decreases over time. Why is this happening?
Answer: A declining fluorescence signal can be due to the chemical instability of resorufin or photobleaching.
Possible Causes & Solutions:
-
Further Reduction of Resorufin: As mentioned, resorufin can be further reduced to the non-fluorescent hydroresorufin.[12][13] This is more likely to occur with prolonged incubation times or in highly reducing cellular environments.
-
Recommendation: Read the plate as soon as the signal has developed sufficiently. If a stable endpoint is required, consider stopping the reaction with an agent like 1% SDS.[15]
-
-
Photobleaching: Repeatedly exposing the same wells to the excitation light during measurement can lead to a gradual decrease in the fluorescence signal.
-
Recommendation: Limit the number of reads per well. If kinetic measurements are necessary, use the lowest possible excitation intensity and exposure time.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5] This can happen through various mechanisms such as energy transfer to another molecule, formation of a non-fluorescent complex, or collisional de-excitation.[5][6]
Q2: What are the main types of quenching I should be aware of?
A2: The primary types of quenching are:
-
Dynamic (Collisional) Quenching: The quencher collides with the excited fluorophore, leading to non-radiative energy loss.[5]
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.[5]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher) in close proximity.[5][6]
Q3: How does pH affect resorufin fluorescence?
A3: Resorufin's fluorescence is pH-dependent, with optimal fluorescence generally observed in slightly alkaline conditions (pH 7-9).[2][3] At lower pH values, the fluorescence intensity decreases. It is important to maintain a consistent and optimal pH in your assay buffer.[4]
Q4: Can I prevent photobleaching in my resorufin assay?
A4: While you cannot completely eliminate photobleaching, you can significantly minimize it by:
-
Reducing the intensity of the excitation light.[11]
-
Choosing a more photostable dye if possible, although resorufin has relatively good photostability.[8]
Q5: My test compound seems to be quenching the resorufin signal. What are my options?
A5: If your compound is quenching the signal, you can:
-
Perform a dose-response of the quenching effect and correct your data accordingly.
-
Lower the concentration of your test compound if your experimental design allows.
-
Consider a different assay principle that is not based on resorufin fluorescence.
Data Presentation
Table 1: Common Quenchers of Resorufin and Other Fluorophores
| Quencher Class | Specific Examples | Mechanism of Action |
| Ions | Iodide (I⁻), Chloride (Cl⁻) | Collisional Quenching[5] |
| Molecular Oxygen | O₂ | Collisional Quenching[5] |
| Redox-Active Molecules | p-benzoquinones | Electron Transfer[18] |
| Heavy Atoms | Bromide (Br⁻), Iodide (I⁻) | Intersystem Crossing Enhancement |
| Amines | Tryptophan, Histidine | Electron Transfer |
| Self-Quenching | High concentrations of resorufin | Formation of non-fluorescent aggregates |
Table 2: Influence of pH on Resorufin Fluorescence
| pH Range | Relative Fluorescence Intensity | Notes |
| < 6.0 | Decreased | Protonation of the resorufin molecule leads to reduced fluorescence.[19] |
| 6.0 - 9.0 | Optimal and relatively stable | This is the recommended range for most resorufin-based assays.[3][19] |
| > 9.0 | Stable to slightly decreased | At very high pH, other chemical reactions may start to interfere.[19] |
Experimental Protocols
Protocol 1: Screening for Compound-Induced Fluorescence Quenching
Objective: To determine if a test compound directly quenches the fluorescence of resorufin.
Materials:
-
Resorufin stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds at various concentrations
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of resorufin in the assay buffer at the final concentration used in your assay (e.g., 1-10 µM).
-
In the microplate, add the resorufin working solution to wells.
-
Add your test compounds to the resorufin-containing wells at the same final concentrations used in your main experiment. Include a vehicle control (e.g., DMSO).
-
Prepare control wells containing:
-
Assay buffer only (blank)
-
Resorufin working solution with vehicle control (100% signal)
-
Assay buffer with the test compound at the highest concentration (to check for autofluorescence).
-
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read the fluorescence using the optimal excitation and emission wavelengths for resorufin.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Subtract the autofluorescence of the compound from the corresponding test wells.
-
Calculate the percentage of quenching for each compound concentration relative to the vehicle control.
-
Protocol 2: Optimizing Incubation Time to Minimize Resorufin Reduction
Objective: To determine the optimal incubation time that provides a robust signal without significant reduction of resorufin to hydroresorufin.
Materials:
-
Your complete assay system (e.g., cells or enzyme, substrate, resazurin)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Set up your assay as you normally would, including positive and negative controls.
-
After adding resazurin to initiate the reaction, immediately place the plate in the microplate reader.
-
Set the reader to take kinetic measurements at regular intervals (e.g., every 5-10 minutes) for a period that extends beyond your usual incubation time (e.g., 2-4 hours).
-
Maintain the plate at the desired temperature (e.g., 37°C) during the reading.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for your positive control wells.
-
Identify the time point at which the signal begins to plateau or decrease. This indicates either substrate depletion or the onset of resorufin reduction.
-
The optimal incubation time will be within the linear phase of signal generation, before the plateau or decline.
-
Mandatory Visualizations
Caption: Mechanisms of resorufin fluorescence quenching.
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Resazurin reduction pathway and potential interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]
- 9. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Addressing benzyloxyresorufin assay variability and improving reproducibility.
Welcome to the Technical Support Center for the Benzyloxyresorufin O-Dealkylation (BROD) Assay. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, improve reproducibility, and ensure the generation of high-quality data.
Troubleshooting Guides and FAQs
This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.
High Background Fluorescence
-
Question: My blank wells (containing all reagents except the enzyme source) show high fluorescence readings. What could be the cause?
-
Answer: High background fluorescence can originate from several sources:
-
Autofluorescence of Assay Components: Phenol red in cell culture media and components of fetal bovine serum (FBS) are known to be fluorescent. It is advisable to perform the final assay steps in a buffer system free of these components, such as phosphate-buffered saline (PBS).
-
Contaminated Reagents: Impurities in the this compound substrate or other reagents can be fluorescent. Ensure you are using high-purity reagents.
-
Solvent Effects: The solvent used to dissolve this compound (typically DMSO) can contribute to background. Ensure the final concentration of the solvent is minimal and consistent across all wells.
-
Non-enzymatic Degradation of Substrate: this compound can degrade to the fluorescent product resorufin over time, especially when exposed to light. Prepare fresh substrate solutions and protect them from light.
-
Low Signal or No Enzyme Activity
-
Question: I am not observing a significant increase in fluorescence over time in my experimental wells. What are the potential reasons?
-
Answer: A lack of signal can be due to several factors related to the enzyme, substrate, or cofactors:
-
Inactive Enzyme: Ensure that your enzyme source (e.g., liver microsomes, recombinant CYP3A4) has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Insufficient Cofactor: The assay requires a constant supply of NADPH, which is the electron donor for cytochrome P450 enzymes. Use a fresh NADPH-generating system and ensure all its components are active.
-
Sub-optimal Substrate Concentration: The concentration of this compound should be optimized for your specific experimental conditions. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition.
-
Incorrect Incubation Conditions: Ensure the incubation temperature and time are optimal for your enzyme system. Typically, incubations are performed at 37°C.
-
High Variability Between Replicates
-
Question: My replicate wells show a high degree of variability. How can I improve the precision of my assay?
-
Answer: High variability can be frustrating and can mask real experimental effects. Here are some common causes and solutions:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes and consider preparing master mixes of reagents to be added to all wells.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate reagents and alter enzyme activity. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier.
-
Inconsistent Incubation Times: Ensure that the reaction is initiated and stopped at the same time for all wells being compared.
-
Incomplete Mixing: Gently mix the contents of each well after the addition of all reagents to ensure a homogenous reaction mixture.
-
Potential for False Positives/Negatives
-
Question: How can I be sure that the effects I am observing are due to a direct interaction with the CYP3A4 enzyme?
-
Answer: It is crucial to include appropriate controls to rule out assay artifacts:
-
Compound Autofluorescence: Test compounds themselves may be fluorescent at the excitation and emission wavelengths used for resorufin. Always include a control with the test compound in the assay buffer without the enzyme to check for this.
-
Direct Reduction of Substrate: Some compounds, particularly those containing thiol or carboxylic acid groups, can directly reduce this compound to resorufin in a non-enzymatic manner.[1] Run a control with the test compound and this compound in the absence of the NADPH-generating system.
-
Light Scattering: Particulate matter or compound precipitation in the wells can scatter light and lead to erroneous readings. Visually inspect the wells and centrifuge the plate if necessary before reading.
-
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative parameters for the this compound assay. These values should be optimized for your specific experimental setup.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 - 20 µM | Higher concentrations may lead to substrate inhibition. |
| Liver Microsomes | 10 - 100 µg/mL | The optimal concentration depends on the specific activity of the microsomal batch. |
| Recombinant CYP3A4 | 5 - 50 pmol/mL | Varies depending on the purity and activity of the enzyme preparation. |
| NADPH | 1 mM | A regenerating system is recommended for kinetic studies. |
| MgCl₂ | 3 - 10 mM | Often included to support the activity of the NADPH-generating system. |
Table 2: Typical Incubation and Measurement Parameters
| Parameter | Typical Value/Range | Notes |
| Incubation Temperature | 37°C | Should be kept constant throughout the experiment. |
| Incubation Time | 10 - 60 minutes | Should be within the linear range of the reaction. |
| Excitation Wavelength | 530 - 540 nm | |
| Emission Wavelength | 585 - 595 nm | |
| Plate Type | Black, clear-bottom | To minimize background fluorescence and allow for bottom reading. |
Experimental Protocols
Detailed Methodology for this compound O-Dealkylation (BROD) Assay in Liver Microsomes
This protocol provides a general framework for measuring CYP3A4 activity using this compound in a 96-well plate format.
1. Reagent Preparation:
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
This compound Stock Solution (10 mM in DMSO): Dissolve this compound in high-quality DMSO. Store in small aliquots at -20°C, protected from light.
-
NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in potassium phosphate buffer. Prepare this solution fresh on the day of the experiment.
-
Resorufin Standard Stock Solution (1 mM in DMSO): For creating a standard curve. Store at -20°C.
-
Liver Microsomes: Thaw on ice immediately before use. Dilute to the desired concentration in cold potassium phosphate buffer.
2. Assay Procedure:
-
Prepare Resorufin Standard Curve:
-
Prepare serial dilutions of the resorufin standard stock solution in potassium phosphate buffer to generate a standard curve (e.g., 0 to 1000 nM).
-
Add 100 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.
-
-
Set up the Enzymatic Reaction:
-
In separate wells of the same plate, add the following in order:
-
50 µL of potassium phosphate buffer.
-
10 µL of the test compound (dissolved in a suitable solvent, e.g., DMSO) or solvent control.
-
20 µL of diluted liver microsomes.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the NADPH regenerating system to each well to start the reaction.
-
Immediately after adding the NADPH, add 10 µL of the this compound working solution (diluted from the stock to the desired final concentration in potassium phosphate buffer).
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes), protected from light.
-
-
Stop the Reaction:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., ice-cold acetonitrile or 0.1 M Tris-HCl, pH 10.4).
-
-
Fluorescence Measurement:
-
Read the fluorescence of the plate using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells (no enzyme) from all other readings.
-
Use the resorufin standard curve to convert the fluorescence readings into the amount of resorufin produced (in pmol or nmol).
-
Calculate the enzyme activity as pmol of resorufin formed per minute per mg of microsomal protein.
Mandatory Visualizations
CYP3A4 Induction Signaling Pathway
References
Impact of solvent choice on benzyloxyresorufin assay performance.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on benzyloxyresorufin O-debenzylase (BROD) assay performance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for dissolving this compound substrate and test compounds?
A1: The choice of solvent is critical and depends on the specific requirements of your experiment.
-
Dimethyl sulfoxide (DMSO) is commonly used due to its excellent solubilizing capacity for a wide range of compounds.[1] However, it can significantly inhibit CYP3A4 activity, even at low final concentrations (e.g., <1%).[2][3]
-
Methanol (MeOH) and Acetonitrile (ACN) are often preferred alternatives as they tend to be less inhibitory to CYP enzymes compared to DMSO.[4] Methanol, in particular, often shows the least inhibitory effect.[5] Acetonitrile is also a suitable choice and is frequently used in stop solutions to terminate the enzymatic reaction.[2]
Q2: What is the maximum final concentration of solvent recommended in the assay?
A2: It is crucial to keep the final concentration of any organic solvent in the reaction mixture as low as possible, typically ≤1% (v/v) .[2] For DMSO, it is highly recommended to aim for a final concentration of <0.5% to minimize its inhibitory effects on CYP3A4.[3][6] Always run a solvent control (vehicle control) containing the same final concentration of solvent as your test wells to determine its effect on the baseline enzyme activity.
Q3: Can the solvent itself affect the fluorescence of resorufin, the assay product?
A3: Yes, the solvent environment can influence the fluorescence properties of resorufin. Protic solvents like methanol and ethanol can interact with resorufin through hydrogen bonding, which may alter its spectroscopic properties.[7] While acetonitrile generally supports high fluorescence intensity, it's important to be aware of potential solvatochromic effects (changes in color/fluorescence due to the solvent).[8][9] Consistency in solvent concentration across all wells of an assay plate is key to minimizing variability.
Q4: My test compound is only soluble in DMSO, but I'm concerned about enzyme inhibition. What should I do?
A4: If DMSO is unavoidable, perform a preliminary experiment to determine the DMSO tolerance of your specific assay system (e.g., your enzyme source). Test a range of final DMSO concentrations (e.g., 0.1% to 2%) to identify the highest concentration that does not significantly inhibit enzyme activity. All subsequent experiments, including controls and standards, must then contain this same final concentration of DMSO to ensure data validity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, with a focus on solvent-related causes.
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Instability/Precipitation | This compound may have limited solubility in aqueous buffers. Ensure the stock solution in organic solvent is fully dissolved before diluting into the assay buffer. Visually inspect the plate for any signs of precipitation. Consider using a different solvent for the stock solution (e.g., switch from DMSO to acetonitrile). |
| Contaminated Reagents or Solvent | Use high-purity, spectroscopy-grade solvents. Ensure buffers and water are free of fluorescent contaminants. Prepare fresh reagents and use dedicated sterile pipette tips. |
| Solvent-Induced Fluorescence | Although rare, some solvents or impurities within them can fluoresce. Run a "buffer + solvent" blank (no enzyme or substrate) to check for intrinsic fluorescence from your solvent at the assay wavelengths. |
| Autofluorescence of Test Compound | The test compound itself may be fluorescent. Run a control well containing the buffer, enzyme, and the test compound at its highest concentration but without the this compound substrate. Subtract this value from the experimental wells. |
Problem 2: Low or No Signal (Low Enzyme Activity)
| Possible Cause | Recommended Solution |
| Solvent Inhibition of Enzyme | The final concentration of the organic solvent (especially DMSO) may be too high, inhibiting CYP3A4 activity.[2][6] Reduce the final solvent concentration to <0.5%. If possible, switch to a less inhibitory solvent like methanol or acetonitrile.[4] |
| Incorrect Substrate Concentration | The final concentration of this compound may be too far below the Km value for the enzyme, leading to a low reaction rate. Verify calculations and ensure the substrate is properly diluted from a validated stock solution. |
| Degraded Enzyme or Cofactors | Ensure that the enzyme (e.g., liver microsomes, recombinant CYP3A4) has been stored correctly and has not undergone multiple freeze-thaw cycles. The NADPH regenerating system must be prepared fresh daily and kept on ice. |
| Fluorescence Quenching | The test compound or the solvent may be quenching the resorufin fluorescence. To test for this, add a known amount of resorufin standard to wells containing the buffer and your test compound/solvent and compare the signal to a control with resorufin in buffer alone. |
Visualizing the Process
Diagram 1: this compound Assay Reaction
References
- 1. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effects of hydrophilic organic solvents on CYP3A-mediated drug-drug interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spectroscopic investigation of the temperature and solvent sensitivities of resorufin - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
How to correct for autofluorescence in cell-based benzyloxyresorufin assays.
Welcome to the technical support center for cell-based benzyloxyresorufin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a special focus on correcting for autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A1: Autofluorescence is the natural fluorescence emitted by cells and components of the culture medium when excited by light.[1][2] In a this compound assay, this intrinsic fluorescence can be mistaken for the specific signal generated from the enzymatic conversion of this compound to the highly fluorescent product, resorufin. This leads to a high background signal, which can mask the true signal from your experiment, reduce the assay's sensitivity, and lead to inaccurate quantification of enzyme activity.[3][4] Common sources of autofluorescence include cellular components like NADH, riboflavins, and collagen, as well as media components like phenol red and fetal bovine serum (FBS).[2][5][6]
Q2: How can I determine if autofluorescence is impacting my assay results?
A2: The most effective way to assess the contribution of autofluorescence is by including proper controls in your experimental setup. The essential control is a "no-substrate" or "unstained" control. This control should contain your cells in the same media and under the same conditions as your experimental wells, but without the addition of the this compound substrate.[1][7] By measuring the fluorescence of this control, you can directly quantify the baseline autofluorescence of your cells and media. If this value is high, it indicates that autofluorescence is a significant factor in your assay.
Q3: My unstained control shows high fluorescence. What are the initial steps to reduce it?
A3: High fluorescence in your unstained control points to significant background from your cells or media. Here are the first-line troubleshooting steps:
-
Switch to Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, is a known source of background fluorescence.[5][6][8] Switching to a phenol red-free formulation can significantly reduce your background signal.
-
Reduce Serum Concentration: Fetal bovine serum (FBS) contains fluorescent components.[2][5] If your cells can tolerate it, reducing the concentration of FBS in the medium during the assay or switching to a serum-free medium can lower autofluorescence.
-
Remove Dead Cells: Dead cells are often more autofluorescent than healthy cells and can non-specifically bind reagents.[2] Implementing a dead cell removal step, such as a gentle wash or using a viability dye to exclude dead cells from analysis, can improve your signal-to-noise ratio.
Troubleshooting Guide: Correcting for Autofluorescence
This guide provides detailed methods to correct for autofluorescence in your this compound assays.
Issue: High Background Fluorescence Obscuring a Weak Signal
When your experimental signal is low, a high background from autofluorescence can make it difficult to obtain reliable data. The following methods can help you correct for this.
Method 1: Background Subtraction Using Controls
This is the most straightforward correction method and should be a standard part of your assay protocol.
Experimental Protocol:
-
Prepare Your Assay Plate: Seed your cells in a microplate (black, clear-bottom plates are recommended to reduce crosstalk and background).
-
Set Up Controls: For each experimental condition, prepare the following control wells:
-
Test Wells: Cells + Medium + this compound
-
Cell Autofluorescence Control: Cells + Medium (without this compound)
-
Medium Background Control: Medium only (without cells or this compound)
-
-
Incubate: Incubate the plate according to your assay protocol to allow for the enzymatic reaction to occur.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader using the optimal excitation and emission wavelengths for resorufin (typically around 560 nm excitation and 590 nm emission).[9][10]
-
Data Analysis:
-
Calculate the average fluorescence of the "Cell Autofluorescence Control" wells.
-
Subtract this average value from the fluorescence reading of each corresponding "Test Well".
-
Corrected Signal = (Fluorescence of Test Well) - (Average Fluorescence of Cell Autofluorescence Control)
This corrected signal represents the fluorescence generated solely from the enzymatic conversion of this compound.
Method 2: Spectral Unmixing
This advanced technique is useful when the emission spectra of resorufin and the cellular autofluorescence partially overlap. Spectral unmixing computationally separates the two signals based on their unique spectral profiles.[3][4]
Experimental Protocol:
-
Acquire Spectral Data: Use a plate reader or microscope with spectral imaging capabilities.
-
Obtain Reference Spectra:
-
Resorufin Spectrum: Measure the fluorescence emission spectrum of a pure resorufin standard under your assay conditions.
-
Autofluorescence Spectrum: Measure the emission spectrum of your "Cell Autofluorescence Control" (cells in medium without this compound).
-
-
Unmix Experimental Data: Apply a linear unmixing algorithm (often available in the instrument's software) to your experimental data from the "Test Wells". This algorithm will use the reference spectra to calculate the contribution of resorufin and autofluorescence to the total fluorescence signal in each well.
-
Data Analysis: The output of the unmixing algorithm will be separate intensity values for the resorufin signal and the autofluorescence signal. Use the resorufin intensity for your final analysis.
Quantitative Comparison of Correction Methods
| Correction Method | Principle | Pros | Cons | Estimated Reduction in Background |
| Background Subtraction | Subtracting the fluorescence of a no-substrate control from the experimental sample. | Simple to implement; requires no special equipment. | Assumes autofluorescence is uniform across all samples; may not be accurate for heterogeneous cell populations. | 50-80% |
| Spectral Unmixing | Computationally separating overlapping fluorescence spectra. | Highly accurate for spectrally overlapping signals; provides a more precise measurement of the true signal. | Requires a spectral imaging system and specialized software; more complex data analysis. | 70-95% |
Visualizing the Workflow
Diagram 1: Decision Tree for Autofluorescence Correction
A decision tree to guide researchers in selecting the appropriate autofluorescence correction method.
Diagram 2: Experimental Workflow for Background Subtraction
A schematic of the experimental workflow for the background subtraction method.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. promocell.com [promocell.com]
- 9. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Technical Support Center: 96-Well Plate Benzyloxyresorufin Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 96-well plate benzyloxyresorufin O-debenzylase (BROD) assays. Our goal is to help you mitigate common issues, with a focus on managing edge effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
The edge effect is a well-documented phenomenon in microplate experiments where the wells on the perimeter of the plate exhibit different behavior compared to the interior wells.[1][2] This discrepancy can lead to significant variability in assay results, with outer wells often showing altered enzyme activity, increased signal variability, or changes in cell viability in cell-based applications.[2][3] This can result in the loss of a significant portion of usable wells, sometimes forcing researchers to discard data from the entire outer ring of 36 wells.[4]
Q2: What are the primary causes of the edge effect in this compound assays?
The two main contributors to the edge effect are evaporation and temperature gradients across the plate.[1]
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a higher rate of evaporation of the assay buffer or cell culture medium.[4] This increases the concentration of salts, substrates (this compound), and cofactors (NADPH), which can alter enzymatic activity and lead to inconsistent results.
-
Temperature Gradients: When a plate is moved from a different temperature environment (e.g., from a lab bench at room temperature to a 37°C incubator or plate reader), the outer wells warm up or cool down faster than the inner wells.[1] These temperature differences can affect the rate of the enzymatic reaction, as cytochrome P450 activity is temperature-dependent.
Q3: How does the edge effect specifically impact this compound assays?
In this compound O-debenzylase (BROD) assays, which measure the activity of cytochrome P450 enzymes like CYP3A4 and CYP2B6, the edge effect can manifest in several ways:
-
Increased Background Fluorescence: Evaporation can concentrate the this compound substrate, potentially leading to higher background fluorescence.
-
Altered Enzyme Kinetics: Changes in the concentration of assay components due to evaporation can alter the kinetics of the enzymatic reaction, leading to either artificially high or low readings in the outer wells.
-
Inconsistent Cell-Based Assay Results: For assays using cells (e.g., hepatocytes), temperature and osmolarity changes in the edge wells can induce cellular stress, affecting enzyme expression and overall cell health, leading to unreliable data.
Q4: Can I just leave the outer wells empty to avoid the edge effect?
While leaving the outer wells empty is a common strategy, it is not the most efficient solution as it reduces the number of usable wells by 37.5%.[4] A better approach is to fill the outer wells with a buffer, sterile water, or media to create a humidity barrier, which helps to minimize evaporation from the inner experimental wells.[1]
Troubleshooting Guide
This guide addresses common issues encountered during 96-well plate this compound assays, with a focus on problems arising from edge effects.
| Issue | Potential Cause | Recommended Solution |
| High variability in replicates, especially between inner and outer wells. | Edge Effect: Differential evaporation and temperature gradients across the plate.[2] | 1. Create a humidity barrier: Fill the perimeter wells with sterile water or PBS. 2. Pre-heat the plate and reagents: Allow the 96-well plate, assay buffer, and substrate solution to equilibrate to the assay temperature (e.g., 37°C) before adding them to the wells.[1] 3. Use a plate sealer: Apply a breathable sealing film for cell-based assays or an adhesive foil for biochemical assays to minimize evaporation. 4. Incubate at room temperature (for cell-based assays): After seeding cells, let the plate sit at room temperature for 60 minutes to allow for even cell settling before moving it to the incubator.[5] |
| Consistently lower or higher signal in the outer wells. | Systematic Edge Effect: A consistent temperature or evaporation gradient is affecting the assay. | In addition to the solutions above: 1. Optimize incubator conditions: Ensure the incubator has good air circulation and humidity control. Place the plate in the center of the incubator, away from the door. 2. Use specialized plates: Consider using 96-well plates designed with a moat or reservoir around the edge that can be filled with liquid to reduce evaporation.[4] |
| Low overall signal or no signal in all wells. | 1. Incorrect Wavelength Settings: The plate reader is not set to the correct excitation and emission wavelengths for resorufin. 2. Degraded Reagents: this compound or NADPH may have degraded. | 1. Verify Plate Reader Settings: Set the plate reader to the appropriate wavelengths for resorufin (typically ~530-560 nm excitation and ~580-590 nm emission). 2. Prepare Fresh Reagents: Prepare fresh solutions of this compound and NADPH immediately before the assay. Protect the this compound solution from light. |
| High background fluorescence. | Substrate Instability or Contamination: The this compound substrate may be contaminated with resorufin or is degrading spontaneously. | 1. Use High-Purity Substrate: Ensure you are using a high-quality source of this compound. 2. Run a No-Enzyme Control: Include wells with all assay components except the enzyme source to determine the background fluorescence. Subtract this value from your experimental wells. |
Experimental Protocols
Protocol: Mitigating Edge Effects in a Biochemical this compound Assay
This protocol provides a method for a 96-well plate BROD assay using liver microsomes, with integrated steps to minimize the edge effect.
Materials:
-
Black, clear-bottom 96-well plate
-
Recombinant human cytochrome P450 enzymes or liver microsomes
-
This compound
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Plate sealer (e.g., adhesive foil)
-
Multichannel pipette
Procedure:
-
Pre-warm Components: Pre-warm the 96-well plate, potassium phosphate buffer, and water to 37°C in a water bath or incubator.[1]
-
Prepare Humidity Barrier: Using a multichannel pipette, add 200 µL of sterile water or PBS to the perimeter wells (rows A and H, and columns 1 and 12).
-
Prepare Reaction Mixture: Prepare a master mix of the reaction buffer containing the desired concentration of liver microsomes or recombinant enzyme.
-
Add Reaction Mixture: Add the reaction mixture to the inner 60 wells of the 96-well plate.
-
Prepare Substrate Solution: Prepare the this compound solution in the appropriate solvent and dilute it to the final working concentration in the pre-warmed buffer. Protect the solution from light.
-
Initiate the Reaction: Add the this compound solution to the wells to start the reaction.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start the Reaction with NADPH: Add NADPH solution to all wells to initiate the enzymatic reaction.
-
Seal the Plate: Immediately seal the plate with an adhesive foil sealer to prevent evaporation.
-
Incubate: Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes).
-
Measure Fluorescence: Read the fluorescence of the produced resorufin using a plate reader with excitation and emission wavelengths set appropriately (e.g., 560 nm excitation, 590 nm emission).
Visualizations
Caption: Workflow for a 96-well plate this compound assay incorporating steps to mitigate edge effects.
Caption: A decision tree for troubleshooting high variability in 96-well plate assays due to edge effects.
References
- 1. How to deal with the "edge effect" of 96-well platesï¼ - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 2. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eppendorf.com [eppendorf.com]
- 5. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Benzyloxyresorufin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyloxyresorufin stock solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Troubleshooting Guide
This section addresses common problems observed during assays that may be related to the instability of this compound stock solutions.
Q1: I am observing high background fluorescence in my assay wells, even in the negative controls. What could be the cause?
A1: High background fluorescence is a common issue that can often be attributed to the spontaneous degradation of this compound into its fluorescent product, resorufin.
-
Potential Cause 1: Improper Storage of Stock Solution. this compound solutions can degrade if not stored correctly. Exposure to light and elevated temperatures can accelerate this process.
-
Solution: Store this compound stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to 6 months), -80°C is preferable. Always aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[1][2]
-
-
Potential Cause 2: Contaminated Solvents or Buffers. The purity of the solvent used to prepare the stock solution and the buffers used in the assay can impact stability.
-
Solution: Use high-purity, anhydrous grade solvents such as dimethyl sulfoxide (DMSO) or methanol to prepare stock solutions. Ensure that all buffers are freshly prepared with high-purity water and filtered before use.
-
-
Potential Cause 3: Photodegradation During Experimentation. Exposure to ambient light during lengthy experimental procedures can lead to the breakdown of this compound.
-
Solution: Minimize the exposure of your assay plates and reagent solutions to light. Cover plates with an opaque lid or aluminum foil during incubation steps.
-
Q2: My assay signal is lower than expected, or I am seeing a decrease in signal over time in my positive controls.
A2: A lower or decreasing signal can indicate a loss of this compound concentration in your stock or working solutions.
-
Potential Cause 1: Degradation of the Stock Solution. As mentioned previously, improper storage can lead to a reduction in the concentration of the active substrate.
-
Solution: Prepare fresh stock solutions regularly and store them under the recommended conditions (see A1). It is advisable to perform a stability check on your stock solutions if they have been stored for an extended period.
-
-
Potential Cause 2: Adsorption to Labware. this compound, being a hydrophobic molecule, may adsorb to the surface of plastic labware, especially at low concentrations.
-
Solution: Consider using low-adhesion microplates and pipette tips. Alternatively, pre-rinsing the tips and wells with the assay buffer might help to saturate non-specific binding sites.
-
-
Potential Cause 3: Instability in Aqueous Assay Buffer. this compound may have limited stability in aqueous buffers, especially at certain pH values or in the presence of certain additives.
-
Solution: Prepare working solutions of this compound in the assay buffer immediately before use. Avoid letting the diluted substrate sit for extended periods.
-
Q3: I am observing poor reproducibility between experiments or even between wells of the same plate.
A3: Poor reproducibility can be a frustrating issue stemming from several factors, including the inconsistent quality of your this compound solution.
-
Potential Cause 1: Inconsistent Aliquoting or Handling. Repeated freeze-thaw cycles of the main stock solution can lead to degradation and concentration changes.
-
Solution: Upon preparing a fresh stock solution, immediately divide it into smaller, single-use aliquots. This ensures that a fresh, un-thawed aliquot is used for each experiment.
-
-
Potential Cause 2: Presence of Particulates. If the this compound has precipitated out of solution, this will lead to inconsistent concentrations when pipetting.
-
Solution: Before each use, ensure that the thawed stock solution is completely dissolved. Gently vortex the vial to ensure homogeneity. If precipitation is a persistent issue, consider preparing the stock solution at a slightly lower concentration.
-
-
Potential Cause 3: Solvent Evaporation. If the stock solution vial is not sealed properly, the solvent (e.g., DMSO) can evaporate over time, leading to an increase in the concentration of this compound.
-
Solution: Use vials with tight-sealing caps. For long-term storage, consider using vials with PTFE-lined caps to minimize evaporation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound stock solutions.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] Methanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of organic molecules and its compatibility with many biological assays at low final concentrations (typically <0.5%).
Q5: What are the ideal storage conditions for this compound stock solutions?
A5: The ideal storage conditions are summarized in the table below. It is crucial to protect the solutions from light.
| Storage Condition | Solvent | Duration | Reference(s) |
| -20°C | DMSO | Up to 1 month | [2] |
| -80°C | DMSO | Up to 6 months | [2] |
| -20°C | Methanol | Anecdotal evidence suggests stability |
Q6: How many times can I freeze-thaw a this compound stock solution aliquot?
A6: It is strongly recommended to avoid any freeze-thaw cycles. Prepare single-use aliquots to maintain the integrity of the stock solution. If repeated use from a single vial is unavoidable, it should be kept to an absolute minimum (no more than 2-3 cycles).
Q7: Can I store this compound diluted in aqueous buffer?
A7: No, it is not recommended to store this compound in aqueous buffers for any significant length of time. The stability of the compound is significantly lower in aqueous solutions compared to organic solvents like DMSO. Always prepare fresh dilutions in your assay buffer immediately before conducting the experiment.
Q8: How can I check the stability of my this compound stock solution?
A8: You can perform a simple stability check by comparing the performance of an older stock solution to a freshly prepared one in your standard assay. If you observe a significant decrease in signal or an increase in background with the older stock, it has likely degraded. For a more quantitative assessment, you can use High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection to separate and quantify this compound and its degradation product, resorufin.
Q9: What are the potential non-enzymatic degradation pathways for this compound?
A9: Besides enzymatic cleavage, this compound can potentially degrade through non-enzymatic pathways, especially under harsh conditions. The two primary pathways are:
-
Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield resorufin and benzyl alcohol.
-
Photodecomposition: Exposure to light, especially UV light, can provide the energy to break chemical bonds in the molecule, leading to the formation of resorufin and other degradation products.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general method for evaluating the stability of this compound stock solutions under various conditions using HPLC-fluorescence detection.
1. Materials:
-
This compound powder
-
Resorufin powder (for standard curve)
-
High-purity, anhydrous DMSO
-
High-purity methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
Amber glass vials with PTFE-lined caps
-
Calibrated pipettes and low-adhesion tips
-
HPLC system with a fluorescence detector and a suitable C18 column
2. Preparation of Stock Solutions and Standards:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO in an amber vial.
-
Prepare a concentrated stock solution of resorufin (e.g., 1 mM) in DMSO in a separate amber vial.
-
From these stocks, prepare a series of calibration standards for both this compound and resorufin in the desired mobile phase or a compatible solvent mixture.
3. Stability Study Design (Forced Degradation):
-
Temperature Stress: Aliquot the this compound stock solution into several amber vials. Store them at different temperatures (e.g., 4°C, room temperature, 40°C, and a control at -80°C).
-
Photostability Stress: Expose an aliquot of the stock solution in a clear vial to a controlled light source (e.g., a photostability chamber with a defined lux and UV output) for a specified duration. Keep a control sample wrapped in aluminum foil at the same temperature.
-
pH Stress: Dilute the this compound stock solution into aqueous buffers of different pH values (e.g., pH 3, 7, and 9). Incubate these solutions at a controlled temperature.
4. Sample Collection and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system. Use a gradient elution method with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) to separate this compound and resorufin.
-
Set the fluorescence detector to the excitation and emission wavelengths of resorufin (e.g., Ex: 571 nm, Em: 585 nm) to quantify the degradation product. If this compound has some intrinsic fluorescence at different wavelengths or for UV detection, a separate channel can be used.
5. Data Analysis:
-
Generate calibration curves for both this compound and resorufin.
-
Quantify the concentration of this compound remaining and the concentration of resorufin formed in each sample at each time point.
-
Calculate the percentage degradation of this compound under each stress condition over time.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Potential non-enzymatic degradation pathways of this compound.
Caption: Experimental workflow for an enzyme inhibition assay using this compound.
References
Technical Support Center: Optimizing Benzyloxyresorufin Assays in Liver Microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyloxyresorufin O-dealkylation (BROD) assays in liver microsomes. The content is designed to help optimize incubation times and troubleshoot common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound O-dealkylation (BROD) assay?
A1: The BROD assay is a fluorometric method primarily used to measure the activity of Cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in liver microsomes.[1][2] It is a valuable tool in drug metabolism studies to assess the potential of a new chemical entity to be a substrate or inhibitor of these important drug-metabolizing enzymes.
Q2: How do I determine the optimal incubation time for my BROD assay?
A2: To determine the optimal incubation time, you must establish the linear range of the reaction. This is the time period during which the rate of resorufin formation is constant. To do this, perform a time-course experiment where you measure resorufin fluorescence at several time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) under your standard assay conditions. The optimal incubation time will be within the linear portion of the curve generated by plotting fluorescence against time. It is crucial to operate within this linear range to ensure that the measured activity is proportional to the enzyme concentration and not limited by substrate depletion or product inhibition.
Q3: What is the importance of determining the optimal microsomal protein concentration?
A3: The concentration of microsomal protein can significantly impact the apparent enzyme kinetics. High concentrations of microsomal protein can lead to non-specific binding of the substrate or inhibitor, which can result in an underestimation of the true inhibitory potency of a compound. Therefore, it is recommended to use the lowest possible microsomal protein concentration that still provides a robust and reproducible signal. An experiment varying the microsomal protein concentration while keeping the substrate concentration constant should be performed to identify the optimal protein concentration where the reaction rate is linear.
Q4: What are the essential controls to include in a BROD assay?
A4: To ensure the validity of your results, the following controls are essential:
-
No-NADPH control: This control lacks the NADPH cofactor and is used to determine the level of non-CYP dependent fluorescence changes.
-
No-microsome control: This control contains all reaction components except for the liver microsomes to assess the background fluorescence of the substrate and buffer.
-
Positive control inhibitor: A known CYP3A4 inhibitor (e.g., ketoconazole) should be included to confirm that the assay can detect inhibition.
-
Vehicle control: This control contains the solvent used to dissolve the test compound to account for any effects of the solvent on enzyme activity.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh this compound stock solutions and protect them from light. Run a no-microsome control to assess the rate of non-enzymatic conversion to resorufin. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Prepare fresh buffers for each experiment. Filter-sterilize buffers if necessary. |
| Autofluorescence of Test Compound | Measure the fluorescence of the test compound alone at the excitation and emission wavelengths used for resorufin. If the compound is fluorescent, a different assay method may be required. |
| Dirty Microplate | Use new, high-quality black microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk. |
Issue 2: Non-Linear Reaction Kinetics
A non-linear reaction rate can lead to an underestimation of the true initial velocity of the reaction.
| Possible Cause | Recommended Solution |
| Substrate Depletion | Ensure the this compound concentration is not limiting. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to be sensitive to inhibitors. If determining Vmax, substrate concentration should be saturating. |
| Product Inhibition | The fluorescent product, resorufin, can sometimes inhibit the enzyme at high concentrations. Keep the total resorufin formation to less than 10% of the initial substrate concentration by reducing the incubation time or enzyme concentration. |
| Enzyme Instability | Liver microsomes can lose activity over time at 37°C. Ensure that the incubation time is within the linear range of the enzyme's activity. Pre-incubating microsomes with NADPH for extended periods before adding the substrate can lead to a loss of P450 activity.[3] |
| NADPH Instability | NADPH is unstable in acidic solutions and at elevated temperatures.[4][5][6] Prepare NADPH solutions fresh and keep them on ice. The pH of the buffer should be maintained around 7.4. |
| Atypical Enzyme Kinetics | Some compounds can cause atypical (non-Michaelis-Menten) kinetics, such as substrate inhibition or activation.[7][8][9][10] If you observe such kinetics, you may need to use a different kinetic model to analyze your data. |
Issue 3: Low or No Signal
A weak or absent signal can prevent the accurate determination of enzyme activity.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure that the liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Test the activity of the microsomes with a known substrate for another CYP enzyme to confirm their general viability. |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the plate reader are set correctly for resorufin (typically around 530-560 nm for excitation and 580-590 nm for emission). |
| Insufficient Enzyme or Substrate | Optimize the concentrations of microsomal protein and this compound to ensure a detectable signal. |
| Potent Inhibition by Test Compound | If testing an inhibitor, the concentration used may be too high, leading to complete inhibition of the enzyme. Perform a dose-response curve to determine the IC50. |
Data Presentation
Table 1: Representative Data for Determining Optimal Incubation Time
This table shows an example of a time-course experiment to determine the linear range of the BROD assay. The reaction rate is linear up to approximately 20 minutes, after which it begins to plateau.
| Incubation Time (minutes) | Resorufin Fluorescence (Arbitrary Units) |
| 0 | 50 |
| 5 | 350 |
| 10 | 675 |
| 15 | 980 |
| 20 | 1250 |
| 30 | 1550 |
| 45 | 1700 |
| 60 | 1750 |
Table 2: Representative Data for Determining Optimal Microsomal Protein Concentration
This table illustrates the effect of varying microsomal protein concentration on the rate of resorufin formation. In this example, the reaction rate increases linearly with protein concentration up to 0.5 mg/mL.
| Microsomal Protein (mg/mL) | Rate of Resorufin Formation (FU/min) |
| 0.05 | 25 |
| 0.1 | 52 |
| 0.25 | 130 |
| 0.5 | 255 |
| 1.0 | 350 |
| 2.0 | 375 |
Experimental Protocols
Detailed Methodology for Optimizing Incubation Time
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
This compound (BROD) Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
Resorufin Standard Stock Solution: Prepare a 1 mM stock solution of resorufin in DMSO for the standard curve.
-
Stopping Solution: Acetonitrile.
-
-
Assay Procedure:
-
Add 188 µL of the NADPH regenerating system to each well of a black 96-well plate.
-
Add 2 µL of the BROD stock solution (for a final concentration of 10 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted liver microsomes (for a final protein concentration of 0.05 mg/mL).
-
Measure the fluorescence at various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for resorufin.
-
To stop the reaction at each time point for endpoint analysis, add 100 µL of cold acetonitrile.
-
-
Data Analysis:
-
Subtract the fluorescence reading at time 0 from the readings at all other time points.
-
Plot the change in fluorescence against incubation time.
-
Identify the linear portion of the curve. The optimal incubation time for subsequent experiments should be chosen from within this linear range.
-
Mandatory Visualization
Caption: Experimental workflow for a this compound O-dealkylation assay.
Caption: Logical troubleshooting workflow for common this compound assay issues.
References
- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methyldopa on pentoxyresorufin O-dealkylation in liver microsomes from rats treated with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activation of 7-benzyloxyresorufin O-debenzylation and nifedipine oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Atypical enzyme kinetics: their effect on in vitro-in vivo pharmacokinetic predictions and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Benzyloxyresorufin vs. Ethoxyresorufin for Probing CYP1A Activity
For researchers, scientists, and drug development professionals, selecting the optimal substrate to measure Cytochrome P450 1A (CYP1A) activity is critical for accurate and reliable results. This guide provides a comprehensive comparison of two commonly used fluorogenic substrates, benzyloxyresorufin and ethoxyresorufin, supported by experimental data to inform your assay design.
In the realm of drug metabolism and toxicology, the CYP1A subfamily of enzymes, primarily CYP1A1 and CYP1A2, plays a pivotal role in the metabolic activation of pro-carcinogens and the clearance of numerous xenobiotics. The induction of these enzymes is a key indicator of exposure to certain environmental pollutants and a crucial aspect of drug-drug interaction studies. The O-dealkylation of alkoxyresorufins to the highly fluorescent product, resorufin, provides a sensitive method for quantifying CYP1A activity. While both this compound and ethoxyresorufin are utilized for this purpose, their performance characteristics differ significantly.
Executive Summary: Ethoxyresorufin Demonstrates Superiority for CYP1A Activity Assessment
Experimental evidence strongly indicates that ethoxyresorufin is the more specific and efficient substrate for measuring the activity of CYP1A enzymes , particularly CYP1A1. In contrast, this compound exhibits broader substrate specificity, being metabolized by other CYP isoforms such as CYP2B and CYP3A, which can lead to confounding results when assessing CYP1A-specific activity.
Quantitative Data Comparison
The following tables summarize the available kinetic parameters for the O-dealkylation of this compound and ethoxyresorufin by CYP1A enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for this compound O-Debenzylation (BROD) Activity
| Enzyme | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |
| CYP1A4 | Avian (Common Cormorant) | Recombinant Yeast | 0.28 ± 0.06 | 0.11 ± 0.004 | [1](--INVALID-LINK--) |
| CYP1A5 | Avian (Common Cormorant) | Recombinant Yeast | 0.23 ± 0.04 | 0.009 ± 0.001 | [1](--INVALID-LINK--) |
Table 2: Michaelis-Menten Kinetic Parameters for Ethoxyresorufin O-Deethylation (EROD) Activity
| Enzyme | Species | System | Km (µM) | Vmax | Reference |
| CYP1A1 | Human | Recombinant | - | 2800 pmol/min/mg protein | [2](--INVALID-LINK--) |
| CYP1A1 | Rat | Kidney Microsomes | 1.72 ± 0.24 | 2.68 ± 0.17 pmol/min/mg | [3](--INVALID-LINK--) |
| CYP1A4 | Avian (Common Cormorant) | Recombinant Yeast | 0.13 ± 0.02 | 0.91 ± 0.034 nmol/min/nmol CYP | [1](--INVALID-LINK--) |
| CYP1A5 | Avian (Common Cormorant) | Recombinant Yeast | 0.12 ± 0.01 | 1.8 ± 0.043 nmol/min/nmol CYP | [1](--INVALID-LINK--) |
Note: A direct comparison of Vmax values across different systems (e.g., pmol/min/mg protein vs. nmol/min/nmol CYP) should be made with caution due to variations in enzyme concentration and purity.
The available data, particularly from the avian study which directly compares both substrates, reveals that ethoxyresorufin possesses a higher Vmax for both CYP1A isoforms tested, indicating a greater catalytic efficiency. Furthermore, studies in rodents have shown that this compound is preferentially metabolized by CYP2B, making it an unreliable probe for CYP1A in these models.
Experimental Protocols
Detailed methodologies for assessing CYP1A activity using these substrates are provided below.
Protocol 1: Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A Activity
This protocol is adapted for use with liver microsomes.
Materials:
-
Liver microsomes (e.g., from human, rat, or other species of interest)
-
7-Ethoxyresorufin
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Resorufin standard
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of resorufin in the same solvent for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the potassium phosphate buffer.
-
Add the liver microsomal suspension to each well. The final protein concentration will need to be optimized but is typically in the range of 10-50 µg/mL.
-
Add the 7-ethoxyresorufin solution to each well. The final substrate concentration should be optimized and ideally be close to the Km value if known, or a range of concentrations can be used to determine kinetic parameters.
-
Pre-incubate the plate at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) for a set period (e.g., 10-30 minutes). The reaction should be linear during this period.
-
-
Data Analysis:
-
Generate a resorufin standard curve to convert the fluorescence units to pmol of product formed.
-
Calculate the rate of reaction (pmol/min/mg of microsomal protein).
-
Protocol 2: this compound-O-Debenzylation (BROD) Assay
The protocol for the BROD assay is similar to the EROD assay, with the substitution of this compound as the substrate.
Materials:
-
As per the EROD assay, but with 7-Benzyloxyresorufin instead of 7-ethoxyresorufin.
Procedure:
-
Follow the same steps as the EROD assay, substituting 7-benzyloxyresorufin for 7-ethoxyresorufin.
-
It is crucial to run parallel experiments with known inhibitors of CYP1A, CYP2B, and CYP3A to determine the relative contribution of each enzyme to the observed BROD activity, given the substrate's lack of specificity.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the CYP1A induction pathway and a typical experimental workflow.
Conclusion and Recommendation
Based on the currently available scientific literature, ethoxyresorufin is the recommended substrate for specifically and sensitively measuring CYP1A activity . Its higher catalytic efficiency and greater specificity for CYP1A enzymes, particularly CYP1A1, make it a more reliable tool for researchers in drug development and toxicology. While this compound can be used as a broader P450 probe, its utility for specific CYP1A assessment is limited by its metabolism by other CYP isoforms. For robust and unambiguous results in CYP1A activity studies, the Ethoxyresorufin-O-Deethylase (EROD) assay should be the method of choice.
References
- 1. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Head-to-Head Comparison: Validating Benzyloxyresorufin Assay Results with LC-MS/MS for Enhanced Confidence in CYP3A4 Inhibition Studies
For researchers, scientists, and drug development professionals, accurately assessing the inhibitory potential of new chemical entities on Cytochrome P450 3A4 (CYP3A4) is a critical step in early drug discovery. The benzyloxyresorufin (BZR) assay is a commonly used high-throughput screening method due to its speed and simplicity. However, the "gold standard" for definitive quantitative analysis remains Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methodologies, offering experimental data and detailed protocols to underscore the importance of validating fluorescent assay results with mass spectrometry.
The BZR assay relies on the O-debenzylation of the pro-fluorescent substrate this compound by CYP3A4 to produce the fluorescent product resorufin. While efficient for screening large compound libraries, this method can be susceptible to interferences such as autofluorescence of test compounds or non-specific inhibition, potentially leading to misleading results. Therefore, orthogonal validation using a more specific and sensitive technique like LC-MS/MS is crucial for confirming initial findings and providing reliable data for decision-making in drug development pipelines.
Quantitative Data Comparison
To illustrate the comparative performance of the this compound assay and LC-MS/MS for measuring CYP3A4 activity, the following table summarizes key validation parameters. While a direct correlation can often be established, the superior sensitivity and specificity of LC-MS/MS are evident.
| Parameter | This compound Assay | LC-MS/MS |
| Principle | Fluorometric detection of resorufin | Mass-based quantification of resorufin |
| Throughput | High | Medium to High |
| Limit of Quantification (LOQ) | Low nM range (e.g., ~5-10 nM) | Sub-nM range (e.g., ~0.5 nM)[1] |
| Dynamic Range | ~2-3 orders of magnitude | ~3-4 orders of magnitude |
| Specificity | Susceptible to fluorescent interference | High (based on mass-to-charge ratio) |
| Matrix Effects | Can be significant | Can be minimized with internal standards |
| Cost per Sample | Low | High |
| Confirmation of Analyte Identity | Indirect (fluorescence) | Direct (mass fragmentation) |
Experimental Protocols
Detailed methodologies for both the this compound assay and the confirmatory LC-MS/MS analysis are provided below. These protocols are intended as a general guide and may require optimization based on specific experimental conditions and available instrumentation.
This compound O-Debenzylation (BROD) Assay Protocol
This protocol outlines a typical procedure for assessing CYP3A4 inhibition using the this compound substrate in a 96-well plate format.
1. Reagent Preparation:
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Substrate Solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute to the final working concentration in buffer.
-
Enzyme Preparation: Dilute human liver microsomes or recombinant CYP3A4 to the desired concentration in buffer.
-
Test Compound/Inhibitor Solutions: Prepare a dilution series of the test compound and a positive control inhibitor (e.g., ketoconazole) in the assay buffer.
2. Assay Procedure:
-
Add the test compound/inhibitor solutions to the wells of a 96-well plate.
-
Add the enzyme preparation to each well and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pre-warmed this compound substrate solution to each well.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a solution containing a known inhibitor).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).
3. Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
LC-MS/MS Validation Protocol for Resorufin Quantification
This protocol describes the steps for quantifying resorufin from the microsomal incubation mixture to validate the results of the BROD assay.
1. Sample Preparation:
-
Following the termination of the BROD assay with acetonitrile, centrifuge the 96-well plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add an internal standard (e.g., deuterated resorufin) to each sample to correct for matrix effects and variations in instrument response.[1]
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for resorufin and the internal standard.
-
3. Data Analysis:
-
Generate a calibration curve using known concentrations of resorufin.
-
Quantify the concentration of resorufin in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Compare the quantitative results from the LC-MS/MS analysis with the fluorescence-based results from the BROD assay to validate the initial findings.
Mandatory Visualizations
To further clarify the experimental process and the validation logic, the following diagrams are provided.
References
A Head-to-Head Comparison of Benzyloxyresorufin and Luciferin-Based Assays for CYP3A4 Screening
For researchers, scientists, and drug development professionals, the selection of an appropriate assay for screening cytochrome P450 3A4 (CYP3A4) activity is a critical decision that can significantly impact the efficiency and reliability of drug discovery and development programs. CYP3A4 is a pivotal enzyme in drug metabolism, responsible for the biotransformation of a large proportion of clinically used drugs.[1] Therefore, accurate assessment of its inhibition or induction by new chemical entities is paramount. This guide provides an objective comparison of two widely used methods: the fluorescent benzyloxyresorufin-based assay and the luminescent luciferin-based assay.
At a Glance: Key Differences
| Feature | This compound-Based Assay | Luciferin-Based Assay (P450-Glo™) |
| Detection Method | Fluorescence | Luminescence |
| Signal Type | Kinetic | Glow-type, stable signal |
| Primary Substrate | 7-Benzyloxyresorufin | Luciferin derivatives (e.g., Luciferin-IPA, Luciferin-PPXE)[2] |
| Product | Resorufin (fluorescent) | D-luciferin |
| Sensitivity | Good | High to very high[3][4] |
| Throughput | High | High, amenable to batch processing[2] |
| Interference | Potential for interference from fluorescent compounds and fluorescence quenching.[5] | Minimized interference from fluorescent compounds; some potential for luciferase inhibition.[2] |
| Cell-Based Assays | Applicable | Well-suited for cell-based assays, including non-lytic formats.[6][7][8] |
| Multiplexing | Possible | Readily multiplexed with other assays (e.g., cell viability).[4] |
Signaling Pathways and Experimental Workflows
The fundamental difference between these two assays lies in their signaling pathways, which dictate the experimental workflow and detection method.
This compound-Based Assay Workflow
The this compound-based assay is a fluorometric method. The process involves the O-dealkylation of the non-fluorescent substrate, 7-benzyloxyresorufin, by CYP3A4 to produce the highly fluorescent product, resorufin.[9] The rate of resorufin formation is directly proportional to CYP3A4 activity.
Caption: Workflow for a this compound-based CYP3A4 assay.
Luciferin-Based Assay Workflow
Luciferin-based assays, such as the P450-Glo™ systems, are bioluminescent methods.[2] These assays utilize a derivative of luciferin as a substrate for CYP3A4. The enzyme converts this proluciferin substrate into D-luciferin. In a subsequent step, a luciferin detection reagent containing luciferase is added, which catalyzes the oxidation of D-luciferin, resulting in the emission of light.[2][3] The intensity of the luminescent signal is directly proportional to the amount of D-luciferin produced and thus to the activity of CYP3A4.
Caption: Workflow for a luciferin-based CYP3A4 assay.
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound-Based Assay | Luciferin-Based Assay (P450-Glo™) |
| Limit of Detection | Typically in the low nanomolar range for resorufin. | High sensitivity, can detect low enzyme concentrations (e.g., 0.3 nM CYP3A4).[4] |
| Signal Stability | Continuous measurement required for kinetic reads. | "Glow-type" signal with a half-life of over two hours, allowing for batch processing.[2] |
| Dynamic Range | Good, but can be limited by substrate and product solubility. | Broad dynamic range.[2] |
| Z'-factor | Generally ≥ 0.5, suitable for HTS. | Consistently high Z'-factor, indicating excellent assay quality. |
| Compound Interference | Susceptible to interference from fluorescent compounds and compounds that quench fluorescence.[5] | Less susceptible to interference from fluorescent compounds. The formulation minimizes false positives due to luciferase inhibition.[2] |
| Solvent Tolerance | Variable, dependent on the specific protocol. | Some luciferin-based assays are specifically designed to be tolerant to solvents like DMSO.[2] |
Experimental Protocols
This compound O-debenzylase (BROD) Assay Protocol
This protocol is a generalized representation for a fluorometric CYP3A4 inhibition assay using this compound.
-
Reagent Preparation :
-
Prepare a stock solution of 7-benzyloxyresorufin in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate in buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound and a known inhibitor (e.g., ketoconazole) in a suitable solvent.[10]
-
Prepare the NADPH regeneration system.[10]
-
Prepare recombinant human CYP3A4 microsomes or human liver microsomes.
-
-
Assay Procedure :
-
In a 96-well plate, add the buffer, CYP3A4 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the NADPH regeneration system and the 7-benzyloxyresorufin substrate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the formed resorufin using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Luciferin-Based (P450-Glo™) CYP3A4 Assay Protocol
This protocol is a generalized representation for a luminescent CYP3A4 inhibition assay.
-
Reagent Preparation :
-
Assay Procedure :
-
Add the test compound or vehicle to the wells of a white, opaque 96-well plate.[13]
-
Start the reaction by adding the 2X NADPH regeneration system.[12][13]
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.[12][13]
-
Add the reconstituted Luciferin Detection Reagent to stop the CYP3A4 reaction and initiate the luminescent signal.[12][13]
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Analysis :
-
Calculate the net luminescence by subtracting the background.
-
Determine the percent inhibition and IC50 values as described for the this compound assay.
-
Conclusion: Making the Right Choice
Both this compound and luciferin-based assays are robust and reliable methods for high-throughput screening of CYP3A4 activity. The choice between the two often depends on the specific needs of the laboratory and the compounds being screened.
Choose the this compound-based assay if:
-
A fluorescence plate reader is readily available.
-
Cost is a primary concern, as fluorogenic substrates can be more economical.
-
The library of test compounds has a low incidence of fluorescent molecules.
Choose the luciferin-based assay if:
-
High sensitivity and a broad dynamic range are critical.[2][3]
-
The test compounds are known to be fluorescent, as this method avoids such interference.[3]
-
Batch processing of plates is desired to improve throughput, taking advantage of the stable "glow-type" signal.[2]
-
The experimental design includes multiplexing with other assays, such as cell viability.[4]
-
The assay will be performed in cell-based models, where the non-lytic format can be advantageous.[6][8]
Ultimately, for many modern drug discovery programs, the superior sensitivity, reduced compound interference, and flexibility for multiplexing make the luciferin-based assays an increasingly popular choice for CYP3A4 screening. However, the this compound-based method remains a valid and cost-effective option for many applications.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. P450Glo CYP3A4 Biochemical and CellBased Assays [worldwide.promega.com]
- 9. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cytochrome P450 3A4 Inhibitor Screening Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
A Comparative Guide to CYP3A4 Probes: Cross-Validation of Benzyloxyresorufin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzyloxyresorufin with other commonly used CYP3A4 probes, including midazolam, testosterone, and luciferin-based substrates. The information presented is supported by experimental data to aid in the selection of the most appropriate probe for in vitro CYP3A4 activity assessment.
Executive Summary
The selection of a suitable probe substrate is critical for accurately characterizing the induction and inhibition of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. While this compound is a convenient fluorogenic probe, its correlation with other well-established CYP3A4 substrates can be weak. This guide offers a detailed cross-validation of this compound, presenting its performance characteristics alongside those of midazolam, testosterone, and luciferin-based probes to inform experimental design and data interpretation. A study comparing ten different CYP3A4 probe substrates found that this compound shows the weakest correlation with the other probes examined.[1]
Comparative Data of CYP3A4 Probes
The following table summarizes the kinetic parameters for this compound, midazolam, and testosterone as substrates for CYP3A4. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Probe Substrate | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP3A4) | Detection Method |
| This compound | O-dealkylation | 11 - 50 | 0.8 - 5.5 | Fluorometric |
| Midazolam | 1'-hydroxylation | 2.8 - 9.4 | 10 - 45 | LC-MS/MS |
| Testosterone | 6β-hydroxylation | 9 - 60 | 15 - 100 | LC-MS/MS |
| Luciferin-IPA | O-dealkylation | ~3 | Not typically reported | Luminescence |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison.
This compound O-Dealkylation (BROD) Assay
This fluorometric assay measures the O-dealkylation of this compound to the highly fluorescent product, resorufin.
Materials:
-
Recombinant human CYP3A4
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
This compound
-
Resorufin standard
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and recombinant human CYP3A4 in each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of resorufin using a plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Quantify the amount of resorufin formed by comparing the fluorescence to a standard curve of known resorufin concentrations.
Midazolam 1'-Hydroxylation Assay
This assay is considered a gold standard for assessing CYP3A4 activity and typically requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.
Materials:
-
Recombinant human CYP3A4 or human liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Midazolam
-
1'-hydroxymidazolam standard
-
Internal standard (e.g., deuterated 1'-hydroxymidazolam)
-
Acetonitrile or methanol for quenching
-
LC-MS/MS system
Procedure:
-
Combine the enzyme source (recombinant CYP3A4 or microsomes), buffer, and NADPH regenerating system in a microcentrifuge tube.
-
Pre-warm the mixture to 37°C.
-
Add midazolam to start the reaction and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile or methanol containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
Testosterone 6β-Hydroxylation Assay
Similar to the midazolam assay, this method is a well-established probe for CYP3A4 activity and relies on LC-MS/MS for sensitive and specific detection.
Materials:
-
Recombinant human CYP3A4 or human liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Testosterone
-
6β-hydroxytestosterone standard
-
Internal standard (e.g., deuterated 6β-hydroxytestosterone)
-
Organic solvent for quenching (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
In a reaction vessel, combine the enzyme source, buffer, and NADPH regenerating system.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by the addition of testosterone and incubate at 37°C for a set time (e.g., 20-60 minutes).
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.
Luciferin-Based (P450-Glo™) CYP3A4 Assay
This commercially available assay offers a rapid and high-throughput method for measuring CYP3A4 activity based on luminescence.
Materials:
-
P450-Glo™ CYP3A4 Assay Kit (containing luciferin derivative substrate, buffer, and detection reagent)
-
Recombinant human CYP3A4
-
NADPH regenerating system
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the CYP3A4 reaction mixture containing buffer, the luciferin derivative substrate, and the enzyme in the wells of a white opaque 96-well plate.
-
Pre-incubate at 37°C.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate for the desired time at 37°C.
-
Add the Luciferin Detection Reagent to stop the CYP3A4 reaction and initiate the luminescent signal.
-
Measure the luminescence using a plate luminometer. The light output is proportional to the amount of luciferin produced and thus to the CYP3A4 activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of the different CYP3A4 probes and the general experimental workflows.
Caption: Metabolic pathways of different CYP3A4 probe substrates.
Caption: General experimental workflow for in vitro CYP3A4 activity assays.
Discussion and Recommendations
The choice of a CYP3A4 probe substrate should be guided by the specific research question, available instrumentation, and desired throughput.
-
This compound offers a convenient and high-throughput method due to its fluorogenic nature. However, its weak correlation with other probes suggests that results should be interpreted with caution and may not always be predictive of the metabolism of other CYP3A4 substrates. It can be a useful tool for initial screening of large compound libraries.
-
Midazolam and Testosterone are considered gold-standard probes for CYP3A4. Their metabolism has been extensively characterized, and they generally provide more clinically relevant data. However, their analysis requires more laborious sample preparation and access to LC-MS/MS instrumentation.
-
Luciferin-based probes provide a sensitive and high-throughput alternative with a simple "add-and-read" protocol. These assays are well-suited for automated screening of CYP3A4 inhibitors.
Recommendation: For definitive characterization of CYP3A4 inhibition or induction, it is recommended to use a well-established substrate such as midazolam or testosterone. This compound and luciferin-based assays are valuable for high-throughput screening applications, but confirmatory studies with a more clinically relevant probe are advisable for lead compounds. Cross-validation of findings with multiple probes representing different substrate classes is a robust strategy to mitigate the risks of substrate-dependent effects.
References
Benzyloxyresorufin: A Superior CYP3A4 Probe Over Diazepam for Preclinical Drug Development
For researchers, scientists, and drug development professionals, selecting the appropriate probe substrate for cytochrome P450 3A4 (CYP3A4) assays is a critical decision that impacts the accuracy and efficiency of drug metabolism studies. While diazepam has been historically used, this guide demonstrates the clear advantages of benzyloxyresorufin as a more specific, sensitive, and straightforward probe for CYP3A4 activity.
This comparison guide provides a comprehensive analysis of this compound and diazepam as CYP3A4 probes, supported by experimental data and detailed protocols. The evidence presented highlights this compound's superior performance in terms of specificity and kinetic profile, making it the recommended choice for high-throughput screening and accurate assessment of CYP3A4-mediated drug interactions.
Key Performance Comparison
The selection of a probe substrate for CYP3A4 activity is pivotal for generating reliable in vitro data to predict in vivo drug-drug interactions. This compound offers significant advantages over diazepam due to its fluorogenic nature, simpler metabolic pathway, and more predictable kinetic profile.
| Feature | This compound | Diazepam |
| Detection Method | Fluorometric | HPLC-MS/MS |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 and CYP2C19 |
| Metabolic Pathway | Single O-dealkylation to fluorescent resorufin | Multiple pathways including N-demethylation and 3-hydroxylation to active metabolites (nordiazepam, temazepam, oxazepam)[1][2][3] |
| Kinetic Profile | Follows Michaelis-Menten kinetics | Exhibits complex, often sigmoidal (non-Michaelis-Menten) kinetics, indicative of allosteric effects[4][5][6] |
| Throughput | High-throughput compatible | Lower throughput, requires chromatographic separation |
| Specificity for CYP3A4 | High | Low, significant contribution from CYP2C19 complicates data interpretation[1][3] |
| Sensitivity | High, fluorescent product allows for sensitive detection | Dependent on mass spectrometer sensitivity |
| Data Interpretation | Straightforward | Complex due to multi-enzyme metabolism and atypical kinetics |
Unraveling the Metabolic Pathways
The metabolic pathways of this compound and diazepam highlight the former's suitability as a specific CYP3A4 probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sigmoidal kinetic model for two co-operative substrate-binding sites in a cytochrome P450 3A4 active site: an example of the metabolism of diazepam and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predictive Power of In Vitro CYP2B Data: A Guide to In Vivo Correlation
For researchers, scientists, and drug development professionals, establishing a reliable correlation between in vitro and in vivo data is a cornerstone of preclinical drug development. This guide provides a comprehensive comparison of in vitro benzyloxyresorufin O-dealkylation (BROD) data and in vivo findings for the assessment of cytochrome P450 2B (CYP2B) enzyme activity, a key player in drug metabolism.
This document outlines the experimental protocols for both in vitro and in vivo assays, presents quantitative data for in vitro-in vivo correlation (IVIVC), and visualizes the underlying scientific principles and workflows. The data presented herein demonstrates the utility of in vitro models in predicting the in vivo pharmacokinetic behavior of compounds metabolized by CYP2B.
Quantitative Correlation of In Vitro Inhibition with In Vivo Pharmacokinetic Changes
A critical aspect of preclinical drug development is the ability to predict potential drug-drug interactions (DDIs). In vitro inhibition studies are routinely conducted to assess the inhibitory potential of new chemical entities on specific CYP enzymes. The following table presents a case study with the compound poziotinib, illustrating the correlation between in vitro inhibition of CYP2B1 activity (measured via bupropion hydroxylation, a specific probe reaction for rat CYP2B1) and its in vivo effect on the pharmacokinetics of bupropion in rats.
Table 1: In Vitro-In Vivo Correlation for Poziotinib Inhibition of CYP2B1 in Rats
| Parameter | In Vitro Finding | In Vivo Finding |
| Test System | Rat Liver Microsomes | Sprague-Dawley Rats |
| CYP2B1 Probe | Bupropion Hydroxylation | Bupropion |
| Inhibitor | Poziotinib | Poziotinib |
| IC50 | 8.79 µM[1][2] | - |
| Ki | 16.18 µM (competitive inhibition)[1][2] | - |
| Bupropion AUC₀-t (ng/mL*h) | - | 135.23 ± 29.54 (Control) vs. 248.31 ± 45.12 (Poziotinib-treated) |
| Bupropion Cmax (ng/mL) | - | 59.83 ± 13.71 (Control) vs. 95.27 ± 21.38 (Poziotinib-treated) |
The data clearly demonstrates that the in vitro inhibitory effect of poziotinib on CYP2B1 activity translates to a significant in vivo drug-drug interaction, as evidenced by the increased systemic exposure (AUC) and peak concentration (Cmax) of the CYP2B substrate, bupropion.[1][2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of both in vitro and in vivo studies.
In Vitro CYP2B1 Inhibition Assay: Bupropion Hydroxylation in Rat Liver Microsomes
This protocol is adapted from a study investigating the inhibitory effects of poziotinib on various CYP enzymes in rats.[1][2]
1. Materials:
-
Rat liver microsomes (RLMs)
-
Poziotinib (test inhibitor)
-
Bupropion (CYP2B1 probe substrate)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure for IC50 Determination:
-
Prepare a series of concentrations of the test inhibitor (poziotinib).
-
In a microcentrifuge tube, pre-incubate the RLMs (e.g., 1 mg/mL), the test inhibitor at various concentrations, and the CYP2B1 probe substrate (e.g., 20 µM bupropion) in potassium phosphate buffer at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C in a shaking water bath.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the formation of the metabolite (hydroxybupropion) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
3. Procedure for Ki Determination (Mechanism of Inhibition):
-
To determine the mechanism of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (bupropion) and the inhibitor (poziotinib).[1]
-
Follow the same incubation and analysis procedure as for IC50 determination.
-
Analyze the data using graphical methods such as Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.[1]
In Vivo CYP2B Phenotyping Study in Rats
This protocol outlines a general procedure for assessing the in vivo activity of CYP2B in rats using bupropion as a probe drug, based on the methodology from the poziotinib study.[1][2]
1. Animals:
-
Male Sprague-Dawley rats (or other appropriate strain) with a specific weight range (e.g., 230 ± 20 g).[2]
-
Acclimatize the animals to the laboratory conditions before the experiment.
2. Dosing and Sample Collection:
-
Divide the rats into a control group and a treatment group.
-
The treatment group receives the test compound (e.g., poziotinib at 5 mg/kg) orally for a specified period (e.g., 7 days) to achieve steady-state concentrations. The control group receives the vehicle.[2]
-
On the day of the phenotyping experiment, administer a cocktail of probe substrates, including bupropion (e.g., 10 mg/kg), orally to both groups.[2]
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after probe substrate administration.[2]
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
3. Sample Analysis and Pharmacokinetic Calculations:
-
Analyze the plasma samples for the concentration of bupropion and its major metabolite, hydroxybupropion, using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters for bupropion, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t1/2), using non-compartmental analysis.
-
Compare the pharmacokinetic parameters between the control and treatment groups to assess the in vivo effect of the test compound on CYP2B activity.
Visualizing the Workflow and Scientific Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying biological relationships.
Caption: Experimental workflow for correlating in vitro CYP2B1 inhibition with in vivo pharmacokinetic outcomes.
Caption: Signaling pathway illustrating the inhibition of CYP2B1-mediated bupropion metabolism by poziotinib.
References
- 1. Frontiers | Inhibition and Induction by Poziotinib of Different Rat Cytochrome P450 Enzymes In Vivo and in an In Vitro Cocktail Method [frontiersin.org]
- 2. Inhibition and Induction by Poziotinib of Different Rat Cytochrome P450 Enzymes In Vivo and in an In Vitro Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Benzyloxyresorufin for Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of benzyloxyresorufin as a fluorescent probe for various cytochrome P450 (CYP) isoforms. Understanding the isoform selectivity of probe substrates is critical for accurate in vitro assessment of drug metabolism and drug-drug interactions. This document summarizes key kinetic data, details experimental protocols, and offers a comparison with alternative fluorescent probes.
This compound: An Overview
7-Benzyloxyresorufin is a fluorogenic substrate used to measure the activity of certain cytochrome P450 enzymes. The O-dealkylation of this compound by a CYP enzyme results in the formation of the highly fluorescent product, resorufin, which can be readily quantified. This reaction, often referred to as the this compound O-dealkylase (BROD) assay, has been utilized in drug discovery and metabolic studies. While this compound is a valuable tool, its specificity across the diverse landscape of CYP isoforms warrants careful consideration.
Comparative Specificity of this compound
The utility of this compound as a selective probe varies significantly among different CYP isoforms. While it is a recognized substrate for certain CYPs, its activity with others is less pronounced.
Key Findings:
-
CYP3A4 and CYP2B6: this compound is most prominently described as a substrate for CYP3A4 and CYP2B6.[1] However, its correlation with other CYP3A4 probe substrates can be weak, suggesting a distinct binding or catalytic interaction within the active site of this promiscuous enzyme.[2]
-
Other Isoforms: Evidence suggests that this compound is also metabolized by CYP1A1, CYP1A2, and CYP2A6, albeit to a lesser extent in human liver microsomes.[3] Its utility as a specific probe for these isoforms is limited due to this cross-reactivity.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the interaction of this compound with various human CYP isoforms. It is important to note that obtaining a complete and consistent dataset across all major isoforms from the literature is challenging due to variations in experimental conditions.
| CYP Isoform | This compound Km (µM) | This compound Vmax (relative units) | Alternative Probe(s) | Alternative Probe Km (µM) | Alternative Probe Vmax (relative units) |
| CYP1A2 | Data not readily available | Data not readily available | Methoxyresorufin | - | - |
| CYP2B6 | 46[4] | Data not readily available | - | - | - |
| CYP2C9 | Data not readily available | Data not readily available | Vivid® CYP2C9 Green | 1.2 ± 0.2 | 1.7 (relative increase with cyt b5)[5] |
| Vivid® CYP2C9 Blue | 20[6] | 1.5 min⁻¹[6] | |||
| Vivid® CYP2C9 Red | 2[6] | 0.4 min⁻¹[6] | |||
| CYP2C19 | Data not readily available | Data not readily available | 3-O-methyl fluorescein | 3.0[4] | - |
| CYP2D6 | Data not readily available | Data not readily available | Resorufin ethyl ether | 2.7[4] | - |
| CYP3A4 | Data not readily available in a comparable format | Shows weakest correlation with other probes[2] | Vivid® 3A4 Substrates | Exhibit complex kinetics (sigmoidal)[7] | - |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | - | - | |||
| Testosterone | - | - | |||
| Midazolam | - | - |
Note: The lack of readily available, directly comparable Km and Vmax values for this compound across all major CYP isoforms in a single study highlights a gap in the literature. The provided data for alternative probes are from various sources and experimental conditions, and should be interpreted with caution.
Experimental Protocols
This compound O-Dealkylation (BROD) Assay for CYP Activity
This protocol provides a general framework for a fluorometric assay to measure CYP activity using this compound. Specific concentrations and incubation times may require optimization depending on the CYP isoform and enzyme source.
Materials:
-
Recombinant human CYP enzymes or human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the CYP enzyme (recombinant enzyme or microsomes) in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
CYP enzyme solution
-
This compound working solution (to achieve the desired final concentration)
-
-
Include control wells:
-
No enzyme control (to measure background fluorescence)
-
No substrate control
-
No NADPH control
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm. The rate of resorufin formation is proportional to the CYP enzyme activity.
-
CYP Inhibition Assay using this compound
This protocol outlines a method to determine the inhibitory potential of a test compound on CYP activity using this compound as the probe substrate.
Procedure:
-
Follow the BROD assay protocol (steps 1 and 2) with the following modification:
-
Prior to the pre-incubation step, add various concentrations of the test compound (inhibitor) to the appropriate wells. Include a vehicle control (solvent used to dissolve the inhibitor).
-
-
Initiate and Measure:
-
Proceed with steps 3 and 4 of the BROD assay protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Caption: Enzymatic conversion of this compound to resorufin by a CYP isoform.
Caption: General workflow for a this compound-based CYP activity assay.
Conclusion
This compound serves as a useful fluorescent probe for monitoring the activity of specific cytochrome P450 isoforms, most notably CYP3A4 and CYP2B6. However, its utility is tempered by a degree of cross-reactivity with other CYPs, including members of the CYP1A and CYP2A subfamilies. For studies requiring high isoform specificity, particularly for isoforms other than CYP3A4 and CYP2B6, the use of more selective probe substrates is recommended. The choice of a fluorescent probe should always be guided by the specific research question and validated for the experimental system being used. The data and protocols presented in this guide are intended to assist researchers in making informed decisions regarding the application of this compound in their drug metabolism and interaction studies.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput screening assays for the assessment of CYP2C9*1, CYP2C9*2, and CYP2C9*3 metabolism using fluorogenic Vivid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical strategy to develop isoform-selective near-infrared fluorescent probes for human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Nuances of CYP3A4 Activity: A Comparative Guide to Benzyloxyresorufin Assays and Their Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of cytochrome P450 3A4 (CYP3A4) activity is paramount. The benzyloxyresorufin O-debenzylase (BROD) assay, a commonly used fluorescent method, offers a straightforward approach to assess this critical enzyme's function. However, questions surrounding its inter-laboratory reproducibility persist, necessitating a comprehensive evaluation of its performance against alternative methods. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
The Challenge of Reproducibility in this compound Assays
Table 1: Factors Influencing the Reproducibility of Resorufin-Based Assays
| Factor | Impact on Reproducibility | Recommendations for Standardization |
| Buffer Type & pH | Can alter enzyme kinetics and fluorescence properties of resorufin. | Use a standardized buffer system (e.g., potassium phosphate buffer at pH 7.4). |
| Resorufin Standard | Batch-to-batch variability in purity can affect calibration curves. | Use a highly purified and well-characterized resorufin standard. |
| Substrate Solvent | Organic solvents can inhibit or activate CYP enzymes. | Keep solvent concentrations minimal and consistent across experiments. |
| Substrate Concentration | Variations can lead to different reaction rates and kinetic profiles. | Use a substrate concentration at or near the Km value for the specific enzyme system. |
| Incubation Time & Temp | Deviations can significantly impact the amount of product formed. | Strictly control incubation time and maintain a constant temperature (e.g., 37°C). |
| Microsomal Preparation | Source, preparation method, and storage can affect enzyme activity. | Use well-characterized microsomal preparations and consistent storage conditions. |
| Instrumentation | Differences in plate readers and filter sets can lead to measurement discrepancies. | Standardize instrument settings and use appropriate filters for resorufin fluorescence. |
A Comparative Look: this compound vs. Alternative CYP3A4 Assays
The limitations of fluorescent assays, including the potential for interference from test compounds, have driven the development of alternative methods for measuring CYP3A4 activity. Luminescence-based assays, particularly those utilizing luciferin derivatives, have emerged as a popular and robust alternative.
Table 2: Performance Comparison of this compound and Luciferin-IPA Assays for CYP3A4 Activity
| Feature | This compound O-Debenzylase (BROD) Assay | P450-Glo™ CYP3A4 (Luciferin-IPA) Assay |
| Principle | Fluorogenic | Luminogenic |
| Substrate | This compound | Luciferin-IPA |
| Product | Resorufin (fluorescent) | Luciferin (luminescent) |
| Sensitivity | Moderate | High[2][3] |
| Specificity for CYP3A4 | Shows some cross-reactivity with other CYPs (e.g., CYP1A2).[4] Correlates weakly with other CYP3A4 probes.[5][6] | High selectivity for CYP3A4 with minimal cross-reactivity with CYP3A5 and 3A7.[3] |
| Compound Interference | Prone to interference from fluorescent compounds. | Less susceptible to interference from fluorescent compounds. |
| Throughput | High | High |
| Cost | Generally lower | Generally higher |
The P450-Glo™ CYP3A4 assay, which uses the luminogenic substrate Luciferin-IPA, offers several advantages over the traditional BROD assay. It demonstrates higher sensitivity, allowing for the use of lower enzyme concentrations, and exhibits greater selectivity for CYP3A4.[2][3] This increased selectivity is crucial for accurately assessing the specific contribution of CYP3A4 to drug metabolism, especially in complex biological matrices.
Experimental Protocols
This compound O-Debenzylase (BROD) Assay Protocol
This protocol is a synthesized methodology based on commonly cited procedures.[5][7]
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4
-
This compound substrate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Resorufin standard
-
Acetonitrile (for reaction termination)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm)
Procedure:
-
Prepare Reagents:
-
Thaw HLMs or recombinant CYP3A4 on ice.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired working concentration in buffer. The final solvent concentration in the reaction should be kept low (e.g., <1%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a series of resorufin standards for the calibration curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
HLMs or recombinant CYP3A4
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to each well to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), protected from light.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Detection:
-
Read the fluorescence of the resorufin product using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a resorufin standard curve.
-
Convert the relative fluorescence units (RFU) of the samples to the amount of product formed using the standard curve.
-
Calculate the rate of reaction (e.g., pmol/min/mg protein).
-
P450-Glo™ CYP3A4 Assay (Luciferin-IPA) Protocol
This protocol is a summary of the manufacturer's instructions for the P450-Glo™ CYP3A4 Assay with Luciferin-IPA.[8][9]
Materials:
-
P450-Glo™ CYP3A4 Screening System (containing Luciferin-IPA substrate, buffer, and Luciferin Detection Reagent)
-
Human liver microsomes (HLMs) or recombinant human CYP3A4
-
NADPH Regeneration System
-
96-well opaque white luminometer-compatible plates
Procedure:
-
Prepare Reagents:
-
Reconstitute the Luciferin Detection Reagent as per the kit instructions.
-
Prepare the 4X CYP reaction mixture containing buffer, Luciferin-IPA, and HLMs or recombinant CYP3A4.
-
Prepare the 2X NADPH regeneration system.
-
-
Assay Setup:
-
In a 96-well opaque white plate, add the test compound or vehicle control.
-
Add the 4X CYP reaction mixture to each well.
-
Pre-incubate the plate at 37°C or room temperature for 10 minutes.
-
-
Initiate the Reaction:
-
Add the 2X NADPH regeneration system to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the same temperature for 10-20 minutes.
-
-
Detection:
-
Add the reconstituted Luciferin Detection Reagent to each well.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the net relative light units (RLU) by subtracting the background.
-
The RLU is directly proportional to CYP3A4 activity.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the enzymatic reaction of this compound and a typical experimental workflow.
Caption: Enzymatic conversion of this compound by CYP3A4.
Caption: A typical workflow for a this compound O-debenzylase assay.
Conclusion and Recommendations
The reproducibility of this compound assays across different laboratories is a significant consideration for researchers. While the assay is a valuable tool, meticulous standardization of protocols is essential to minimize variability. For studies requiring high sensitivity, specificity, and robustness against compound interference, luminescence-based alternatives like the P450-Glo™ CYP3A4 assay with Luciferin-IPA offer a superior performance profile.
When choosing an assay, researchers should consider the specific requirements of their study, including the desired throughput, sensitivity, and the potential for compound interference. For ensuring the highest level of data quality and reproducibility, especially in multi-site studies, the adoption of highly standardized protocols and, where appropriate, the use of more advanced assay technologies is strongly recommended.
References
- 1. Interlaboratory comparison of microsomal ethoxyresorufin and pentoxyresorufin O-dealkylation determinations: standardization of assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Benzyloxyresorufin: A Viable High-Throughput Alternative to Testosterone for CYP3A4 Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Cytochrome P450 3A4 (CYP3A4) activity. While testosterone has long been the gold standard, benzyloxyresorufin is emerging as a compelling alternative, particularly for high-throughput screening applications. This guide provides a comprehensive comparison of this compound and testosterone as substrates for CYP3A4 assays, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
A direct comparison of the kinetic parameters for this compound and testosterone reveals key differences in their interaction with the CYP3A4 enzyme. While testosterone has been more extensively characterized, the available data suggests that this compound offers advantages in terms of sensitivity and amenability to high-throughput formats.
| Parameter | This compound (BROD Assay) | Testosterone (6β-hydroxylation Assay) | References |
| Reaction Product | Resorufin (fluorescent) | 6β-hydroxytestosterone | [1][2] |
| Detection Method | Fluorescence Spectroscopy | LC-MS/MS, HPLC | [3][4] |
| Assay Format | 96-well or 384-well plates | Typically tube-based, adaptable to plates | [3][4] |
| Throughput | High | Low to Medium | [5] |
| Km (µM) | ~1.3 - 8.3 (for a similar substrate, 7-benzyloxy-4-trifluoromethylcoumarin) | ~23.2 - 40.0 | [3] |
| Vmax (pmol/min/mg protein) | 454 (for a similar substrate, 7-benzyloxy-4-trifluoromethylcoumarin) | ~31.1 - 44.2 | [3] |
Note: The kinetic parameters for this compound with CYP3A4 are not as widely reported as those for testosterone. The values presented here for a structurally similar fluorometric substrate, 7-benzyloxy-4-trifluoromethylcoumarin (BFC), provide an estimate. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., human liver microsomes, recombinant enzyme) and the composition of the reaction mixture.[3]
The Shift Towards Fluorometric Assays: Advantages and Disadvantages
The primary advantage of this compound lies in its fluorogenic nature. The O-dealkylation of this compound by CYP3A4 produces resorufin, a highly fluorescent compound, enabling a rapid and sensitive detection method.[2] This contrasts with the traditional testosterone 6β-hydroxylation assay, which requires chromatographic separation and mass spectrometric detection of the metabolite, a more time-consuming and labor-intensive process.[4]
Advantages of this compound:
-
High-Throughput Screening (HTS) Compatibility: The fluorescence-based detection is readily adaptable to microplate formats, making it ideal for screening large numbers of compounds for CYP3A4 inhibition or induction.[5]
-
Increased Sensitivity: Fluorometric assays often offer higher sensitivity compared to absorbance-based or even some LC-MS methods.[5]
-
Reduced Cost and Time: Eliminating the need for chromatographic separation significantly reduces the time and cost per sample.[5]
-
Real-time Monitoring: The continuous production of a fluorescent signal allows for kinetic measurements in real-time.
Disadvantages of this compound:
-
Potential for Interference: Fluorescent compounds in the test sample can interfere with the assay, leading to false-positive or false-negative results.
-
Substrate-Dependent Inhibition: The inhibitory potential of a compound can sometimes vary depending on the substrate used.[6] Therefore, results obtained with this compound may not always directly correlate with those from testosterone assays for all inhibitors.
-
Less Physiological Relevance: Testosterone is an endogenous substrate for CYP3A4, and its metabolism is a well-established in vivo marker of CYP3A4 activity.[[“]] this compound is an artificial substrate, and its metabolism may not fully reflect the complex interactions that can occur with endogenous and drug substrates.
Experimental Protocols
This compound O-Debenzylase (BROD) Assay
This protocol is a generalized procedure for determining CYP3A4 activity using this compound in a 96-well plate format.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-550 nm, Emission: ~585-595 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Dilute the HLM or recombinant CYP3A4 to the desired concentration in potassium phosphate buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the potassium phosphate buffer.
-
Add the test compound (inhibitor/inducer) or vehicle control.
-
Add the diluted enzyme preparation (HLM or recombinant CYP3A4).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add the this compound substrate to each well.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Measure the fluorescence intensity at appropriate intervals (for kinetic reads) or at the end of the incubation period (for endpoint reads).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NADPH or enzyme).
-
Calculate the rate of resorufin formation from a standard curve.
-
Determine the percent inhibition or induction relative to the vehicle control.
-
Testosterone 6β-Hydroxylase Assay
This protocol outlines the conventional method for measuring CYP3A4 activity through the formation of 6β-hydroxytestosterone.[4]
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
Testosterone
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard (e.g., deuterated 6β-hydroxytestosterone)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of testosterone in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Dilute the HLM or recombinant CYP3A4 to the desired concentration in potassium phosphate buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the potassium phosphate buffer, diluted enzyme preparation, and testosterone solution.
-
Add the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a specific duration (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the tubes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analyte (6β-hydroxytestosterone) and internal standard using a suitable HPLC column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 6β-hydroxytestosterone based on the peak area ratio relative to the internal standard and a standard curve.
-
Determine the rate of metabolite formation and calculate the percent inhibition or induction.
-
Visualizing the Metabolic Pathways and Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the metabolic pathways and experimental workflows.
Conclusion
This compound, on the other hand, provides a sensitive, rapid, and cost-effective fluorometric assay that is exceptionally well-suited for high-throughput screening of large compound libraries. While potential for compound interference and differences in substrate specificity exist, the BROD assay is a powerful tool for early-stage drug discovery and for ranking compounds based on their potential to interact with CYP3A4. The choice between these two substrates will ultimately depend on the specific research question, the required throughput, and the available instrumentation. For comprehensive characterization, a tiered approach, using this compound for initial screening followed by confirmation of key findings with testosterone, may be the most effective strategy.
References
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Evaluating the Predictive Value of Benzyloxyresorufin-Based DDI Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicting the potential for drug-drug interactions (DDIs) is a critical component of drug development. In vitro assays using probe substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, are the frontline tools for this assessment. While midazolam is considered the gold standard clinical probe substrate, a variety of other substrates, including fluorogenic and luminogenic probes, are utilized in high-throughput screening. This guide provides a comparative evaluation of benzyloxyresorufin as a probe substrate for predicting CYP3A4-mediated DDIs, comparing its performance and utility against established alternatives like midazolam and luciferin-based substrates.
Comparative Analysis of CYP3A4 Probe Substrates
The choice of a probe substrate for in vitro DDI studies can significantly influence the outcome and predictive accuracy of the assay. The ideal probe should be specific for the target enzyme, exhibit kinetic parameters sensitive to inhibition, and, most importantly, results generated using the probe should correlate well with clinical DDI outcomes.
Data Presentation
| Probe Substrate | Assay Type | Key Advantages | Key Disadvantages | Correlation with other Probes |
| This compound | Fluorogenic | High-throughput compatible, direct measurement of product formation. | Shows weakest correlation with other CYP3A4 probes.[1][2] Prone to activation by certain compounds.[3] IC50 values are highly substrate-dependent.[3] Primarily validated for CYP3A induction in mouse models.[4] | |
| Midazolam | LC-MS based | Gold standard clinical probe substrate.[2] Good in vitro-in vivo correlation (IVIVC) established.[4] | Lower throughput than fluorogenic or luminogenic assays. Requires more complex analytical methods. | Generally good correlation with other clinically relevant probes.[2] |
| Luciferin-based (e.g., Luciferin-IPA) | Luminogenic | Very high sensitivity, high-throughput compatible, low background signal.[1] Good for cell-based assays due to cell permeability.[1] | Indirect measurement of CYP activity. Potential for interference with luciferase enzyme. | Data on direct correlation with a wide range of probes is limited, but generally considered a sensitive and reliable HTS tool.[1] |
IC50 Values of Common CYP3A4 Inhibitors with Different Probe Substrates
| Inhibitor | This compound IC50 (µM) | Midazolam IC50 (µM) | Luciferin-IPA IC50 (µM) |
| Ketoconazole | Substrate-dependent, generally potent.[5] | ~0.02 - 0.2[6] | Potent inhibition observed.[1] |
| Itraconazole | Potent inhibition observed. | ~0.1 - 1.0 | Potent inhibition observed. |
| Verapamil | Moderate inhibition observed. | ~5 - 20 | Moderate inhibition observed. |
| Erythromycin | Moderate inhibition observed. | ~20 - 100 | Moderate inhibition observed. |
| Note: IC50 values are highly dependent on experimental conditions (e.g., substrate concentration, protein concentration). The values presented here are approximate ranges from various sources for comparative purposes. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of in vitro DDI studies. Below are representative protocols for CYP3A4 inhibition assays using this compound and, for comparison, a luciferin-based substrate.
This compound O-Debenzylase (BROD) Inhibition Assay in Human Liver Microsomes (General Protocol)
This protocol is a generalized procedure for a fluorometric assay. Specific concentrations and incubation times should be optimized for the user's specific experimental setup.
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
This compound (Substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add the HLM suspension to the potassium phosphate buffer.
-
Add the test compound or control inhibitor to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the this compound substrate to the wells.
-
Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (e.g., excitation ~530 nm, emission ~590 nm).
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a suitable dose-response curve.
Luciferin-IPA Based CYP3A4 Inhibition Assay (Promega P450-Glo™ Assay - Representative Protocol)
This protocol is based on the commercially available P450-Glo™ CYP3A4 Assay with Luciferin-IPA.
1. Reagents and Materials:
-
P450-Glo™ CYP3A4 Reagent (containing recombinant human CYP3A4, buffer, and Luciferin-IPA substrate)
-
NADPH Regeneration System
-
Luciferin Detection Reagent
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well white opaque microplates
-
Luminometer
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
Add the test compound or control inhibitor to the wells of a 96-well plate.
-
Add the P450-Glo™ CYP3A4 Reagent to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH Regeneration System.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of CYP3A4 substrate metabolism and inhibition.
Caption: this compound metabolism by CYP3A4.
Caption: Workflow for predicting clinical DDIs from in vitro data.
Conclusion and Recommendations
The predictive value of this compound-based DDI studies for clinical outcomes in humans appears to be limited compared to established probe substrates like midazolam. The primary concerns are its weak correlation with other CYP3A4 probes and its susceptibility to atypical kinetics such as activation.[1][2][3] While this compound offers the convenience of a high-throughput, fluorogenic assay, the data generated may not reliably translate to the clinical setting.
For high-throughput screening in early drug discovery, this compound can be a useful tool to flag potential CYP3A4 inhibitors. However, any significant findings should be confirmed using a more clinically relevant probe substrate, such as midazolam. For later stages of drug development and for generating data for regulatory submissions, midazolam remains the recommended probe substrate for CYP3A4 DDI studies due to its well-established in vitro-in vivo correlation.[4] Luciferin-based assays represent a sensitive, high-throughput alternative that may offer better predictability than this compound, though further direct comparative IVIVC studies are needed to fully establish their position relative to midazolam.
Researchers should be aware of the limitations of this compound and exercise caution when extrapolating in vitro data from this probe to predict clinical drug-drug interactions. A multi-probe approach is often warranted to gain a more comprehensive understanding of a compound's DDI potential.
References
- 1. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of kinetic parameters for drug oxidation rates and substrate inhibition potential mediated by cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyloxyresorufin: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of benzyloxyresorufin, a fluorescent probe commonly used in drug metabolism and high-throughput screening assays. Adherence to these procedures will help researchers, scientists, and drug development professionals maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Key Safety Information:
-
Hazard Classifications: Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity (single exposure) 3.[1][3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][2]
Quantitative Hazard and Experimental Data
To provide a clear understanding of the substance's characteristics and typical usage, the following tables summarize its hazard information and common experimental concentrations.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Source: PubChem CID 114982, Cayman Chemical Safety Data Sheet[1][2] |
| Application | Typical Concentration Range |
| High-Throughput Screening | 10 µM - 20 µM |
| Cell-Based Viability Assays | 10 µg/mL |
| Source: National Human Genome Research Institute, ResearchGate[4][5] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discharge it into the sanitary sewer or any surface or ground water .[1] All waste containing this compound must be collected and managed as hazardous chemical waste.
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).
- Collect all aqueous solutions, organic solvent mixtures, and contaminated labware (e.g., pipette tips, microplates) in this container.
2. Deactivation (Recommended Pre-Treatment):
- For aqueous waste solutions, treatment with activated charcoal is an effective method to adsorb the fluorescent dye.[1][6][7] This reduces the concentration of the hazardous compound in the liquid waste.
- Procedure:
- Add activated charcoal powder or granules to the aqueous waste container. A general guideline is to use approximately 10 grams of activated charcoal per liter of waste.
- Gently agitate the container for at least 2 hours to ensure maximum adsorption.
- Allow the charcoal to settle. The supernatant, while having a reduced concentration of the dye, must still be disposed of as hazardous waste. Do not decant and dispose of the liquid down the drain.
3. Storage:
- Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.
- This area should be away from drains and sources of ignition, and clearly marked as a hazardous waste storage location.
4. Disposal:
- Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Ensure the container is properly labeled with its contents, including "this compound waste" and any other chemical constituents.
Experimental Workflow for Waste Management
The following diagram illustrates the logical flow of the this compound waste management process.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Methods in Fluorescent Dye Extraction from Activated Charcoal for Use in Dye Tracing - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. genome.gov [genome.gov]
- 6. Can filter activated carbon adsorb dyes? - Blog [sunsoncarbon.com]
- 7. Comparative Study of Three Dyes’ Adsorption onto Activated Carbon from Chenopodium quinoa Willd and Quillaja saponaria - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyloxyresorufin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Benzyloxyresorufin, a fluorometric probe used in critical drug metabolism studies. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Standard laboratory personal protective equipment (PPE) is mandatory at all times. The following table summarizes the required PPE and handling precautions.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles.[4][5][6] |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical.[4][5] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills.[4][5] |
| Respiratory Protection | N95 dust mask or use in a fume hood | Required when handling the powder form to avoid inhalation.[3] |
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area or in a chemical fume hood.
-
Store in a tightly closed container in a cool, dry place.
Experimental Workflow: Cytochrome P450 Inhibition Assay
This compound is a substrate for cytochrome P450 enzymes, particularly CYP3A4, and is used to screen for potential drug interactions.[7] The following is a generalized protocol for a fluorometric assay to measure CYP3A4 inhibition.
Detailed Methodologies:
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Test Compounds: Prepare a dilution series of the test compounds in an appropriate solvent.
-
NADPH Generating System: Prepare a fresh solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer.
-
Potassium Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Stop Solution: A common stop solution is 80% acetonitrile and 20% 0.5 M Tris-base.[1]
2. Assay Procedure (96-well plate format):
-
Add potassium phosphate buffer to each well.
-
Add the desired concentration of the test compound or vehicle control to the appropriate wells.
-
Add the recombinant CYP3A4 enzyme to all wells except for the negative control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Add this compound to each well to a final concentration near its Km value.
-
Initiate the enzymatic reaction by adding the NADPH generating system.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop solution.
3. Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (approximately 570 nm and 580 nm, respectively).
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
| Waste Type | Disposal Protocol |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous solid chemical waste. |
| Contaminated Solid Waste (Gloves, Pipette Tips, etc.) | Place in a designated, sealed bag or container for solid hazardous chemical waste. |
| Unused Stock Solution (in DMSO) | Collect in a labeled, sealed container for hazardous organic/solvent waste. Do not mix with aqueous waste.[2][4][8] |
| Aqueous Waste from Assay | This will contain low concentrations of this compound, resorufin, and other reagents. Collect in a labeled container for aqueous chemical waste. Depending on local regulations and the final concentration of hazardous components, this may be eligible for drain disposal after appropriate neutralization, but always consult your institution's Environmental Health and Safety (EHS) office first.[9] |
Important Considerations:
-
Never dispose of pure this compound or its concentrated DMSO stock solution down the drain.
-
All waste containers must be clearly labeled with the contents.
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS office for specific guidance.
References
- 1. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. wastemission.com [wastemission.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fact Sheet: DISPOSAL OF FLUORESCENT LIGHT TUBES, HIGH INTENSITY DISCHARGE LAMPS AND FLUORESCENT LAMP BALLASTS [p2infohouse.org]
- 7. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Dealkylation of pentoxyresorufin: a rapid and sensitive assay for measuring induction of cytochrome(s) P-450 by phenobarbital and other xenobiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
